molecular formula C6H7BrN2 B1401630 5-(Bromomethyl)-2-methylpyrimidine CAS No. 802559-38-2

5-(Bromomethyl)-2-methylpyrimidine

Cat. No.: B1401630
CAS No.: 802559-38-2
M. Wt: 187.04 g/mol
InChI Key: RKNJOWSXQZGAMW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methylpyrimidine is a versatile and valuable alkylating agent and chemical building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its bromomethyl group, which serves as an excellent leaving group for nucleophilic substitution reactions, facilitating the introduction of the 2-methylpyrimidine moiety into more complex molecular architectures (https://www.pubchem.ncbi.nlm.nih.gov/compound/16217857). This compound is particularly significant in the design and synthesis of pharmaceutical intermediates, where the pyrimidine ring is a common pharmacophore found in a wide range of bioactive molecules. Researchers utilize it to create potential kinase inhibitors, as the pyrimidine scaffold is a core structure in many developed and investigational drugs targeting various kinases (https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01123). The mechanism of action for the compound itself is that of an electrophile; the bromomethyl carbon is susceptible to attack by nucleophiles such as amines, thiols, and alkoxides, enabling the formation of carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This reactivity is harnessed to functionalize molecules, create linkers for chemical biology probes, or develop novel materials. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

5-(bromomethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c1-5-8-3-6(2-7)4-9-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNJOWSXQZGAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856188
Record name 5-(Bromomethyl)-2-methylpyrimidine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802559-38-2
Record name 5-(Bromomethyl)-2-methylpyrimidine
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Record name 5-(bromomethyl)-2-methylpyrimidine
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Foundational & Exploratory

Introduction: The Strategic Importance of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Bromomethyl)-2-methylpyrimidine: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and organic synthesis, the pyrimidine scaffold is a cornerstone, prized for its prevalence in biological systems and its versatile chemical reactivity. This compound emerges as a particularly valuable building block within this class. It is a disubstituted pyrimidine featuring a highly reactive bromomethyl group at the C5 position and a methyl group at the C2 position. This unique arrangement provides a bifunctional handle for synthetic chemists, enabling the strategic introduction of the pyrimidine core into larger, more complex molecules.

The significance of this compound lies in its role as a key intermediate for constructing novel therapeutic agents. The pyrimidine ring is a fundamental component of nucleobases, and its derivatives are known to interact with a wide range of biological targets. The bromomethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to form stable carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is crucial for linking the pyrimidine motif to other pharmacophores, making it an indispensable tool in the synthesis of potential antiviral, anticancer, and anti-inflammatory drugs.[1][2] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structure, properties, synthesis, reactivity, and safe handling.

Part 1: Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Physicochemical Data Summary

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 802559-38-2[3]
Molecular Formula C₆H₇BrN₂[3]
Molecular Weight 187.04 g/mol [3]
Appearance Solid (form may vary)N/A
Boiling Point 227.4 ± 15.0 °C (Predicted)[3]
Density 1.537 ± 0.06 g/cm³ (Predicted)[3]
pKa 1.22 ± 0.22 (Predicted)[3]
Storage Inert atmosphere, store in freezer, under -20°C[3]
Structural and Spectroscopic Analysis

The structure of this compound is defined by a central pyrimidine ring. The C2-methyl group slightly increases the electron density of the ring, while the C5-bromomethyl group provides the primary site of reactivity.

  • Molecular Identifiers:

    • SMILES: C1=C(C=NC(=N1)C)CBr

    • InChI: InChI=1S/C6H7BrN2/c1-5-7-3-6(4-9)2-8-5/h2-3H,4H2,1H3

Expected Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the two protons of the bromomethyl group (-CH₂Br), typically in the range of δ 4.5-4.8 ppm.

    • A singlet for the three protons of the methyl group (-CH₃) at the C2 position, expected around δ 2.6-2.8 ppm.

    • Two singlets or a pair of doublets for the two aromatic protons on the pyrimidine ring (at C4 and C6), anticipated in the region of δ 8.5-9.0 ppm.

  • ¹³C NMR: The carbon NMR would display signals corresponding to the six carbon atoms, including the distinct signals for the -CH₂Br carbon, the -CH₃ carbon, and the four carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z 186 and 188 with approximately equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[4] Key fragmentation would likely involve the loss of the bromine radical (•Br) or the entire bromomethyl group (•CH₂Br).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching vibrations for the aromatic ring and aliphatic groups, C=N and C=C stretching vibrations for the pyrimidine ring between 1400-1600 cm⁻¹, and a notable C-Br stretching vibration at lower wavenumbers (typically 500-600 cm⁻¹).

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, making it a reliable synthetic intermediate.

Synthetic Pathways

The synthesis of this compound is not widely detailed in standard literature, often being prepared on-demand from related precursors. A common conceptual approach involves the radical bromination of 2,5-dimethylpyrimidine. This method leverages the stability of the benzylic-type radical intermediate formed at the 5-methyl position.

Synthesis_of_5_Bromomethyl_2_methylpyrimidine Conceptual Synthetic Pathway cluster_reactants cluster_reagents cluster_product Reactant 2,5-Dimethylpyrimidine Product This compound Reactant->Product Radical Bromination Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN) Solvent (e.g., CCl₄) Heat/Light (hν)

Caption: Conceptual pathway for the synthesis of this compound.

General Experimental Protocol: Radical Bromination

Causality: This protocol utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, which is safer and easier to handle than elemental bromine. A radical initiator like AIBN is required to start the chain reaction, which selectively targets the allylic/benzylic-like methyl group at the C5 position over the C2-methyl group due to greater radical stability.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethylpyrimidine (1.0 eq) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Core Reactivity: The Electrophilic Bromomethyl Group

The primary mode of reactivity for this compound is the nucleophilic substitution at the bromomethyl carbon. This carbon is highly electrophilic due to the electron-withdrawing effect of the adjacent bromine atom, making it an excellent substrate for Sₙ2 reactions.

Reactivity_SN2 General Reactivity Profile cluster_start cluster_nucleophile cluster_final Start 5-(Bromomethyl)-2- methylpyrimidine Final Substituted Product Start->Final Sₙ2 Reaction Nucleophile Nucleophile (Nu:⁻) (e.g., R-O⁻, R-S⁻, R₂N-H, CN⁻)

Caption: Sₙ2 reactivity of the bromomethyl group with various nucleophiles.

This reactivity allows for the facile introduction of a wide range of functional groups, including ethers, thioethers, amines, azides, and nitriles, thereby serving as a versatile linker to connect the pyrimidine core to other molecular fragments.[5]

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound make it a high-value intermediate in the synthesis of biologically active compounds.

  • Anticancer and Antiviral Agents: Pyrimidine derivatives are widely recognized for their roles in anticancer and antiviral therapies.[2] They can act as mimics of endogenous nucleosides, thereby interfering with DNA and RNA synthesis in rapidly proliferating cancer cells or viruses. The ability to use this compound to link the pyrimidine core to other functional groups is a key strategy for developing potent and selective inhibitors of enzymes like kinases or polymerases.

  • Enzyme Inhibitors: The compound serves as a starting point for synthesizing inhibitors for various enzymes. For instance, it is used as an intermediate in the synthesis of complement factor D inhibitors, which are relevant for treating autoimmune and inflammatory diseases.[1]

  • Scaffold for Chemical Libraries: In drug discovery, generating libraries of related compounds is essential for exploring structure-activity relationships (SAR). The predictable reactivity of this compound allows for its use in parallel synthesis workflows, enabling the rapid creation of diverse sets of pyrimidine-containing molecules for high-throughput screening.

Part 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution.

Hazard Identification and Personal Protective Equipment (PPE)
  • Hazards: This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Alkylating agents like this are often harmful if swallowed or inhaled and can cause severe skin burns and eye damage.[6]

  • PPE: Always handle this chemical inside a certified chemical fume hood. Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

Handling and First Aid
  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water and seek medical attention.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[3]

  • Disposal: Dispose of waste and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

References

Introduction: The Significance of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2-methylpyrimidine: A Key Intermediate in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] this compound is a highly valuable, functionalized pyrimidine derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its utility lies in the reactive bromomethyl group at the C5 position, which acts as a versatile electrophilic handle for introducing the pyrimidine moiety into larger molecules through nucleophilic substitution reactions. This intermediate is particularly significant in the development of thiamine analogs and other bioactive molecules, where precise structural modifications are key to tuning pharmacological activity.[3][4]

This guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway to this compound. We will delve into the synthesis of the necessary precursor, 2,5-dimethylpyrimidine, followed by a detailed exploration of its selective bromination. The narrative emphasizes the chemical principles and mechanistic rationale that underpin the chosen experimental protocols, offering researchers and drug development professionals the foundational knowledge required for successful synthesis and future innovation.

Part I: Synthesis of the Precursor: 2,5-Dimethylpyrimidine

The most direct and classical approach to the pyrimidine core of our precursor is the Pinner synthesis. This powerful cyclocondensation reaction involves the reaction of a 1,3-dicarbonyl compound with an amidine, providing a reliable method for constructing the pyrimidine ring.[3][5]

Strategic Approach: The Pinner Pyrimidine Synthesis

To synthesize 2,5-dimethylpyrimidine, the logical retrosynthetic disconnection points to acetamidine as the source of the N-C-N fragment (providing the C2-methyl group) and a C5-methylated 1,3-dicarbonyl compound. The ideal choice for the latter is 3-methyl-2,4-pentanedione. The condensation proceeds under basic or acidic conditions, leading to the formation of the stable aromatic pyrimidine ring.

The overall transformation is depicted below:

Pinner_Synthesis acetamidine Acetamidine plus + acetamidine->plus dicarbonyl 3-Methyl-2,4-pentanedione plus->dicarbonyl product 2,5-Dimethylpyrimidine dicarbonyl->product Base or Acid Cyclocondensation

Caption: Pinner synthesis of 2,5-dimethylpyrimidine.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrimidine

This protocol is adapted from established procedures for Pinner-type pyrimidine syntheses, such as the reaction of substituted pentanediones with amidines.[6]

Materials and Reagents:

  • Acetamidine hydrochloride

  • 3-Methyl-2,4-pentanedione

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetamidine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Dicarbonyl: To the stirred suspension, add 3-methyl-2,4-pentanedione (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,5-dimethylpyrimidine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 2,5-dimethylpyrimidine.

Part II: Selective Bromination to this compound

The conversion of the 5-methyl group of 2,5-dimethylpyrimidine to a bromomethyl group is the critical step in this synthesis. This transformation is best achieved via a free-radical bromination, specifically the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source.[5][7][8]

Causality Behind Experimental Choices: Mechanism and Regioselectivity

The Wohl-Ziegler reaction proceeds via a radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to generate a small number of bromine radicals from NBS. These radicals then abstract a hydrogen atom from the benzylic/allylic position (in this case, the methyl group on the pyrimidine ring) to form a resonance-stabilized radical intermediate. This intermediate then reacts with a molecule of Br₂ (generated in situ from NBS and HBr) to form the brominated product and a new bromine radical, which propagates the chain.

A key challenge in the bromination of 2,5-dimethylpyrimidine is achieving regioselectivity for the C5-methyl group over the C2-methyl group. The rationale for the expected selectivity is rooted in the electronic properties of the pyrimidine ring. The two nitrogen atoms are electron-withdrawing, which deactivates the adjacent positions towards radical formation. The C2 position is situated between both nitrogen atoms, experiencing a strong deactivating inductive effect. The C5 position, being further removed from the nitrogen atoms, is less deactivated. Consequently, the radical formed at the C5-methyl position is more stable than the radical at the C2-methyl position, leading to preferential bromination at C5. This principle has been demonstrated in the radical bromination of unsymmetrical dimethylated pyridines, providing a strong precedent for this selective outcome.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• Heat or Light (from NBS) Pyrimidine-CH3 2,5-Dimethylpyrimidine Pyrimidine-CH2• C5-Methyl Radical (Resonance Stabilized) Pyrimidine-CH3->Pyrimidine-CH2• + Br• Product This compound Pyrimidine-CH2•->Product + Br2 Br•_prop Br•_prop Br2 Br2 (from NBS)

Caption: Simplified workflow of the Wohl-Ziegler radical bromination.

Experimental Protocol: Synthesis of this compound

This protocol is constructed based on standard Wohl-Ziegler conditions and informed by procedures for similar heterocyclic brominations, such as those described in patent literature for the synthesis of 4-amino-2-methyl-5-(bromomethyl)pyrimidine hydrobromide.[9]

Materials and Reagents:

  • 2,5-Dimethylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or chlorobenzene

  • Anhydrous sodium bicarbonate (NaHCO₃)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and protected from light (e.g., wrapped in aluminum foil), dissolve 2,5-dimethylpyrimidine (1.0 eq) in carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction can be monitored by observing the succinimide byproduct, which is less dense and will float to the surface.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the succinimide precipitate. Wash the precipitate with a small amount of cold CCl₄.

  • Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product is often used directly in subsequent steps. If necessary, it can be purified by careful column chromatography on silica gel, though decomposition can be a risk. Recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may also be possible.

Data Presentation and Characterization

Table 1: Summary of Key Reaction Parameters
StepReactantsKey ReagentsSolventTypical Yield (%)
1Acetamidine HCl, 3-Methyl-2,4-pentanedioneK₂CO₃EtOH/H₂O70-85
22,5-DimethylpyrimidineNBS, AIBNCCl₄60-75
Expected Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. Key expected signals include:

    • A singlet for the C2-methyl protons (approx. δ 2.6-2.8 ppm).

    • A singlet for the bromomethyl protons (-CH₂Br) significantly downfield due to the electronegativity of bromine (approx. δ 4.5-4.7 ppm).[10]

    • Two singlets or a pair of doublets for the pyrimidine ring protons (H4 and H6), expected in the aromatic region (approx. δ 8.5-9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum should show distinct signals for the two methyl carbons, the bromomethyl carbon, and the four pyrimidine ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₆H₇BrN₂ (186.0 g/mol ). Crucially, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), a characteristic M+2 peak of nearly equal intensity should be observed.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental principles of heterocyclic and free-radical chemistry. The pathway presented herein, commencing with a Pinner synthesis to construct the 2,5-dimethylpyrimidine core, followed by a selective Wohl-Ziegler bromination, represents a logical and robust approach. The key to success lies in understanding the mechanistic underpinnings of each step, particularly the factors governing the regioselectivity of the radical bromination. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently synthesize this valuable intermediate, paving the way for its application in the discovery and development of next-generation therapeutics.

References

Introduction: The Pyrimidine Scaffold and the Versatile Bromomethyl Handle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Application of Bromomethylpyrimidines

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its structure is a "privileged scaffold," frequently incorporated into therapeutic agents to mimic natural biomolecules and interact with biological targets.[1][2] Pyrimidine derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4]

The synthetic utility of the pyrimidine core is immensely expanded by the introduction of reactive functional groups. Among these, the bromomethyl group (-CH₂Br) stands out as a potent and versatile electrophilic handle.[5] Its high reactivity allows for the facile attachment of a wide array of chemical moieties through various synthetic transformations, making bromomethylpyrimidines critical intermediates in the construction of complex molecular architectures and libraries of compounds for drug discovery.[1][5]

This guide provides an in-depth exploration of the chemical principles governing the reactivity of the bromomethyl group on a pyrimidine scaffold. We will dissect reaction mechanisms, provide field-proven experimental protocols for key transformations, discuss practical considerations for synthesis and handling, and highlight its pivotal role in the development of modern pharmaceuticals.

Part 1: Core Principles of Reactivity

The synthetic utility of bromomethylpyrimidines is rooted in the electronic properties of the pyrimidine ring and the inherent reactivity of the carbon-bromine bond.

Electronic Influence of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[6][7] This electron-withdrawing nature has a profound activating effect on the attached bromomethyl group. The nitrogen atoms pull electron density from the ring and, consequently, from the methylene (-CH₂) carbon. This inductive effect makes the methylene carbon highly electrophilic and thus exceptionally susceptible to attack by nucleophiles.[5][8]

The position of the bromomethyl group on the ring further modulates this reactivity. Groups at the 2- and 4/6- positions experience a stronger activating effect from the adjacent nitrogen atoms compared to a group at the 5-position, generally leading to higher rates of reaction at these sites.[9]

Dominant Reaction Mechanism: Bimolecular Nucleophilic Substitution (Sₙ2)

The primary reaction pathway for bromomethylpyrimidines is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[7][8] The bromine atom is an excellent leaving group, and the electrophilic methylene carbon is readily attacked by a diverse range of nucleophiles. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon were chiral.[8]

Caption: General Sₙ2 mechanism on a bromomethylpyrimidine.
Radical-Mediated Reactions

While nucleophilic substitution is the most common reaction of bromomethylpyrimidines, radical chemistry is central to their synthesis. The most prevalent method for preparing these compounds is the free-radical bromination of the corresponding methylpyrimidine using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under UV light or heat.[10][11]

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (I) 2 R• 2 R• I->2 R• Heat/UV PyCH3 Py-CH₃ R• R• Br• Br• R•->Br• NBS PyCH2_rad Py-CH₂• PyCH3->PyCH2_rad + Br• - HBr PyCH2Br Py-CH₂Br PyCH2_rad->PyCH2Br + NBS - Succinimide• Br•_t Br• Br2 Br₂ Br•_t->Br2 + Br• Br•_t2 Br•

Caption: Free-radical mechanism for synthesis via NBS bromination.

Part 2: Key Synthetic Transformations & Protocols

The electrophilic nature of the bromomethyl group facilitates reactions with a vast array of nucleophiles, enabling the introduction of diverse functional groups.[5]

A. Nucleophilic Substitution Reactions

These reactions are the most common and direct way to functionalize bromomethylpyrimidines.

The reaction with primary or secondary amines is fundamental for building molecules with potential biological activity, such as kinase inhibitors.[8]

  • Objective: To synthesize a 2-(aminomethyl)pyrimidine derivative.

  • Rationale: The amine acts as a nucleophile, displacing the bromide. A non-nucleophilic base is required to neutralize the HBr generated in situ and, if starting with an amine salt, to free the amine. Polar aprotic solvents like DMF enhance the nucleophilicity of the amine.

  • Methodology:

    • To a solution of 2-(bromomethyl)pyrimidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.1 eq.).

    • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the mixture.

    • Stir the reaction mixture at room temperature (20-25 °C) for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-(aminomethyl)pyrimidine.

This protocol allows for the synthesis of pyrimidinyl aryl ethers.

  • Objective: To synthesize a 4-(phenoxymethyl)pyrimidine.

  • Rationale: Phenols are weakly acidic and require a strong base (e.g., sodium hydride) to be deprotonated to the more nucleophilic phenoxide ion. Anhydrous conditions are critical as NaH reacts violently with water.

  • Methodology:

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of the desired phenol (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

    • Add a solution of 4-(bromomethyl)pyrimidine (1.0 eq.) in anhydrous THF dropwise to the phenoxide solution.

    • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography.

B. Role in Metal-Catalyzed Cross-Coupling Reactions

While the C(sp³)-Br bond of the bromomethyl group is primed for substitution, it is less commonly used directly in cross-coupling reactions, which typically involve C(sp²)-X bonds. However, bromomethylpyrimidines are invaluable building blocks in multi-step syntheses that incorporate cross-coupling reactions. A common strategy involves first performing a nucleophilic substitution on the bromomethyl group and then using a second halide on the pyrimidine ring (e.g., a chloro or bromo substituent) for a subsequent palladium-catalyzed cross-coupling reaction like the Suzuki or Sonogashira coupling.[5][12]

Synthetic_Workflow Start 5-Bromo-2-(bromomethyl)pyrimidine Step1 Step 1: Nucleophilic Substitution Start->Step1 R₂NH, Base Intermediate Intermediate (e.g., 5-Bromo-2-(aminomethyl)pyrimidine) Step1->Intermediate Step2 Step 2: Suzuki Coupling Intermediate->Step2 Ar-B(OH)₂, Pd Catalyst, Base Final Final Product (e.g., 5-Aryl-2-(aminomethyl)pyrimidine) Step2->Final

Caption: Workflow: Sₙ2 followed by Suzuki cross-coupling.

This reaction is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound.[12][13]

  • Objective: To couple an aryl boronic acid to a bromopyrimidine scaffold that has already been functionalized at a methyl position.

  • Rationale: A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with a boronate complex (formed by the reaction of boronic acid with base) and reductive elimination, the C-C bond is formed, and the catalyst is regenerated.

  • Methodology (for a 5-bromopyrimidine intermediate):

    • In a reaction vessel, combine the 5-bromopyrimidine intermediate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a base such as potassium phosphate (K₃PO₄, 2.0-3.0 eq.).[12][14]

    • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).[12]

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).[12]

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the arylated pyrimidine product.

The Sonogashira coupling is used to form a bond between a halide and a terminal alkyne, creating conjugated enynes and arylalkynes.[15][16]

  • Objective: To couple a terminal alkyne to a bromopyrimidine scaffold.

  • Rationale: This reaction typically uses a dual catalytic system: a palladium catalyst for the main cycle and a copper(I) co-catalyst to form a copper(I) acetylide intermediate, which facilitates transmetalation to the palladium center.[16]

  • Methodology (for a 5-bromopyrimidine intermediate):

    • To a reaction vessel, add the 5-bromopyrimidine intermediate (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide (CuI), 0.1 eq.).

    • Evacuate and backfill the vessel with an inert gas.

    • Add an anhydrous, degassed solvent such as THF, followed by a degassed amine base (e.g., triethylamine (Et₃N) or DIPEA), which also acts as a solvent.[17]

    • Add the terminal alkyne (1.2 eq.) to the mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours until completion is observed by TLC or LC-MS.

    • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Part 3: Data Summary & Practical Considerations

Table 1: Representative Conditions for Nucleophilic Substitution
Nucleophile (Class)Reagent ExampleBaseSolventTemp (°C)Typical Yield
Amine (N) PiperidineK₂CO₃ / DIPEADMF, ACN25-50Good to Excellent
Alcohol (O) Sodium Methoxide(None needed)Methanol25Good
Phenol (O) 4-FluorophenolNaH, K₂CO₃THF, DMF25-80Moderate to Good
Thiol (S) ThiophenolEt₃NEthanol25Excellent
Carbanion (C) Diethyl MalonateNaOEtEthanol50-78Moderate

Yields are qualitative and highly dependent on the specific substrate and precise conditions.

Handling, Stability, and Troubleshooting
  • Safety: Bromomethylpyrimidines are potent alkylating agents and should be handled with care in a well-ventilated fume hood. They are often lachrymatory and irritants.

  • Stability: These compounds are sensitive to moisture and can degrade over time. It is recommended to store them under an inert atmosphere at low temperatures (-20 °C) to maintain stability and prevent hydrolysis.[5]

  • Low Reactivity: If a reaction is sluggish, several factors may be at play. If the starting material is a hydrochloride salt, it must be neutralized with at least one equivalent of a base to free the reactive form.[7] Switching to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) can enhance nucleophilicity.[7] Gentle heating may be required, but excessive temperatures can lead to decomposition or side reactions.[7]

  • Side Reactions: The primary side reaction is elimination, especially with sterically hindered bases. Under harsh conditions (high temperatures, strong nucleophiles), a competing nucleophilic aromatic substitution (SₙAr) on the pyrimidine ring itself is possible, though generally less favorable.[7]

Part 4: Applications in Drug Discovery

The synthetic accessibility and versatile reactivity of bromomethylpyrimidines make them indispensable intermediates in the synthesis of high-value pharmaceutical agents.

  • Rosuvastatin (Crestor®): A key intermediate in the synthesis of this widely prescribed statin is 5-(bromomethyl)-4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine. The bromomethyl group is instrumental in forming a crucial carbon-carbon bond required for the final drug structure via a nucleophilic substitution reaction.[1]

  • Kinase Inhibitors: The pyrimidine scaffold is prevalent in many FDA-approved kinase inhibitors. The ability to easily introduce diverse functionalities via the bromomethyl handle is a powerful tool in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.[8][18]

  • Antineoplastic Agents: A wide range of substituted pyrimidines have been developed as anticancer agents.[3][18] For example, 6-(dibromomethyl)- and 6-(bromomethyl)-5-nitropyrimidines have shown potent antiproliferative activity, likely acting through an alkylation mechanism.[3]

Conclusion

The bromomethyl group transforms the stable pyrimidine core into a highly reactive and synthetically versatile building block. Its reactivity, governed primarily by the electron-deficient nature of the pyrimidine ring, is dominated by the Sₙ2 mechanism, allowing for predictable and efficient functionalization with a wide range of nucleophiles. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage bromomethylpyrimidines to construct complex molecular architectures, accelerate SAR studies, and drive the discovery of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 5-(Bromomethyl)-2-methylpyrimidine (CAS No: 7122-84-1). For researchers, chemists, and drug development professionals, the unambiguous structural confirmation of key synthetic intermediates is paramount. While this compound is commercially available, a consolidated, publicly available dataset of its full spectroscopic characterization is not readily accessible.

Therefore, this document serves as both a predictive guide and a methodological framework. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the scientific reasoning behind the expected spectral features. We will deconstruct the molecule's structure to forecast its behavior under NMR, MS, and IR analysis, using established principles and comparative data from closely related analogues. This guide is designed to be a self-validating system, enabling researchers to confidently acquire and interpret their own data to verify the identity and purity of this important building block.

Molecular Structure and Significance

This compound is a heterocyclic compound featuring a pyrimidine core, a foundational scaffold in medicinal chemistry. The presence of a reactive bromomethyl group at the 5-position and a methyl group at the 2-position makes it a versatile intermediate for introducing the 2-methylpyrimidine moiety into larger, more complex molecules, often in the development of novel therapeutic agents.

Below is the chemical structure, which forms the basis for all subsequent spectroscopic predictions.

Fig. 1: Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Framework & Predicted Spectrum

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is governed by the degree of shielding from the magnetic field, which is influenced by neighboring atoms and functional groups.

For this compound, we can predict three distinct signals:

  • Pyrimidine Ring Protons (H4 & H6): In the parent compound, 2-methylpyrimidine, the equivalent H4 and H6 protons appear as a singlet. The introduction of the electron-withdrawing bromomethyl group at the C5 position will deshield these adjacent protons, shifting them downfield. They are expected to appear as a sharp singlet, as they remain chemically equivalent. Based on data for the related 5-bromo-2-methylpyrimidine, where the H4/H6 protons appear at δ 8.87 ppm[1], a similar downfield shift is anticipated.

  • Bromomethyl Protons (-CH₂Br): The methylene protons are adjacent to an electronegative bromine atom and the pyrimidine ring, both of which are deshielding. This will cause their signal to appear significantly downfield compared to a simple alkyl group. A chemical shift in the range of δ 4.5-5.0 ppm is expected. This will be a singlet as there are no adjacent protons to couple with.

  • Methyl Protons (-CH₃): The methyl group at the C2 position is attached to the electron-deficient pyrimidine ring, which deshields it slightly. Its signal is predicted to be a singlet in the region of δ 2.6-2.8 ppm, consistent with the δ 2.59 ppm signal observed for the methyl group in 5-bromo-2-methylpyrimidine[1].

Predicted ¹H NMR Data for this compound
Assignment Predicted δ (ppm) Multiplicity Integration Rationale
H4, H6~8.9Singlet (s)2HProtons on electron-deficient aromatic ring, adjacent to C5 substituent.
-CH₂Br~4.7Singlet (s)2HMethylene protons deshielded by adjacent bromine and pyrimidine ring.
-CH₃~2.7Singlet (s)3HMethyl protons deshielded by attachment to the pyrimidine ring.
Self-Validating Experimental Protocol

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent contains a pre-calibrated amount.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height width for the TMS or residual solvent peak.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 12 ppm.

    • Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

    • Integrate the peaks to determine the relative ratio of protons. The integral ratio should correspond to 2:2:3.

Carbon-13 (¹³C) NMR Spectroscopy

Theoretical Framework & Predicted Spectrum

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. We expect six distinct carbon signals for this compound, as the molecule has no plane of symmetry that would make carbons equivalent.

  • Pyrimidine Ring Carbons (C2, C4, C5, C6): Aromatic carbons in heterocycles typically resonate between δ 110-170 ppm.

    • C2: This carbon is bonded to two nitrogen atoms and the methyl group. It is expected to be the most downfield of the ring carbons, likely > δ 160 ppm.

    • C4 & C6: These carbons are bonded to one nitrogen and one carbon and bear a hydrogen atom. They will be in a typical aromatic region, predicted around δ 155-160 ppm.

    • C5: This carbon is attached to the bromomethyl group and is not directly bonded to a nitrogen. It will likely be the most upfield of the ring carbons, predicted around δ 120-130 ppm.

  • Bromomethyl Carbon (-CH₂Br): This aliphatic carbon is directly attached to an electronegative bromine atom, which will shift it downfield. A typical range for a C-Br carbon is δ 25-40 ppm.

  • Methyl Carbon (-CH₃): This carbon is attached to the electron-deficient ring, placing it slightly downfield from a typical alkane methyl group. A chemical shift around δ 20-25 ppm is expected.

Predicted ¹³C NMR Data for this compound
Assignment Predicted δ (ppm)
C2165 - 170
C4, C6157 - 162
C5125 - 130
-CH₂Br30 - 35
-CH₃22 - 26
Experimental Protocol

Objective: To identify all unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Use the same locked and shimmed sample.

    • Tune the probe for ¹³C frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). This ensures that each carbon signal appears as a singlet.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A large number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H spectrum (Fourier transform, phasing).

    • Calibrate the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at δ 77.16 ppm).

Mass Spectrometry (MS)

Theoretical Framework & Predicted Spectrum

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. For this compound (C₆H₇BrN₂), the key feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units.

  • Molecular Weight: 187.04 g/mol

  • Exact Mass ([M]⁺ for C₆H₇⁷⁹BrN₂): 185.9847

  • Exact Mass ([M+2]⁺ for C₆H₇⁸¹BrN₂): 187.9827

Predicted Fragmentation Pattern:

The primary fragmentation event in electron ionization (EI) or electrospray ionization (ESI) would likely be the cleavage of the weak C-Br bond, which is also a benzylic-like position, leading to a stable carbocation.

G cluster_0 Fig. 2: Predicted MS Fragmentation M [C₆H₇BrN₂]⁺ m/z = 186/188 F1 [C₆H₇N₂]⁺ m/z = 107 M->F1 - Br• F2 [Br]⁻ M->F2

Fig. 2: Predicted MS Fragmentation Pathway
Predicted Mass Spectrometry Data
m/z (Predicted) Assignment Comments
186 / 188[M]⁺ / [M+2]⁺Molecular ion peaks, characteristic 1:1 bromine isotopic pattern.
107[M-Br]⁺Loss of a bromine radical, likely the base peak due to stability.

Experimental Protocol (ESI-MS)

Objective: To determine the molecular weight and confirm the presence of bromine.

Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to ~1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

  • Data Analysis:

    • Examine the spectrum for the [M+H]⁺ peak. Due to the basic nitrogens, protonation is likely. The expected peaks would be at m/z 187 and 189.

    • Confirm the 1:1 isotopic pattern separated by 2 Da, which is the hallmark of a monobrominated compound.

    • If fragmentation is induced (by increasing cone voltage), look for the key fragment at m/z 107.

Infrared (IR) Spectroscopy

Theoretical Framework & Predicted Spectrum

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3150C-H stretchPyrimidine Ring (Aromatic)
2850 - 3000C-H stretch-CH₃ and -CH₂- (Aliphatic)
1550 - 1600C=N, C=C stretchPyrimidine Ring Skeletal Vibrations
1400 - 1500C=C stretchPyrimidine Ring Skeletal Vibrations
1200 - 1250C-H in-plane bendAromatic
550 - 650C-Br stretchBromomethyl Group

The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, where complex vibrations create a unique pattern for each molecule.[2] The C-Br stretch is expected to be a strong band in the lower frequency region of the spectrum. The pyrimidine ring itself will give rise to several characteristic sharp bands between 1400-1600 cm⁻¹.[3]

Experimental Protocol (ATR-FTIR)

Objective: To identify key functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

  • Background Scan:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The standard spectral range is 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Label the major peaks in the spectrum.

    • Compare the observed wavenumbers with the predicted values to confirm the presence of the pyrimidine ring, aliphatic C-H bonds, and the C-Br bond.

References

solubility of 5-(Bromomethyl)-2-methylpyrimidine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-(Bromomethyl)-2-methylpyrimidine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of targeted therapeutics. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It details the molecular characteristics governing its solubility, presents a robust experimental protocol for solubility determination, and discusses the application of this data in a drug development context.

Introduction: The Significance of Solubility in a Preclinical Context

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with critical physicochemical assessments, among which solubility stands as a foundational pillar. For a synthetic intermediate and building block like this compound, solubility data is not merely a physical constant but a critical parameter that dictates its utility and handling. Inadequate solubility can lead to challenges in reaction kinetics, purification efficiency, and the preparation of stock solutions for high-throughput screening, ultimately impeding the drug discovery pipeline.

This guide, therefore, aims to equip the research and drug development professional with the necessary knowledge to approach the solubility of this compound with scientific rigor.

Molecular Structure and Predicted Solubility Behavior

To understand the solubility of this compound, we must first examine its molecular structure. The molecule consists of a pyrimidine ring, a polar heterocyclic system, substituted with a methyl group and a bromomethyl group.

  • Polarity and Hydrogen Bonding: The pyrimidine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor. This suggests a propensity for solubility in polar solvents. However, the absence of hydrogen bond donors on the molecule limits its ability to form strong hydrogen bond networks, which is a key factor for high solubility in protic solvents like water and alcohols.

  • "Like Dissolves Like": The general principle of "like dissolves like" provides a useful starting point for predicting solubility.[1] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[1][2] Given the mixed polarity of this compound, it is expected to exhibit solubility in a range of organic solvents.

  • Influence of Substituents: The methyl group is relatively non-polar, while the bromomethyl group introduces some polarity and reactivity. The interplay of these groups will influence the overall solubility profile.

Based on these structural features and the solubility of similar pyrimidine derivatives, a qualitative prediction of solubility can be made. For instance, a related compound, 5-bromo-2-methyl-pyrimidine, is noted to be soluble in methanol.[3] It is reasonable to hypothesize that this compound will also show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility is expected to be lower in non-polar solvents such as hexanes and toluene.

Quantitative and Qualitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is limited, the following table provides a general, predicted solubility profile based on its chemical structure and data from analogous compounds. This table should be used as a guide for solvent selection in experimental work.

Solvent Solvent Class Predicted Solubility Rationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighOften used for creating high-concentration stock solutions of pyrimidine derivatives.[4]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective at solvating a wide range of organic molecules.
Dichloromethane (DCM)ChlorinatedModerate to HighA versatile solvent for organic synthesis and purification.
ChloroformChlorinatedModerate to HighSimilar properties to DCM.
Tetrahydrofuran (THF)EtherModerateA polar aprotic ether capable of solvating a range of compounds.
Ethyl AcetateEsterModerateA common solvent for extraction and chromatography.
AcetoneKetoneModerateA polar aprotic solvent with good solvating power.
AcetonitrileNitrileModerateA polar aprotic solvent commonly used in chromatography.[4]
MethanolPolar ProticModerateThe presence of the pyrimidine nitrogens allows for hydrogen bonding.[3]
EthanolPolar ProticModerateSimilar to methanol, but slightly less polar.
IsopropanolPolar ProticLow to ModerateLower polarity than methanol and ethanol.
TolueneAromaticLowA non-polar solvent.
HexanesAliphaticLowA non-polar solvent.
WaterAqueousVery LowThe organic character of the molecule dominates, leading to poor aqueous solubility.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The most reliable method for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[5][6] This protocol is considered the gold standard and provides a quantitative measure of a compound's solubility in a given solvent at a specific temperature.[7]

Principle

An excess amount of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid this compound to a vial prep2 Add a known volume of the test solvent prep1->prep2 Step 1 & 2 equil Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours prep2->equil Step 3 sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a 0.22 µm syringe filter sep1->sep2 Step 4 ana1 Prepare dilutions of the saturated solution sep2->ana1 ana2 Quantify concentration using HPLC or UV-Vis spectroscopy ana1->ana2 Step 5

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visual excess of solid should remain at the end of the experiment.

    • Accurately add a known volume of each organic solvent to be tested into the respective vials.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate.[8]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

    • Centrifuge the vials at high speed to pellet the undissolved solid.[4]

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining fine particles. This step is crucial to avoid artificially high solubility readings.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[9]

    • A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.[4][6]

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[1] Therefore, when reporting solubility data, the temperature at which the measurement was taken must always be specified.

Solvent Polarity

As previously discussed, the polarity of the solvent is a primary determinant of solubility. A systematic study of solubility in a range of solvents with varying polarities can provide valuable insights into the physicochemical properties of the compound.

Purity of the Compound and Solvent

The presence of impurities in either the solute or the solvent can affect the measured solubility. It is essential to use highly pure starting materials for accurate and reproducible results.[8]

The logical relationship between these factors and the resulting solubility is depicted below.

G Solubility Solubility Temperature Temperature Temperature->Solubility Influences SolventPolarity Solvent Polarity SolventPolarity->Solubility Influences IntermolecularForces Intermolecular Forces SolventPolarity->IntermolecularForces Determines CompoundPurity Compound Purity CompoundPurity->Solubility Affects Accuracy IntermolecularForces->Solubility Governs

Caption: Key Factors Influencing Solubility.

Conclusion

References

A Technical Guide to the Differentiated Reactivity of 5-(Bromomethyl)-2-methylpyrimidine: A Keystone Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-(Bromomethyl)-2-methylpyrimidine is a bifunctional heterocyclic compound of significant interest to researchers in drug discovery and synthetic chemistry. Its value lies in the differentiated reactivity of its constituent parts: a highly electrophilic bromomethyl group and a nucleophilic, yet electron-deficient, pyrimidine core. This guide provides an in-depth analysis of the molecule's electronic landscape, delineating its primary electrophilic and nucleophilic centers. We will explore the causality behind its reaction preferences, provide field-proven experimental protocols for its modification, and illustrate key synthetic strategies. This document is intended to serve as a comprehensive resource for scientists seeking to exploit the unique chemical properties of this versatile scaffold.

Introduction: The Strategic Importance of this compound

Pyrimidine and its derivatives are foundational scaffolds in a multitude of biologically active molecules, most notably the nucleobases that constitute DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine core a privileged structure in medicinal chemistry. This compound emerges as a particularly strategic building block due to the presence of two distinct reactive handles. The primary, and most exploited, is the bromomethyl group at the C5 position, which acts as a potent electrophile. The second is the pyrimidine ring itself, which, despite its overall electron-deficient nature, possesses nucleophilic nitrogen atoms.

This dual-reactivity profile allows for selective, sequential modifications, enabling the construction of complex molecular architectures from a readily available starting material. Its application as an intermediate in the synthesis of novel therapeutics, ranging from kinase inhibitors to complement factor D inhibitors, underscores its importance in modern drug development pipelines.[3]

Electronic Structure and Reactivity Profile

The chemical behavior of this compound is a direct consequence of its electronic architecture. The pyrimidine ring, containing two electronegative nitrogen atoms at positions 1 and 3, is inherently electron-deficient.[1][2] This electronic "pull" significantly influences the reactivity of the entire molecule.

  • The Pyrimidine Core: The two nitrogen atoms withdraw electron density from the ring carbons, making the C2, C4, and C6 positions particularly electron-poor and thus susceptible to attack by strong nucleophiles.[1][2] Conversely, the C5 position is the least electron-deficient and is the nominal site for electrophilic attack, though such reactions are generally difficult on the unactivated ring system.[1] The nitrogen atoms possess lone pairs, rendering them basic and nucleophilic, although this character is attenuated by the second nitrogen atom, making pyrimidine significantly less basic (pKa ≈ 1.23) than pyridine (pKa ≈ 5.23).[2]

  • Influence of Substituents:

    • 2-Methyl Group: This electron-donating group provides a slight activating effect on the ring through hyperconjugation.

    • 5-(Bromomethyl) Group: This substituent is the dominant driver of the molecule's reactivity. The carbon atom of the bromomethyl (-CH₂Br) moiety is a powerful electrophilic center.

The interplay of these features creates a molecule with clearly defined reactive zones, which can be targeted with high selectivity.

Caption: Key reactive zones of this compound.

Table 1: Summary of Reactive Sites and Their Chemical Behavior
SiteTypeTypical ReactionsRelative Reactivity
-CH₂-Br Carbon Strongly Electrophilic Nucleophilic Substitution (Sₙ2)High
N1 and N3 Atoms Nucleophilic / Basic Protonation, N-AlkylationModerate
C4 and C6 Atoms Weakly Electrophilic Nucleophilic Aromatic Substitution (SₙAr)Low (Requires strong nucleophiles)
C5 Atom Weakly Nucleophilic Electrophilic Aromatic SubstitutionVery Low (Requires activating groups)

The Dominant Electrophilic Site: The C5-Bromomethyl Group

The most synthetically useful feature of this compound is the high electrophilicity of the methylene (-CH₂-) carbon. This reactivity is analogous to that of a benzylic halide and is driven by two primary factors:

  • Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group.

  • Stabilized Transition State: The transition state of an Sₙ2 reaction at this position is stabilized by the adjacent aromatic pyrimidine ring.

This site readily undergoes nucleophilic substitution (Sₙ2) with a vast array of soft and hard nucleophiles, including amines, thiols, alcohols, and carbanions, typically under mild conditions.[4] This reliability makes it the preferred site for the initial functionalization in a multi-step synthesis.

Experimental Protocol: Sₙ2 Amination of this compound

This protocol describes a representative Sₙ2 reaction, providing a robust method for C-N bond formation.

Objective: To synthesize N-benzyl-1-(2-methylpyrimidin-5-yl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Add anhydrous potassium carbonate to the stirring suspension.

  • Add benzylamine dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue via column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The use of a non-protic polar solvent like acetonitrile facilitates the Sₙ2 reaction. Potassium carbonate acts as a mild base to neutralize the HBr byproduct, driving the reaction to completion. Heating provides the necessary activation energy without promoting significant side reactions.

Caption: General workflow for Sₙ2 functionalization.

Nucleophilic and Basic Sites: The Ring Nitrogens

The lone pairs of electrons on the two ring nitrogen atoms (N1 and N3) confer nucleophilic and basic properties.[1] While their basicity is significantly dampened by the electron-withdrawing nature of the diazine system, they can be protonated by strong acids or alkylated by potent electrophiles.[2]

In most synthetic applications involving this compound, the Sₙ2 reaction at the bromomethyl group is much faster and occurs under milder conditions than N-alkylation. However, under forcing conditions or in the absence of other nucleophiles, quaternization of the ring nitrogens can be observed. This reactivity is more a consideration for avoiding side reactions than a primary synthetic strategy. For instance, in the presence of a strong acid, the pyrimidine nitrogens will be protonated, which can deactivate the ring towards other transformations.

Strategic Synthesis: Exploiting Differentiated Reactivity

The true synthetic power of this compound lies in the ability to perform sequential, site-selective reactions. A common strategy involves first functionalizing the highly reactive bromomethyl group via an Sₙ2 reaction, followed by a subsequent transformation targeting the pyrimidine ring itself, such as a metal-catalyzed cross-coupling reaction if an additional handle (like a halogen) were present on the ring.

This stepwise approach is fundamental to building molecular diversity and is a cornerstone of library synthesis for drug discovery.

Synthetic_Strategy A This compound B Step 1: Sₙ2 Reaction (e.g., with R-NH₂) Conditions: Mild Base, 25-60 °C A->B High Selectivity C Intermediate (Side Chain Installed) B->C D Step 2: Ring Modification (e.g., C-H activation, lithiation, etc.) Conditions: Forcing / Specific Catalysis C->D Orthogonal Reactivity E Complex Final Product D->E

Caption: A strategic workflow for sequential functionalization.

Conclusion

This compound is a textbook example of a strategically designed building block. Its reactivity is dominated by the highly electrophilic carbon of the bromomethyl group , which serves as a robust handle for Sₙ2 reactions. The nucleophilic nitrogen atoms of the pyrimidine ring represent secondary reactive sites, whose basicity must be considered during reaction design. Finally, the electron-deficient ring carbons offer potential, albeit challenging, sites for further modification. By understanding and exploiting this hierarchy of reactivity, researchers and drug development professionals can efficiently construct novel and complex molecules with significant therapeutic potential.

References

A Theoretical and Computational Roadmap for 5-(Bromomethyl)-2-methylpyrimidine: A Keystone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique structural features, including the reactive bromomethyl group and the electron-deficient pyrimidine ring, make it a prime candidate for targeted drug design. This in-depth technical guide provides a comprehensive theoretical and computational framework for the multifaceted investigation of this compound. We will explore its structural, electronic, and reactive properties through a combination of quantum chemical calculations and molecular modeling techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methodologies for the rational design of pyrimidine-based therapeutics. We will delve into the causality behind experimental and computational choices, ensuring a self-validating system of protocols and analysis.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms, is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has propelled pyrimidine derivatives to the forefront of medicinal chemistry research. They exhibit a broad spectrum of pharmacological activities, including antimicrobial, antitumor, and antifungal properties[1]. The introduction of a bromomethyl group at the 5-position and a methyl group at the 2-position of the pyrimidine ring creates a molecule, this compound, with a rich potential for chemical modification and targeted biological interactions. The electrophilic nature of the bromomethyl moiety allows for facile nucleophilic substitution, enabling the attachment of various functional groups to tailor the molecule's properties.

This guide will provide a theoretical and computational exploration of this compound, offering insights that can accelerate its development from a promising scaffold to a potent therapeutic lead.

Synthesis and Structural Characterization: The Foundation of Understanding

While numerous methods exist for the synthesis of substituted pyrimidines, a common approach for 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with an appropriate amidine[2]. The subsequent bromination of the methyl group would yield the target compound.

A general synthetic approach is outlined below:

Synthesis_Workflow reagent1 2-Methylpyrimidine reaction Reaction reagent1->reaction Free Radical Bromination reagent2 N-Bromosuccinimide (NBS) reagent2->reaction product This compound reaction->product

Caption: A potential synthetic route to this compound.

Once synthesized, a thorough structural characterization is paramount. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze chemical shifts, coupling constants, and integration to confirm the molecular structure. For instance, the ¹H NMR spectrum of the closely related 5-bromo-2-methylpyrimidine shows a singlet for the methyl protons at approximately 2.59 ppm and a singlet for the pyrimidine protons at around 8.87 ppm[3].

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify characteristic vibrational frequencies, such as C-H, C=N, and C-Br stretching and bending modes, to confirm the presence of key functional groups. An ATR-IR spectrum for 5-bromo-2-methylpyrimidine is available for reference[4].

  • UV-Vis Spectroscopy:

    • Dissolve the compound in a suitable solvent (e.g., ethanol).

    • Record the absorption spectrum to determine the maximum absorption wavelength (λmax), which provides information about the electronic transitions within the molecule. For 5-bromo-2-methylpyrimidine, a λmax of 266 nm in ethanol has been reported[3].

Conformational Analysis and Electronic Properties: A Quantum Chemical Approach

To gain a deeper understanding of the molecule's behavior at the atomic level, quantum chemical calculations are indispensable[5][6][7][8]. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying pyrimidine derivatives, offering a favorable balance between accuracy and computational cost[5].

Conformational Analysis

The flexibility of the pyrimidine ring and the rotation of the bromomethyl group can lead to different conformers. While the pyrimidine ring is generally considered planar, slight deviations can occur[9]. A Potential Energy Surface (PES) scan can be performed by systematically rotating the C-C-Br bond to identify the most stable conformer, which is crucial for subsequent calculations[10].

Computational Protocol for Conformational Analysis:

  • Software: Gaussian, GAMESS, or similar quantum chemistry software.

  • Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Procedure:

    • Build the initial structure of this compound.

    • Define the dihedral angle of interest (e.g., N-C-C-Br).

    • Perform a relaxed PES scan by rotating this dihedral angle in small increments (e.g., 10°) and optimizing the geometry at each step.

    • Plot the relative energy versus the dihedral angle to identify the global minimum energy conformer.

Geometric and Electronic Structure

Once the most stable conformer is identified, a full geometry optimization is performed to obtain key structural parameters.

ParameterPredicted Value (Å or °)
C-N bond lengthsCalculated Value
C-C bond lengthsCalculated Value
C-Br bond lengthCalculated Value
C-N-C bond anglesCalculated Value
N-C-C bond anglesCalculated Value
Caption: Predicted geometric parameters for this compound from DFT calculations.

Further analysis of the electronic properties provides insights into the molecule's reactivity and potential for intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO (E_gap) is an indicator of chemical stability[7]. A smaller energy gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) sites, which is invaluable for predicting how the molecule will interact with biological targets[5].

Computational_Workflow start Initial Molecular Structure conf_analysis Conformational Analysis (PES Scan) start->conf_analysis geom_opt Geometry Optimization conf_analysis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Electronic Properties (FMO, MEP) geom_opt->electronic_props docking Molecular Docking geom_opt->docking reactivity Reactivity Descriptors electronic_props->reactivity end Predicted Properties and Interactions reactivity->end docking->end

References

Methodological & Application

Protocol for N-Alkylation Reactions Using 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract: 5-(Bromomethyl)-2-methylpyrimidine is a pivotal reagent in medicinal chemistry, serving as a versatile building block for introducing the 2-methylpyrimidine moiety into a wide range of molecules.[1][2] Its utility stems from the reactive bromomethyl group, which readily participates in nucleophilic substitution reactions, and the pyrimidine core, a privileged scaffold in numerous FDA-approved drugs.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of various nucleophiles using this key intermediate. It delves into the underlying chemical principles, offers detailed step-by-step protocols, and presents a framework for optimizing reaction conditions to achieve desired synthetic outcomes.

Introduction: The Strategic Value of this compound

The pyrimidine scaffold is a cornerstone in the design of bioactive compounds, integral to the structure of nucleosides and a multitude of therapeutic agents, including antiviral and anticancer drugs.[1][2] The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's pharmacological properties. This compound is particularly valuable as its reactive bromomethyl group facilitates covalent bond formation with a variety of nucleophiles, most notably nitrogen-containing functional groups.[4]

This N-alkylation reaction is a fundamental transformation for constructing complex molecular architectures in drug discovery programs.[2][4] By attaching the 2-methylpyrimidine group to amines, amides, sulfonamides, or N-heterocycles like indoles, researchers can systematically explore structure-activity relationships (SAR) to optimize drug candidates.[2][3]

Mechanistic Rationale and Key Parameter Selection

The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The success of this transformation hinges on the careful selection of base, solvent, and temperature.

The Role of the Base

A base is required to deprotonate the nitrogen nucleophile (R-NH-R'), enhancing its nucleophilicity and enabling it to attack the electrophilic carbon of the bromomethyl group. The choice of base is critical and depends on the pKa of the N-H bond.

  • Cesium Carbonate (Cs₂CO₃): This is often the base of choice for its high solubility in organic solvents and its ability to promote efficient mono-N-alkylation while suppressing undesired dialkylation, a phenomenon often referred to as the "cesium effect".[5][6][7][8] It is a mild base, making it compatible with sensitive functional groups.[7][9]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is particularly effective for deprotonating less acidic nucleophiles such as amides, sulfonamides, and some heterocycles.[10][11][12] It should be handled with care as it reacts violently with water.[10]

  • Potassium Carbonate (K₂CO₃): A more economical alternative, K₂CO₃ is a moderately strong base suitable for many N-alkylation reactions, particularly for more nucleophilic amines and heterocycles.[13]

Solvent Selection

Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base without forming strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.

  • N,N-Dimethylformamide (DMF): An excellent solvent for these reactions due to its high dielectric constant and ability to dissolve a wide range of organic compounds and inorganic salts like cesium carbonate.[5][6][7]

  • Acetonitrile (MeCN): Another effective polar aprotic solvent that can promote the reaction.[14][15]

  • Tetrahydrofuran (THF): Often used in conjunction with strong bases like NaH.[11]

Temperature Control

The reaction is typically conducted at room temperature or with gentle heating (40-80 °C).[7][16] Higher temperatures can accelerate the reaction but may also lead to the formation of side products. Reaction progress should be monitored to determine the optimal temperature and duration.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a reactive alkylating agent and should be handled with care. Sodium hydride is flammable and reacts violently with water; handle under an inert atmosphere.

Protocol 1: Cesium Carbonate-Mediated N-Alkylation of an Amine

This protocol is a general and robust method suitable for a wide range of primary and secondary amines, as well as various N-heterocycles.

Materials:

  • Nitrogen-containing nucleophile (e.g., amine, indole, etc.) (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the nitrogen-containing nucleophile (1.0 eq) and cesium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add a solution of this compound (1.0 - 1.2 eq) in a small amount of anhydrous DMF dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting nucleophile is consumed (typically 2-24 hours).[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

Protocol 2: Sodium Hydride-Mediated N-Alkylation of a Sulfonamide

This protocol is designed for less acidic nucleophiles that require a stronger base for efficient deprotonation.

Materials:

  • Nitrogen-containing nucleophile (e.g., sulfonamide) (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq)

  • This compound (1.0 - 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Hexanes (for washing NaH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • NaH Preparation: In a dry, inert-atmosphere flask, weigh the required amount of NaH dispersion. Wash the NaH with anhydrous hexanes (2-3 times) to remove the mineral oil, carefully decanting the hexanes each time. Dry the NaH powder under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF or DMF to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Addition: Slowly add a solution of the sulfonamide (1.0 eq) in anhydrous THF or DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution should cease).

  • Reagent Addition: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.0 - 1.2 eq) in a small amount of anhydrous THF or DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 4-18 hours). Gentle heating may be required for less reactive substrates.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired N-alkylated sulfonamide.

Visualization and Data Summary

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Synthesis cluster_workup 3. Work-up & Isolation prep_nuc Prepare Nucleophile (Amine, Amide, etc.) setup Combine Nucleophile & Base in Anhydrous Solvent prep_nuc->setup prep_base Prepare Base (Cs2CO3 or NaH) prep_base->setup prep_alkyl Prepare 5-(Bromomethyl) -2-methylpyrimidine addition Add Alkylating Agent (Dropwise, 0°C to RT) prep_alkyl->addition setup->addition react Stir & Monitor (TLC / LC-MS) addition->react quench Quench Reaction (Water or aq. NH4Cl) react->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify 4. Purification (Column Chromatography) concentrate->purify product Final N-Alkylated Product purify->product

Caption: General workflow for the N-alkylation of a nucleophile with this compound.

Table 1: Representative Conditions for N-Alkylation
Nucleophile ClassTypical BaseSolventTemperature (°C)Key Considerations
Primary/Secondary AminesCs₂CO₃DMF, MeCN25 - 60Use of excess amine or Cs₂CO₃ can minimize dialkylation.[5][6]
AnilinesCs₂CO₃, K₂CO₃DMF25 - 90Electron-donating groups on the aniline increase nucleophilicity.[5]
Indoles & AzolesNaH, Cs₂CO₃THF, DMF0 - 60NaH is effective for less nucleophilic heterocycles.[3][11][13]
SulfonamidesNaH, K₂CO₃DMF, THF25 - 80Requires a strong base for efficient deprotonation.[17][18]
Amides/ImidesCs₂CO₃, NaHDMF25 - 70Cesium carbonate under microwave irradiation can be highly effective.[7][9]

Conclusion

The N-alkylation reaction using this compound is a powerful and highly adaptable method for the synthesis of novel chemical entities in pharmaceutical and agrochemical research. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base and solvent system, researchers can effectively couple the versatile 2-methylpyrimidine scaffold to a diverse array of nitrogen-containing molecules. The protocols and guidelines presented herein offer a solid foundation for the successful application of this important synthetic transformation.

References

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-(Bromomethyl)-2-methylpyrimidine for the Synthesis of Novel Arylmethylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for C-C bond formation, valued for its versatility and functional group tolerance.[3] This application note provides a comprehensive, field-proven protocol for the Suzuki coupling of 5-(Bromomethyl)-2-methylpyrimidine with arylboronic acids. This substrate presents a unique challenge and opportunity, featuring a benzylic-type bromide that can participate in the catalytic cycle.[4] We will detail a robust experimental procedure, explain the mechanistic rationale behind reagent selection, and offer a guide for troubleshooting common issues. This protocol enables the synthesis of 5-arylmethyl-2-methylpyrimidines, a class of compounds with significant potential for exploration in drug discovery programs.

Introduction: The Strategic Importance of Pyrimidine Functionalization

Substituted pyrimidines are cornerstones of modern drug development, found in a wide array of pharmaceuticals, from antiviral agents to kinase inhibitors used in oncology.[2][5] Their prevalence is due to their ability to engage in critical hydrogen bonding interactions and serve as bioisosteres for other aromatic systems.[1] Consequently, methods for their selective functionalization are of paramount importance to medicinal chemists.

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most powerful tool for forging new carbon-carbon bonds on such heteroaromatic systems.[6] The reaction's success stems from the mild conditions, the commercial availability of a vast library of boronic acids, and the general stability and low toxicity of the organoboron reagents.

This guide focuses on this compound, a versatile building block. Unlike typical Suzuki reactions involving aryl halides, the reactive site here is a bromomethyl group, which behaves as a benzylic halide. The oxidative addition of palladium to such sp³-hybridized carbons is a key step that expands the utility of this reaction beyond traditional sp²-sp² couplings.[4] This protocol is designed to be a reliable starting point for researchers aiming to synthesize novel libraries of 5-arylmethyl-2-methylpyrimidine derivatives for biological screening.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-established catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[7] Understanding this cycle is critical for rational troubleshooting and optimization. The base plays a crucial role in activating the organoboron species for the key transmetalation step.[8]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex_B R¹-Pd(II)L₂-X (Intermediate B) oxidative_addition->pd_complex_B transmetalation Transmetalation pd_complex_B->transmetalation pd_complex_E R¹-Pd(II)L₂-R² (Intermediate E) transmetalation->pd_complex_E reductive_elimination Reductive Elimination pd_complex_E->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product boronic_acid R²-B(OH)₂ boronate_complex [R²-B(OH)₃]⁻ (Boronate Complex D) boronic_acid->boronate_complex + Base base Base (e.g., K₃PO₄) boronate_complex->transmetalation + Intermediate B - X⁻

Diagram 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The cycle initiates with the oxidative addition of the organic halide (R¹-X) to the active Pd(0) catalyst.[7] This is followed by transmetalation, where the organic group (R²) from the activated boronate complex replaces the halide on the palladium center.[4] The final step is reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7]

Materials, Reagents, and Equipment

Reagents & Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStarting electrophile. Store under inert atmosphere, 2-8°C.
Arylboronic Acid (e.g., Phenylboronic Acid)≥98%CommercialNucleophilic partner. Use 1.2 equivalents.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%CommercialPalladium(0) catalyst source. Handle in a glovebox or inert atmosphere.
Potassium Phosphate (K₃PO₄)AnhydrousCommercialBase. Must be finely ground to ensure reactivity and reproducibility.[9]
1,4-DioxaneAnhydrous, Sure/Seal™CommercialOrganic solvent. Must be degassed prior to use.
Deionized WaterN/AIn-houseCo-solvent. Must be degassed prior to use.
Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄CommercialFor reaction monitoring.
Equipment
  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath with temperature controller

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Schlenk line or glovebox

  • Standard laboratory glassware (syringes, needles, separatory funnel, round-bottom flasks)

  • Rotary evaporator

  • Glass column for chromatography

  • UV lamp for TLC visualization

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood or glovebox. Avoid inhalation of dust.

  • This compound: This compound is a lachrymator and irritant. Handle exclusively in a fume hood.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Use only in a well-ventilated fume hood and away from ignition sources.

  • Bases: Anhydrous bases like K₃PO₄ are corrosive and hygroscopic. Handle quickly and avoid contact with skin.

  • Waste Disposal: Dispose of all chemical waste, including solvents and palladium residues, according to institutional and local environmental regulations.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Reagent Preparation
  • Solvent Degassing: Sparge 1,4-dioxane and deionized water with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[6]

  • Base Preparation: If not already a fine powder, grind the anhydrous K₃PO₄ using a mortar and pestle to increase its surface area and reactivity.[9]

Reaction Setup and Execution
  • Flask Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol %).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane, followed by the degassed deionized water, to achieve a solvent ratio of approximately 4:1 (v/v). The final reaction concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir vigorously. The reaction mixture will typically turn dark brown or black, which is normal.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe under a positive pressure of inert gas. A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The reaction is generally complete within 12-18 hours.[10]

Workup and Purification
  • Cooling & Quenching: Once the reaction is complete (starting material consumed), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with ethyl acetate (approx. 20 mL per mmol of starting material).

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.[2]

  • Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient elution of hexanes and ethyl acetate.

Product Characterization

Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting Guide

Even robust protocols can encounter issues. This guide addresses common problems.

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality or wet base.4. Low reaction temperature.1. Use fresh catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 pre-catalyst with a ligand like SPhos).[11]2. Ensure solvents are thoroughly degassed.3. Use fresh, anhydrous, finely ground base. Consider adding a few equivalents of water if using anhydrous K₃PO₄.[9]4. Increase temperature to 100-110 °C or consider switching to microwave irradiation.[5][11]
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.3. Boronic acid instability (common with heteroaryl boronic acids).[6]1. Use anhydrous conditions if possible, or minimize the amount of water.2. Monitor the reaction closely and stop it once the starting halide is consumed.3. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[6]
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[6]Ensure rigorous degassing of all reagents and solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Unidentified Side Products The bromomethyl group may be susceptible to side reactions (e.g., hydrolysis or reaction with the base).Consider lowering the reaction temperature. If the issue persists, an alternative strategy might be to first perform the Suzuki coupling on a precursor like 5-bromo-2-methylpyrimidine and then introduce the methyl group via a separate step.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound provides an efficient and direct route to novel 5-arylmethyl-2-methylpyrimidine derivatives. The protocol detailed herein is optimized for reliability and scalability. By understanding the underlying mechanism and potential pitfalls, researchers can effectively utilize this methodology to generate diverse compound libraries for advancing drug discovery and chemical biology.

References

5-(Bromomethyl)-2-methylpyrimidine as a building block for agrochemical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Topic: 5-(Bromomethyl)-2-methylpyrimidine as a Versatile Electrophilic Building Block for Modern Agrochemical Synthesis

Introduction

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, forming the core of numerous high-performance fungicides, herbicides, and insecticides.[1][2][3] Its prevalence is due to favorable metabolic profiles, target affinity, and the structural versatility it offers for creating diverse molecular architectures. Within this chemical class, this compound has emerged as a particularly valuable and reactive building block. Its utility stems from the strategically positioned bromomethyl group, which acts as a potent electrophilic handle for facile introduction of the pyrimidine moiety into larger, more complex molecules. This application note provides an in-depth guide for researchers and synthetic chemists on the properties, reactivity, and practical application of this compound in the synthesis of key agrochemical active ingredients.

Physicochemical Profile and Reactivity Insights

This compound is a crystalline solid whose synthetic value is dictated by its electronic and structural features.[4] The molecule's reactivity is centered on the C-Br bond of the methylene group. This carbon is analogous to a benzylic carbon, and its reactivity is significantly enhanced by the electron-withdrawing nature of the pyrimidine ring. This polarization facilitates nucleophilic substitution reactions, making it an excellent substrate for coupling with a wide range of nucleophiles (phenols, thiols, amines, etc.) under mild conditions.

The primary reaction mechanism is typically a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group. The choice of solvent and base is critical to modulate reactivity and suppress potential side reactions, such as self-condensation or hydrolysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 802559-38-2[4]
Molecular Formula C₆H₇BrN₂
Molecular Weight 187.04 g/mol [4]
Appearance Solid
Boiling Point 227.4 ± 15.0 °C (Predicted)[4]
Density 1.537 ± 0.06 g/cm³ (Predicted)[4]
Storage Conditions Inert atmosphere, -20°C[4]

Core Synthetic Applications in Agrochemicals

The utility of this compound is best illustrated by its role in the synthesis of commercially significant agrochemicals. Two prominent examples are its use as a precursor for strobilurin-type fungicides and certain nicotinamide herbicides.

Synthesis of Strobilurin Fungicide Intermediates

Strobilurins are a major class of fungicides that inhibit mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex.[5][6] Many synthetic strobilurin analogues incorporate a pyrimidine ring to enhance biological activity and tune physicochemical properties. This compound is an ideal starting material for building the core structure of these fungicides.

A key synthetic transformation involves the etherification of a substituted phenol with this compound. This reaction, typically carried out in the presence of a mild base like potassium carbonate, efficiently couples the two fragments to form a diaryl ether linkage, a common motif in strobilurin fungicides.[7]

G cluster_products Product cluster_conditions Conditions R1 This compound plus1 + R2 Substituted Phenol (e.g., 2-hydroxyphenylacetate derivative) C1 Base (e.g., K₂CO₃) Solvent (e.g., DMF, Acetone) Heat R2->C1:w P1 Strobilurin Intermediate (Diaryl Ether) C1->P1:w

Figure 1: General reaction scheme for strobilurin intermediate synthesis.
Precursor for Nicotinamide Herbicides

Certain modern herbicides, such as Diflufenican, feature a substituted nicotinamide structure. While not a direct reaction, intermediates used in the synthesis of such herbicides can be derived from pyrimidine building blocks. For instance, the pyrimidine core can be strategically functionalized and later transformed into moieties compatible with the final herbicide structure. The reactivity of the bromomethyl group allows for the initial coupling to other aromatic systems, which is a foundational step in building the complex scaffold of these active ingredients.[8]

Detailed Laboratory Protocol: Synthesis of a Key Strobilurin Intermediate

This protocol details the synthesis of Methyl (E)-2-(2-((2-methylpyrimidin-5-yl)methoxy)phenyl)-3-methoxyacrylate, a key intermediate in the synthesis of pyrimidine-containing strobilurin fungicides.

Objective: To synthesize a diaryl ether intermediate via SN2 reaction between this compound and a phenolic precursor.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity
This compound802559-38-2187.041.87 g (10.0 mmol)
Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate27730-67-2208.212.08 g (10.0 mmol)
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.07 g (15.0 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.0950 mL
Ethyl Acetate141-78-688.11As needed
Brine (Saturated NaCl solution)N/AN/AAs needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Experimental Procedure:

G start Start setup 1. Setup Reaction - Add phenolic precursor, K₂CO₃, and DMF to a dry flask. - Equip with a magnetic stirrer and nitrogen inlet. start->setup add_reagent 2. Add Building Block - Dissolve this compound in 10 mL DMF. - Add solution dropwise to the flask at room temp. setup->add_reagent react 3. Reaction - Heat the mixture to 60-70 °C. - Monitor reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc). add_reagent->react workup 4. Work-up - Cool to room temp. - Pour into 200 mL of ice-water. - Extract with Ethyl Acetate (3 x 50 mL). react->workup wash 5. Wash - Combine organic layers. - Wash with water, then brine. - Dry over anhydrous MgSO₄. workup->wash purify 6. Purification - Filter and concentrate under reduced pressure. - Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient). wash->purify end End (Characterize Product) purify->end

Figure 2: Experimental workflow for the synthesis of the strobilurin intermediate.
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate (2.08 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous DMF to the flask. Stir the suspension under a nitrogen atmosphere.

  • Reagent Addition: Dissolve this compound (1.87 g, 10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension at room temperature over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Aqueous Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a solid.

Safety Precautions:

  • This compound is a reactive alkylating agent and should be handled with care. It is classified as harmful if swallowed and causes skin irritation.[9]

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the reaction time can be extended, or the temperature can be slightly increased (e.g., to 80 °C). Ensure that the potassium carbonate is anhydrous and finely powdered for maximum surface area.

  • Side Product Formation: The formation of dimeric byproducts can occur if the nucleophile concentration is too low. Maintaining a slight excess of the phenolic component can sometimes mitigate this.

  • Purification Challenges: The product may co-elute with unreacted starting material. Careful selection of the chromatography solvent system is crucial. A shallow gradient elution often provides better separation.

Conclusion

This compound is a high-value building block for agrochemical synthesis, offering a reliable and efficient method for incorporating the 2-methylpyrimidine moiety. Its pronounced electrophilicity allows for straightforward coupling with a variety of nucleophiles, underpinning its role in the synthesis of complex active ingredients like strobilurin fungicides.[1][7] The protocol provided herein demonstrates a practical and scalable approach, highlighting the compound's utility for researchers and professionals in the agrochemical industry.

References

Application Notes & Protocols: Step-by-Step Synthesis of Antiviral Agents from 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the synthesis of novel antiviral candidates using 5-(bromomethyl)-2-methylpyrimidine as a versatile starting material. Pyrimidine derivatives are a cornerstone of antiviral drug discovery, forming the structural basis of numerous clinically approved agents.[1][2] The targeted modification of the pyrimidine scaffold allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against viral targets.[3][4] This guide presents two distinct, step-by-step protocols for synthesizing potential antiviral agents via nucleophilic substitution reactions: the N-alkylation of a nucleobase to form an acyclic nucleoside analog and the S-alkylation of a thiol to create a thioether derivative. These protocols are designed for researchers in medicinal chemistry and drug development, providing not only the procedural steps but also the underlying scientific rationale for key experimental choices.

Introduction: The Pyrimidine Scaffold in Antiviral Research

The pyrimidine ring is a privileged scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA.[1] Consequently, synthetic pyrimidine analogues have been extensively developed as antimetabolites that interfere with viral replication.[5] These agents often function as prodrugs that, once inside a cell, are metabolized into their active forms, which can then inhibit crucial viral enzymes like DNA or RNA polymerases.[6]

This compound serves as an excellent electrophilic building block. The bromomethyl group at the C5 position is highly reactive towards a wide range of nucleophiles, enabling the straightforward introduction of diverse functional groups. This reactivity is the foundation for creating extensive libraries of compounds for antiviral screening. The two primary synthetic routes detailed herein leverage this reactivity to forge new carbon-nitrogen and carbon-sulfur bonds, leading to two distinct classes of potential antiviral agents.

Core Synthetic Strategy: Nucleophilic Substitution

The central chemical transformation in utilizing this compound is the nucleophilic substitution (SN2) reaction. A nucleophile (Nu:), rich in electrons, attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide leaving group. This reaction is highly efficient and predictable.

References

The Convergent Synthesis of Vitamin B1: A Detailed Application Guide to 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the pivotal role of 5-(Bromomethyl)-2-methylpyrimidine in the synthesis of Vitamin B1 (Thiamine). This document offers in-depth application notes and detailed protocols, emphasizing the chemical principles and experimental considerations necessary for the successful synthesis of this essential vitamin.

Introduction: The Architectural Logic of Thiamine Synthesis

Vitamin B1, or thiamine, is a vital micronutrient essential for cellular metabolism. Its chemical structure is a conjugate of a pyrimidine and a thiazole moiety, linked by a methylene bridge. The industrial synthesis of thiamine is a classic example of a convergent synthesis strategy. This approach involves the independent synthesis of the two heterocyclic precursors, which are then coupled in a final step to construct the target molecule. This method offers significant advantages in terms of efficiency and yield by allowing for the optimization of each synthetic route independently before the final assembly.

At the heart of this convergent strategy lies the activation of the pyrimidine moiety to facilitate its coupling with the thiazole ring. This compound, typically used as its hydrobromide salt, serves as a key electrophilic intermediate. The bromine atom provides a good leaving group, enabling the quaternization of the thiazole nitrogen and the formation of the crucial methylene bridge that completes the thiamine structure. This guide will meticulously detail the synthesis of the necessary precursors and the final condensation reaction.

I. Synthesis of the Pyrimidine Moiety: From Grewe Diamine to the Activated Bromide

The journey to the activated pyrimidine precursor begins with 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as "Grewe diamine."[1] This diamine is a foundational building block in many industrial thiamine syntheses.

Part 1: Synthesis of 4-Amino-5-hydroxymethyl-2-methylpyrimidine

The first critical transformation is the conversion of the aminomethyl group of Grewe diamine into a hydroxymethyl group. This is a crucial step as the resulting primary alcohol provides the handle for the subsequent bromination.

Causality of Experimental Choices: The conversion of an amino group to a hydroxyl group in this context is often achieved through a diazotization reaction followed by hydrolysis. While a direct Sandmeyer-type reaction might seem plausible, controlling the reaction conditions to favor hydroxylation over other competing reactions is key. The use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures is critical to form the unstable diazonium salt, which then readily hydrolyzes to the desired alcohol.

Part 2: Synthesis of 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide

With the hydroxymethylpyrimidine in hand, the next stage is the activation of the hydroxyl group by converting it into a bromide. This transformation is paramount as it generates the electrophilic center necessary for the final coupling reaction.

Protocol Insight: The bromination of the primary alcohol can be effectively achieved using hydrobromic acid (HBr). The reaction proceeds via protonation of the hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion then acts as a nucleophile, displacing the water molecule in an SN2 reaction to yield the desired 5-(bromomethyl) derivative. Using an excess of HBr also ensures the formation of the hydrobromide salt, which is often a stable, crystalline solid that is easier to handle and purify.[2]

Experimental Protocol: Synthesis of 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide

  • Step 1: Reaction Setup: In a well-ventilated fume hood, a solution of 4-amino-5-hydroxymethyl-2-methylpyrimidine is prepared in a suitable solvent such as acetic acid.[2]

  • Step 2: Bromination: To this solution, a solution of hydrobromic acid (e.g., 33% HBr in acetic acid) is added slowly at a controlled temperature, typically with cooling to manage any exothermicity.[2]

  • Step 3: Reaction Monitoring: The reaction mixture is stirred at an elevated temperature (e.g., 65-100°C) for several hours.[2] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.

  • Step 4: Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature to allow the product, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide, to crystallize. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum.

II. Synthesis of the Thiazole Moiety: 4-Methyl-5-(β-hydroxyethyl)thiazole

The second key component in the convergent synthesis of thiamine is 4-methyl-5-(β-hydroxyethyl)thiazole. Various synthetic routes have been developed for this crucial intermediate.

Conceptual Framework: A common and effective method for constructing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-methyl-5-(β-hydroxyethyl)thiazole, derivatives of 3-acetylpropanol can be utilized as the ketone component, and thioformamide serves as the source of the sulfur and nitrogen atoms for the thiazole ring.

Experimental Protocol: Synthesis of 4-Methyl-5-(β-hydroxyethyl)thiazole

  • Step 1: Reaction of 3-Chloro-3-acetyl-1-propanol with Thioformamide: 3-Chloro-3-acetyl-1-propanol is reacted with thioformamide in a suitable solvent.

  • Step 2: Cyclization: The reaction mixture is heated to promote the cyclization and formation of the thiazole ring.

  • Step 3: Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This typically involves neutralization, extraction with an organic solvent, and subsequent purification of the crude product by distillation under reduced pressure to obtain pure 4-methyl-5-(β-hydroxyethyl)thiazole.

III. The Final Assembly: Condensation and Formation of Thiamine

The culmination of the synthesis is the coupling of the activated pyrimidine and the thiazole moiety. This reaction, a classic example of quaternization, forms the thiamine molecule.

Mechanistic Rationale: The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group on the pyrimidine ring. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond, creating the thiazolium salt that is characteristic of thiamine.

Experimental Protocol: Synthesis of Thiamine Hydrochloride

  • Step 1: Condensation Reaction: 4-Amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide and 4-methyl-5-(β-hydroxyethyl)thiazole are dissolved in a suitable solvent, such as ethanol or a mixture of solvents.

  • Step 2: Heating and Reaction Monitoring: The reaction mixture is heated under reflux for several hours to drive the quaternization reaction to completion. Progress can be monitored by TLC or HPLC.

  • Step 3: Crystallization and Isolation: As the reaction proceeds, thiamine bromide hydrobromide will precipitate from the solution. After cooling, the crude product is collected by filtration.

  • Step 4: Conversion to Thiamine Hydrochloride and Purification: The crude thiamine bromide hydrobromide is often converted to the more common and pharmaceutically acceptable hydrochloride salt. This can be achieved by dissolving the crude product in water and treating it with a source of chloride ions, followed by recrystallization. A common method for purification is recrystallization from a mixture of isopropanol and water to yield pure, crystalline thiamine hydrochloride.[3]

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
Grewe DiamineC6H10N4138.17Starting material for the pyrimidine moiety
4-Amino-5-hydroxymethyl-2-methylpyrimidineC6H9N3O139.16Diazotization and hydrolysis of Grewe diamine
4-Amino-5-(bromomethyl)-2-methylpyrimidine HydrobromideC6H8BrN3 · HBr297.97Bromination of the hydroxymethylpyrimidine
4-Methyl-5-(β-hydroxyethyl)thiazoleC6H9NOS143.21Hantzsch thiazole synthesis
Thiamine HydrochlorideC12H17ClN4OS · HCl337.27Condensation of pyrimidine and thiazole moieties

Experimental Workflows and Diagrams

Overall Synthetic Scheme

Vitamin_B1_Synthesis Grewe_Diamine Grewe Diamine (4-Amino-5-aminomethyl-2-methylpyrimidine) Hydroxymethylpyrimidine 4-Amino-5-hydroxymethyl-2-methylpyrimidine Grewe_Diamine->Hydroxymethylpyrimidine Diazotization/ Hydrolysis Bromomethylpyrimidine 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide Hydroxymethylpyrimidine->Bromomethylpyrimidine HBr Thiamine Thiamine Hydrochloride Bromomethylpyrimidine->Thiamine Condensation Thiazole 4-Methyl-5-(β-hydroxyethyl)thiazole Thiazole->Thiamine

Caption: Convergent synthesis of Thiamine Hydrochloride.

Mechanism of the Final Condensation Step

References

Application Notes and Protocols: Leveraging 5-(Bromomethyl)-2-methylpyrimidine in the Synthesis of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 5-(Bromomethyl)-2-methylpyrimidine in Probe Development

In the dynamic field of molecular imaging and diagnostics, the rational design of fluorescent probes is paramount for visualizing and quantifying specific biological analytes and processes.[1] The selection of appropriate chemical building blocks is a critical determinant of a probe's ultimate success, governing its specificity, sensitivity, and synthetic accessibility. Among the vast arsenal of synthetic intermediates, this compound emerges as a particularly valuable scaffold.

This heterocyclic compound features a pyrimidine core, a motif found in numerous biologically active molecules and fluorescent materials.[2][3] More importantly, it is functionalized with a bromomethyl group (-CH₂Br). The C-Br bond in this benzylic-like position is highly reactive, making the methylene carbon an excellent electrophile for facile nucleophilic substitution reactions.[4] This reactivity provides a straightforward and efficient handle for covalently linking the pyrimidine unit to either a fluorophore or a target recognition moiety, positioning this compound as a versatile building block for modular probe construction.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will delve into the principles of probe design, provide detailed synthetic protocols, and outline methodologies for the application of the resulting probes in biological imaging.

Part 1: Principles of Fluorescent Probe Design & the Role of the Pyrimidine Scaffold

A fluorescent probe is a molecule designed to detect a specific analyte and signal its presence through a change in fluorescence.[1][5] Its architecture is typically modular, consisting of three key components as illustrated below.

G cluster_0 Fluorescent Probe Architecture Fluorophore Fluorophore (Signal Reporter) Linker Linker (Connecting Scaffold) Fluorophore->Linker Covalent Bond Recognition_Moiety Recognition Moiety (Analyte Binder) Linker->Recognition_Moiety Covalent Bond

Figure 1: The modular architecture of a typical fluorescent probe.

The fluorophore is the light-emitting unit. The recognition moiety (or "trigger") provides specificity by selectively interacting with the target analyte. The linker connects these two domains and can be strategically chosen to modulate the probe's properties, such as solubility and the communication between the other two components.

This compound serves as an excellent linker precursor. Its reactive bromomethyl group allows it to be covalently attached to a nucleophilic site on either a fluorophore or a recognition moiety. The pyrimidine ring itself is not merely a passive connector; its electron-deficient nature can play a crucial role in fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PeT). In a PeT-based "turn-on" probe, the recognition moiety might quench the fluorophore's emission in the unbound state. Upon binding the analyte, a conformational or electronic change can disrupt this quenching process, leading to a significant increase in fluorescence.[5]

Part 2: Synthesis of Fluorescent Probes using this compound

The core of synthesizing probes with this reagent is the nucleophilic substitution reaction, where a nucleophile (Nu⁻) displaces the bromide ion. This is a robust and high-yielding reaction class suitable for a wide range of substrates.[6][7]

Figure 2: General reaction scheme for probe synthesis.

Protocol 1: General Procedure for Coupling a Nucleophile to this compound

This protocol describes a general method for reacting a nucleophilic compound (e.g., a phenol, amine, or thiol) with this compound.

Materials:

  • This compound

  • Nucleophilic substrate (1.0 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophilic substrate (1.0 eq). Dissolve it in the anhydrous solvent (approx. 10-20 mL per mmol of substrate).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution. Stir the suspension for 10-15 minutes at room temperature.

  • Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring suspension.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) if necessary. Monitor the progress of the reaction by TLC. The starting material spot should disappear and a new, typically more non-polar, product spot should appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash it with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is then purified.

    • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure fluorescent probe.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a Naphthalimide-Based "Turn-On" Probe for Thiols

This example details the synthesis of a probe where the electron-rich naphthalimide fluorophore is initially quenched by the electron-deficient pyrimidine ring. The reaction with a thiol analyte displaces the pyrimidine, restoring fluorescence.

ReagentMW ( g/mol )EquivalentsAmount
4-Amino-1,8-naphthalimide198.191.0198 mg
This compound187.031.1206 mg
Potassium Carbonate (K₂CO₃)138.212.5345 mg
Anhydrous DMF--10 mL

Procedure:

  • Follow the general procedure outlined in Protocol 1, using 4-Amino-1,8-naphthalimide as the nucleophile.

  • The reaction is typically stirred at 60 °C for 4-6 hours.

  • After work-up, the crude product is purified by column chromatography (DCM/Methanol gradient) to yield the target probe as a yellow solid.

  • The final product should be characterized by NMR, HRMS, and its photophysical properties should be assessed.

Part 3: Application Protocols for Synthesized Probes

Once a probe is synthesized and characterized, it must be validated in an application-relevant setting. The following is a representative protocol for using a newly synthesized probe for live-cell imaging.

Workflow for Probe Application in Live-Cell Imaging

G A Prepare Probe Stock (e.g., 1-10 mM in DMSO) C Prepare Working Solution (Dilute stock in media to 1-10 µM) A->C B Culture Cells (Plate on glass-bottom dish) D Treat Cells (Incubate with analyte or control) B->D E Load Probe (Incubate cells with working solution) C->E D->E F Wash Cells (Remove excess probe with PBS) E->F G Image Cells (Fluorescence Microscopy) F->G

Figure 3: Standard workflow for applying a fluorescent probe in cell-based assays.

Protocol 3: Live-Cell Imaging of an Analyte

Materials:

  • Synthesized fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cells of interest (e.g., HeLa, A549) cultured on glass-bottom imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Analyte of interest or a compound known to induce its production

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom dish and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Analyte Stimulation (if applicable): Treat the cells with the desired concentration of the analyte or stimulus in fresh culture medium. Include a vehicle-treated control group. Incubate for the appropriate time to elicit a biological response.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed culture medium to a final concentration (typically 1-10 µM).

    • Remove the medium from the cells and replace it with the probe-containing medium.

    • Incubate for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

  • Washing: Remove the probe-containing medium and gently wash the cells two or three times with pre-warmed PBS to remove extracellular probe and reduce background fluorescence.

  • Imaging: Add fresh pre-warmed PBS or culture medium to the cells. Immediately image the cells using a fluorescence microscope. Capture images from both control and treated groups using identical acquisition settings (e.g., excitation intensity, exposure time).

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence signal between control and treated samples to determine the probe's response to the analyte.

Conclusion

This compound is a powerful and versatile reagent for the construction of novel fluorescent probes. Its well-defined reactivity through the bromomethyl handle allows for predictable and efficient coupling to a wide variety of fluorophores and recognition elements via nucleophilic substitution.[4][6] The protocols and principles outlined in this document provide a solid foundation for researchers to design, synthesize, and apply custom probes tailored to their specific biological questions, thereby advancing the capabilities of molecular imaging and cellular analysis.

References

Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-methylpyrimidine is a pivotal bifunctional building block in medicinal chemistry and materials science, valued for its capacity to introduce the 2-methylpyrimidine moiety into a target structure.[1][2][3] Its utility is derived from two primary reactive sites: the highly electrophilic bromomethyl group, primed for nucleophilic substitution, and the pyrimidine ring itself, which possesses nucleophilic nitrogen atoms. This dual reactivity, however, presents a significant synthetic challenge, often leading to undesired side reactions, oligomerization, or poor yields. This guide provides an in-depth analysis of protecting group strategies designed to temporarily mask the reactivity of the pyrimidine ring nitrogens, thereby enabling clean, high-yield transformations at the bromomethyl position. We will explore the causality behind experimental choices, provide detailed, validated protocols for protection and deprotection, and present a comparative analysis of common protecting groups.

The Synthetic Challenge: Understanding the Reactivity of this compound

To effectively manipulate this reagent, one must first appreciate its inherent chemical properties. The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[4] This electronic characteristic makes the ring susceptible to nucleophilic attack under certain conditions but also lowers the basicity of the ring nitrogens compared to pyridine.[4]

The primary challenge arises from the juxtaposition of two reactive functionalities:

  • The Electrophilic Side Chain: The C5-bromomethyl group (-CH₂Br) is structurally analogous to a benzylic bromide. The bromine atom is an excellent leaving group, and the adjacent pyrimidine ring can stabilize a transient positive charge, making this site highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (amines, thiols, alcohols, carbanions).

  • The Nucleophilic/Basic Ring: The ring nitrogens (N1 and N3) possess lone pairs of electrons. Although their basicity is attenuated, they can still act as nucleophiles or bases, particularly in the presence of strong electrophiles or when unhindered.

This duality can lead to several competing reaction pathways, compromising the desired outcome.

Visualizing the Reactivity Problem

Without a protecting group, a nucleophile intended for the bromomethyl carbon can instead react with the pyrimidine ring, leading to a mixture of products.

Nu Nucleophile (Nu⁻) Desired Desired Product (Sₙ2 at CH₂Br) Nu->Desired Intended Path Side Side Product (Attack at Ring) Nu->Side Competing Path SM This compound SM->Desired SM->Side SM 5-(Bromomethyl)- 2-methylpyrimidine Reaction Reaction (RT, 12-18h) SM->Reaction Reagents Reagents: (Boc)₂O DMAP (cat.) Solvent (e.g., DCM) Reagents->Reaction Product N-Boc Protected Product Reaction->Product Protect-React-Deprotect Strategy Start 5-(Bromomethyl)- 2-methylpyrimidine Protected N-Boc Protected Intermediate Start->Protected Protocol 1 ((Boc)₂O, DMAP) Functionalized N-Boc Protected Functionalized Product Protected->Functionalized Protocol 2 (Nucleophile, Base) Final Final Product Functionalized->Final Protocol 3 (TFA, DCM)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Bromomethyl)-2-methylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols to enhance the efficiency and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most prevalent synthetic route for this compound and what are its challenges?

The most common and direct method for synthesizing this compound is through the free-radical bromination of 2,5-dimethylpyrimidine. This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in an inert, anhydrous solvent like carbon tetrachloride (CCl₄) or acetonitrile.[1][2][3]

The primary challenge lies in controlling the selectivity of the bromination. The methyl group at the 5-position is targeted due to the stability of the resulting benzylic-like radical intermediate. However, several side reactions can occur, leading to a mixture of products and reducing the overall yield and purity of the desired compound.

Q2: What are the most common side products in this synthesis and what is the mechanism of their formation?

Several side products can arise from this synthesis. Understanding their formation is key to minimizing their presence.

  • 5-(Dibromomethyl)-2-methylpyrimidine: This is a product of over-bromination. If the reaction is left for too long or if an excess of NBS is used, the desired monobrominated product can undergo a second radical substitution at the same methyl group.

  • Unreacted 2,5-dimethylpyrimidine: Incomplete conversion is a common issue, often resulting from insufficient reaction time, low temperature, or deactivation of the radical initiator.

  • 5-(Hydroxymethyl)-2-methylpyrimidine: This side product forms if there is residual water in the reaction mixture.[2] The highly reactive bromomethyl group is susceptible to hydrolysis. It is crucial to use anhydrous solvents and reagents.

  • Ring-Brominated Isomers (e.g., 4-Bromo-2,5-dimethylpyrimidine): While radical bromination preferentially occurs at the allylic/benzylic position, electrophilic bromination on the electron-rich pyrimidine ring can occur, especially if hydrobromic acid (HBr) builds up in the reaction mixture. This can lead to the formation of various ring-brominated isomers.

  • Succinimide: This is a byproduct of the reaction from the NBS reagent after it has donated its bromine atom. While not an impurity in the final product after workup, its presence during the reaction is expected.

  • Dimeric and Polymeric Byproducts: Radical intermediates can potentially couple, leading to the formation of higher molecular weight impurities, which often present as insoluble tars.

Below is a diagram illustrating the primary reaction pathway and the formation of key side products.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions 2,5-dimethylpyrimidine 2,5-dimethylpyrimidine Radical_Intermediate Benzylic-like Radical Intermediate 2,5-dimethylpyrimidine->Radical_Intermediate NBS, Initiator Ring_Bromination Ring-Brominated Isomer 2,5-dimethylpyrimidine->Ring_Bromination Br₂/HBr Product This compound Radical_Intermediate->Product + Br• Over_Bromination 5-(Dibromomethyl)-2-methylpyrimidine Product->Over_Bromination Excess NBS Hydrolysis 5-(Hydroxymethyl)-2-methylpyrimidine Product->Hydrolysis H₂O

Caption: Reaction scheme for the synthesis of this compound and its major side products.

Q3: How can I minimize the formation of these side products?

Controlling the reaction conditions is paramount for a successful synthesis with high purity.

  • Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of NBS. This ensures complete consumption of the starting material while minimizing the risk of over-bromination.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous. The presence of water will lead to hydrolysis of the product.[2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

  • Temperature Control: Maintain the reaction at the reflux temperature of the solvent to ensure a steady rate of radical initiation. Avoid excessive heating, which can lead to decomposition and polymerization.

  • Purity of Reagents: Use freshly recrystallized NBS if possible. Older NBS can decompose, releasing bromine, which can lead to a change in the reaction mechanism from radical substitution to electrophilic addition or substitution.[1][4]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dibrominated side product.

Q4: What are the recommended analytical techniques for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • HPLC/UPLC: This is the preferred method for quantifying the purity of the final product and identifying the various side products. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weights of the product and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation. The chemical shifts and splitting patterns of the methylene protons in the bromomethyl group (typically around 4.5 ppm) and the methyl group (around 2.7 ppm) are characteristic. The appearance of a signal for a CHBr₂ group (around 6.6 ppm) would indicate the presence of the dibrominated impurity.

  • Thin Layer Chromatography (TLC): A quick and effective tool for monitoring the reaction progress. The product is typically more polar than the starting material.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Hydrolysis of the product. 3. Formation of multiple side products. 4. Ineffective radical initiation.1. Increase reaction time and monitor by TLC/HPLC. 2. Ensure strictly anhydrous conditions.[2] 3. Optimize NBS stoichiometry and reaction time. 4. Add a fresh portion of the radical initiator.
Significant amount of 5-(Dibromomethyl)-2-methylpyrimidine detected 1. Excess NBS used. 2. Reaction time was too long.1. Use a maximum of 1.1 equivalents of NBS. 2. Carefully monitor the reaction and quench it upon consumption of the starting material.
Presence of 5-(Hydroxymethyl)-2-methylpyrimidine The reaction was exposed to water.1. Use anhydrous solvents. 2. Dry all glassware thoroughly. 3. Perform the reaction under an inert atmosphere.
Reaction mixture is dark brown or black 1. Decomposition of reagents or products. 2. Polymerization of radical intermediates.1. Ensure the reaction temperature is not too high. 2. Consider using a radical scavenger during workup.
Unreacted starting material remains 1. Insufficient NBS. 2. Deactivated radical initiator. 3. Reaction temperature is too low.1. Check the stoichiometry and purity of NBS. 2. Add more initiator. 3. Ensure the reaction is maintained at the appropriate reflux temperature.

Validated Experimental Protocol

This protocol is designed to maximize the yield of this compound while minimizing side product formation.

Materials:

  • 2,5-dimethylpyrimidine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Charging Reagents: To the flask, add 2,5-dimethylpyrimidine (1.0 eq) and anhydrous CCl₄. Begin stirring to dissolve the starting material.

  • Addition of NBS and Initiator: Add NBS (1.05 eq) and AIBN (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is no longer visible by TLC, cool the reaction mixture to room temperature.

  • Workup:

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Caption: Workflow for the optimized synthesis of this compound.

References

how to improve the yield of 5-(Bromomethyl)-2-methylpyrimidine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-(Bromomethyl)-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the underlying chemical principles to provide not just solutions, but a deeper understanding of the reaction mechanism, empowering you to adapt and refine your experimental approach.

Core Principles: The Wohl-Ziegler Radical Bromination

The synthesis of this compound from 5-methyl-2-methylpyrimidine is a classic example of a benzylic-type bromination on a heteroaromatic system. The most common and effective method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, typically Azobisisobutyronitrile (AIBN).[1] Understanding the radical chain mechanism is paramount to effective troubleshooting.[2]

The reaction proceeds in three key stages:

  • Initiation: The reaction is triggered by the thermal decomposition of AIBN, which, upon heating (typically >65 °C), eliminates nitrogen gas to form two stable 2-cyano-2-propyl radicals.[3][4][5]

  • Propagation: This is a self-sustaining cycle. A bromine radical, generated in a preceding step, abstracts a hydrogen atom from the methyl group at the 5-position of the pyrimidine ring. This forms a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS (or Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain.[6][7]

  • Termination: The reaction ceases when two radicals combine, or when radical scavengers (like oxygen) interrupt the cycle.

G cluster_initiation Initiation cluster_propagation Propagation Cycle AIBN AIBN Rad 2x R• + N₂ AIBN->Rad Heat (Δ) Br_Rad_Start Br• Rad->Br_Rad_Start Initiates cycle via HBr/NBS Start 5-Methyl-2-methylpyrimidine Radical_Pyr Resonance-Stabilized Pyrimidine Radical Start->Radical_Pyr + Br• - HBr Product This compound Radical_Pyr->Product + NBS - Succinimidyl Radical Br_Rad Br• Succ_Rad Succinimidyl Radical Radical_Pyr->Succ_Rad + NBS NBS NBS HBr HBr Br2 Br₂ Br_Rad_Start->Start caption Fig 1. Simplified Wohl-Ziegler Radical Chain Mechanism.

Caption: Fig 1. Simplified Wohl-Ziegler Radical Chain Mechanism.

Troubleshooting Guide & Frequently Asked Questions

Q1: My reaction yield is consistently low (<50%). What are the most common culprits?

Low yields in this bromination are typically traced back to one of four areas: inefficient radical initiation, competing side reactions, poor reagent quality, or product degradation during workup.

  • Inefficient Initiation: The radical chain reaction never properly starts. This is often due to the reaction temperature being too low for the AIBN initiator to decompose at a sufficient rate.[4][8]

  • Competing Side Reactions: The most common side reaction is the formation of the dibrominated byproduct, 5-(dibromomethyl)-2-methylpyrimidine. Another possibility, especially under non-radical conditions, is electrophilic bromination directly on the pyrimidine ring.[9]

  • Reagent Quality: NBS can degrade over time, especially if exposed to moisture, leading to lower reactivity. It is often beneficial to recrystallize NBS from water before use to ensure high purity.[10]

  • Product Instability: Benzylic bromides can be lachrymatory and are often sensitive to moisture and heat, potentially degrading during prolonged purification steps.

Q2: How do I choose the right solvent? What are the modern alternatives to Carbon Tetrachloride (CCl₄)?

Solvent choice is critical for the success of a Wohl-Ziegler reaction. The ideal solvent should be inert to radical conditions and poorly solubilize NBS, which helps maintain the low concentration of molecular bromine (Br₂) that favors the radical pathway over electrophilic addition.[6]

Historically, Carbon Tetrachloride (CCl₄) was the solvent of choice due to its inertness.[1] However, due to its toxicity and environmental impact, it has been largely replaced. Here are effective alternatives:

SolventBoiling Point (°C)Key Characteristics & Considerations
Acetonitrile 82A polar aprotic solvent that often gives clean reactions and good yields. It's a common, effective replacement for chlorinated solvents.[11][12]
Cyclohexane 81A non-polar solvent that mimics the properties of CCl₄ well. It is a much safer and more environmentally friendly option.[6]
1,2-Dichlorobenzene 180A high-boiling solvent that can be superior for less reactive substrates, sometimes resulting in faster reaction times and higher yields.[13]
Benzene / Toluene 80 / 111Effective, but care must be taken as they can potentially undergo bromination themselves, though the benzylic position of the substrate is more reactive.

Recommendation: Start with Acetonitrile or Cyclohexane . They offer a strong balance of safety, efficacy, and ease of use.

Q3: I'm seeing significant amounts of the dibrominated byproduct. How can I improve selectivity for the desired mono-brominated product?

The formation of 5-(dibromomethyl)-2-methylpyrimidine is a classic issue of over-bromination. The product, this compound, can itself undergo radical bromination. To maximize mono-bromination selectivity, consider the following:

  • Stoichiometry of NBS: This is the most critical factor. Do not use a large excess of NBS. Start with a stoichiometric equivalent of 1.05 to 1.1 equivalents relative to your starting material.[12] This ensures the NBS is consumed before significant over-bromination of the product can occur.

  • Reaction Monitoring: Carefully monitor the reaction progress using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed. Over-running the reaction time will invariably lead to more di-brominated product.

  • Controlled Addition: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration and improve selectivity.

Q4: My reaction is turning dark, and I'm getting a complex mixture. What causes this decomposition?

A dark, tarry reaction mixture indicates significant decomposition, which can be caused by several factors:

  • Excessive Heat: While AIBN requires heat to initiate, excessive temperatures can accelerate side reactions and lead to the decomposition of both the starting material and the product. The ideal temperature is one that provides a steady rate of radical initiation without being destructive. For AIBN, refluxing in acetonitrile (82 °C) is generally effective.[4][14]

  • Electrophilic Ring Bromination: If the reaction conditions inadvertently favor ionic pathways (e.g., presence of acid, polar protic solvents), NBS can act as an electrophile, leading to bromination on the electron-rich pyrimidine ring, which can result in complex mixtures.[15] Ensure your reagents and solvent are anhydrous and free of acidic impurities.

  • Light-Induced Decomposition: While light can be used to initiate radical reactions, uncontrolled exposure to strong light sources can sometimes lead to unwanted side reactions and decomposition. It is best to run the reaction under controlled thermal initiation.

G start Low Yield of This compound q1 Analyze Byproducts by GC-MS/NMR start->q1 c1 High % of Starting Material Remaining q1->c1 Yes c2 Significant Dibrominated Byproduct (>10%) q1->c2 No a1 Inefficient Initiation c1->a1 c3 Complex Mixture / Dark Tarry Appearance c2->c3 No a2 Over-bromination c2->a2 Yes a3 Decomposition / Side Reactions c3->a3 Yes s1 • Increase reaction temp to ensure AIBN decomposition (>70°C). • Check AIBN quality/age. • Add fresh AIBN if needed. a1->s1 s2 • Reduce NBS to 1.05 - 1.1 eq. • Monitor reaction closely and stop apon SM consumption. • Consider portion-wise NBS addition. a2->s2 s3 • Lower reaction temperature. • Ensure anhydrous conditions. • Check for acidic impurities in reagents or solvent. a3->s3

Caption: Fig 2. Troubleshooting Decision Tree for Low Yields.

Q5: How critical is the choice and amount of radical initiator (AIBN)?

The initiator is the catalyst for the entire radical process, so its choice and concentration are crucial.

  • Amount: AIBN is used in catalytic amounts, typically ranging from 0.02 to 0.1 equivalents. Using too little will result in a sluggish or incomplete reaction. Using a large excess does not typically improve the reaction and can lead to more complex termination byproducts.

  • Temperature Dependence: AIBN has a predictable decomposition rate based on temperature. Its half-life is approximately one hour at 85 °C.[16] Running the reaction at a temperature where AIBN has a reasonable decomposition rate (e.g., 70-90 °C) is key to sustaining the radical chain reaction.[4][14] Below 65 °C, its decomposition is very slow, and the reaction will likely fail to initiate properly.[4]

Q6: What is the best way to purify this compound?

Proper work-up and purification are essential for obtaining a high-purity product and preventing its degradation.

  • Initial Work-up: After the reaction is complete, cool the mixture to room temperature. The primary byproduct, succinimide, is often insoluble in non-polar solvents like cyclohexane but soluble in water.

    • Filter the cooled reaction mixture to remove the bulk of the precipitated succinimide.

    • Wash the filtrate with water or a saturated sodium bicarbonate solution to remove any remaining succinimide and acidic byproducts like HBr.

    • Wash with brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Recrystallization: If the crude product is a solid and relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture) can be a very effective method of purification.[17]

    • Silica Gel Chromatography: For less pure mixtures, column chromatography is the method of choice. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. The product is moderately polar. Be aware that prolonged contact with silica gel (which can be slightly acidic) may cause some degradation of the sensitive benzylic bromide. Using silica gel that has been neutralized with triethylamine can mitigate this risk.

Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and substrate purity.

Reagents & Equipment:

  • 5-methyl-2-methylpyrimidine

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Anhydrous Acetonitrile

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 5-methyl-2-methylpyrimidine (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 30-60 minutes. The starting material is less polar than the product. The reaction is typically complete in 2-4 hours.

  • Work-up:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off the precipitated succinimide and wash the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil/solid in a suitable organic solvent like Dichloromethane or Ethyl Acetate.

    • Wash the organic solution sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

References

Technical Support Center: Purification of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(Bromomethyl)-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Question 1: My crude NMR shows multiple singlets in the benzylic region (around 4.5-5.0 ppm). What are these impurities and how can I remove them?

Answer:

The presence of multiple singlets in the benzylic region is a classic sign of over-bromination, a common side reaction during the synthesis of this compound via radical bromination (e.g., Wohl-Ziegler reaction).[1][2][3][4][5] The primary impurities are likely 5-(dibromomethyl)-2-methylpyrimidine and potentially 5-(tribromomethyl)-2-methylpyrimidine.

Causality: The benzylic protons of the methyl group on the pyrimidine ring are susceptible to radical abstraction. Once the desired mono-brominated product is formed, it can undergo further radical bromination at the same benzylic position, leading to the di- and tri-brominated species. Controlling the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and the reaction time is crucial to minimize these byproducts.

Troubleshooting Strategies:

  • Column Chromatography: This is the most effective method for separating the mono-, di-, and tri-brominated species due to their differing polarities. The mono-brominated product is the most polar of the three. A carefully optimized gradient elution on silica gel is recommended.

  • Recrystallization: While less effective than chromatography for separating closely related impurities, recrystallization can enrich the desired mono-brominated product. However, co-crystallization of the di-brominated impurity can occur. Multiple recrystallizations may be necessary, leading to a lower overall yield.

Question 2: I'm attempting to purify my product by column chromatography, but I'm getting poor separation between my product and a closely eluting impurity. What can I do?

Answer:

Poor separation during column chromatography is a common hurdle. This is often due to an improperly chosen solvent system or issues with the column packing. For closely related compounds like the brominated pyrimidines, optimization is key.

Causality: The separation on a silica gel column depends on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. If the polarities of your product and the impurity are very similar, they will travel down the column at nearly the same rate with a standard solvent system.

Troubleshooting Strategies:

  • Optimize the Mobile Phase:

    • Decrease Polarity: Start with a less polar solvent system to increase the retention time of all compounds on the column, which can enhance separation.[6]

    • Fine-tune the Solvent Ratio: Small adjustments to the ratio of your polar and non-polar solvents can have a significant impact on resolution.

    • TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems to find the one that gives the best separation between your product and the impurity. An ideal Rf value for the target compound on TLC is between 0.25 and 0.35 for good column separation.[7]

  • Improve Column Packing:

    • Uniform Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels, as these can lead to band broadening and poor separation.[8]

    • Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one for difficult separations.[6]

  • Gradient Elution: Employ a shallow gradient of increasing polarity. This will help to resolve the early-eluting non-polar impurities from your product and then elute your product in a sharp band.

Question 3: My product "oils out" during recrystallization. How can I obtain solid crystals?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals.[9] This is a common problem, especially when the crude material has a significant amount of impurities.

Causality: Impurities can depress the melting point of the desired compound. If the solution becomes supersaturated at a temperature where the impure compound is a liquid, it will separate as an oil.

Troubleshooting Strategies:

  • Increase the Amount of Solvent: Add more of the "good" (solubilizing) solvent to the hot mixture to ensure the compound remains dissolved at a slightly lower temperature. Then, allow for slower cooling.[9]

  • Change the Solvent System: If a single solvent is problematic, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is less soluble) to the hot solution until it becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.

  • Lower the Crystallization Temperature: If possible, try to induce crystallization at a lower temperature, for example, by scratching the inside of the flask with a glass rod at room temperature before placing it in an ice bath.

  • Pre-purification: If the crude material is very impure, consider a preliminary purification step like a quick filtration through a silica plug to remove baseline impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: Besides the over-brominated species (5-(dibromomethyl)- and 5-(tribromomethyl)-2-methylpyrimidine), other potential impurities include:

  • Unreacted Starting Material: 2,5-dimethylpyrimidine.

  • Hydrolysis Product: 5-(Hydroxymethyl)-2-methylpyrimidine, which can form if the product is exposed to moisture.

  • Elimination Product: If a base is present or if the compound is heated for extended periods, elimination of HBr can lead to the formation of polymeric materials.

Q2: How can I monitor the progress of my column chromatography?

A2: Thin-Layer Chromatography (TLC) is the best way to monitor your column.[7] Collect small fractions from the column and spot each fraction on a TLC plate. Develop the plate in the same solvent system you are using for the column (or a slightly more polar one to speed up the process). Visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.

Q3: What is the recommended storage condition for purified this compound?

A3: this compound is a benzylic bromide and can be sensitive to moisture and light. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (refrigerator or freezer) to minimize degradation.

Q4: Can I use recrystallization as my sole purification method?

A4: While a patent mentions the use of ethanol or ethyl acetate for recrystallization, this method may not be sufficient to remove closely related impurities like the dibrominated byproduct to a high degree of purity (>99%).[10] For applications requiring very high purity, column chromatography is generally recommended, followed by recrystallization of the purified fractions.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: The following techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities and confirm the mass of the desired product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures in different ratios).
  • The ideal solvent system will show good separation between the product spot (target Rf ≈ 0.25-0.35) and other spots.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
  • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[8]
  • Add a thin layer of sand on top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[14]

4. Elution and Fraction Collection:

  • Begin eluting with the determined solvent system, starting with a lower polarity if a gradient is used.
  • Collect fractions and monitor them by TLC.
  • Once the impurities have eluted, you can increase the polarity of the mobile phase to elute the desired product.

5. Product Isolation:

  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude product in a test tube.
  • Add a few drops of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate).
  • The ideal solvent will dissolve the compound when hot but not at room temperature.

2. Recrystallization Procedure:

  • Place the crude product in an Erlenmeyer flask.
  • Add the minimum amount of the hot solvent to just dissolve the compound.
  • Allow the solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

3. Isolation of Crystals:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: TLC Analysis of a Crude Reaction Mixture

Solvent System (Hexane:Ethyl Acetate)Rf of Starting Material (2,5-dimethylpyrimidine)Rf of Product (this compound)Rf of Dibromo-impurity
9:10.450.300.55
4:10.650.500.75
1:10.850.750.90

Note: Rf values are illustrative and can vary based on the specific TLC plate and conditions.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final_analysis Final Purity Assessment Crude_Product Crude this compound TLC_Analysis TLC Analysis to Assess Impurity Profile Crude_Product->TLC_Analysis Sample Column_Chromatography Column Chromatography (e.g., Hexane/EtOAc gradient) TLC_Analysis->Column_Chromatography High Impurity Load / Close Spots Recrystallization Recrystallization (e.g., Ethanol or EtOAc) TLC_Analysis->Recrystallization Low Impurity Load / Good Separation Purity_Analysis Purity Analysis (NMR, HPLC, GC-MS) Column_Chromatography->Purity_Analysis Purified Fractions Recrystallization->Purity_Analysis Crystals Pure_Product Pure Product (>99%) Purity_Analysis->Pure_Product Meets Specification

Caption: Decision workflow for the purification of this compound.

References

degradation pathways of 5-(Bromomethyl)-2-methylpyrimidine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Bromomethyl)-2-methylpyrimidine. As a highly reactive and valuable intermediate in pharmaceutical and materials science research, its handling and reaction optimization require a nuanced understanding of its stability and potential degradation pathways. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the causality behind experimental outcomes and to offer robust troubleshooting strategies.

Our approach is grounded in fundamental chemical principles to empower you to not just follow protocols, but to understand, anticipate, and solve challenges in your synthetic routes.

Frequently Asked Questions (FAQs) on Stability & Handling

Question 1: What are the primary stability concerns for this compound and how should it be stored?

Answer: The primary stability concern for this compound is its susceptibility to nucleophilic attack due to the highly reactive bromomethyl group. This benzyl-like bromide is an excellent leaving group, making the methylene carbon highly electrophilic.

  • Hydrolysis: The most common degradation pathway is hydrolysis. Even trace amounts of moisture in solvents or exposure to atmospheric humidity can lead to the formation of the corresponding alcohol, 5-(Hydroxymethyl)-2-methylpyrimidine. This is often observed as a more polar spot on a TLC plate compared to the starting material.

  • Sensitivity to Bases and Acids: The compound's stability is compromised in the presence of strong bases or acids.[1] Strong bases can promote elimination reactions or act as nucleophiles, while strong acids can potentially interact with the pyrimidine ring nitrogens, altering its electronic properties and reactivity.

Recommended Storage Protocol: To ensure long-term stability and purity, adhere to the following storage conditions:

  • Container: Store in an airtight, amber glass vial with a PTFE-lined cap.

  • Atmosphere: Displace air with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize kinetic degradation.

  • Environment: Keep in a desiccator to protect from ambient moisture.

Troubleshooting Common Synthetic Reactions

This section addresses specific issues you may encounter during synthesis, linking the problem to the underlying chemical mechanism and providing a clear path to resolution.

Question 2: My reaction yield is consistently low, and I observe a significant, more polar byproduct by TLC/LC-MS. What is happening and how can I fix it?

Answer: This is a classic presentation of competitive hydrolysis. The polar byproduct is almost certainly 5-Hydroxymethyl-2-methylpyrimidine , formed when water acts as a nucleophile.[2][3][4] Your intended nucleophile is in competition with water, and if your nucleophile is weak or reaction conditions are not rigorously anhydrous, hydrolysis can become the dominant pathway.

Causality Diagram: Hydrolysis Pathway

The diagram below illustrates the direct nucleophilic substitution of the bromide by water.

hydrolysis_pathway start This compound product 5-(Hydroxymethyl)-2-methylpyrimidine start->product Sₙ2 Attack hbr HBr (Byproduct) product->hbr water H₂O (Nucleophile) water->product

Caption: Primary degradation via hydrolysis.

Troubleshooting Protocol: Minimizing Hydrolysis
  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled solvents dried over appropriate agents (e.g., CaH₂ for DCM, Na/benzophenone for THF).

    • Alternatively, use commercially available anhydrous solvents packaged under inert gas.

    • Dry any solid reagents (e.g., your nucleophile, bases) in a vacuum oven before use.

  • Inert Atmosphere:

    • Assemble your glassware hot from the oven and cool under a stream of dry nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Optimize Nucleophile Addition:

    • If your nucleophile requires deprotonation with a base (e.g., an alcohol or amine), perform this step in situ just before adding the this compound. This ensures your active nucleophile is present at a high concentration.

    • Consider using a non-nucleophilic base (e.g., DBU, DIPEA) if your nucleophile is an amine to avoid competition.

  • Solvent Choice:

    • Use aprotic solvents (e.g., THF, DMF, Acetonitrile) which do not participate in solvolysis reactions.

Question 3: I am attempting a substitution with a nitrogen nucleophile (e.g., a primary amine), but instead of my desired product, I am getting a complex mixture or a debrominated byproduct. Why?

Answer: This issue points towards more complex side reactions beyond simple hydrolysis. The pyrimidine ring system itself can be involved, and the basicity of the amine can induce unintended pathways.

  • Multiple Alkylations: Primary and secondary amines can undergo multiple alkylations if stoichiometry is not carefully controlled or if the initial product is still sufficiently nucleophilic.

  • Intramolecular Reactions: If the nucleophile has other functional groups, intramolecular cyclization can occur after the initial substitution.[5]

  • Debromination and Rearrangement: In the presence of certain bases or under specific conditions, elimination or radical mechanisms can lead to debromination. A plausible mechanism, especially with stronger bases, could involve the formation of a methylene intermediate followed by rearrangement or reaction with the solvent.[6]

Causality Diagram: Desired vs. Side Reactions

side_reactions cluster_0 Reaction Pathways start This compound + R-NH₂ desired Desired Product: 5-(Aminomethyl)-2-methylpyrimidine derivative start->desired Desired Sₙ2 (Controlled Stoichiometry) side1 Side Product: Over-alkylation (R-N(CH₂-Pyr)₂) start->side1 Excess Starting Material or Reactive Product side2 Side Product: Hydrolysis Product start->side2 Trace H₂O side3 Side Product: Debromination/Rearrangement start->side3 Strong Base/ High Temp.

Caption: Competing reaction pathways for an amine nucleophile.

Troubleshooting Protocol: Optimizing Amine Alkylation
  • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the amine nucleophile to ensure the electrophile is fully consumed, minimizing the chance of the product reacting further.

  • Use a Non-nucleophilic Base: Add a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or DBU (2-3 equivalents) to scavenge the HBr byproduct. This prevents the formation of amine hydrobromide salts, which are poor nucleophiles.

  • Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Exothermic reactions can accelerate side product formation.

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are often ideal as they can solvate the transition state without participating in the reaction.

Observed Issue Potential Cause Recommended Solution
Low yield, polar byproductHydrolysis due to moistureUse anhydrous solvents/reagents under an inert atmosphere.
Multiple products with amineOver-alkylation of the nucleophileUse a slight excess of the amine; control temperature.
No reaction with weak Nu⁻Insufficient nucleophilicity or poor conditionsUse a stronger base to activate the nucleophile; switch to a polar aprotic solvent (DMF, DMSO); increase temperature cautiously.
Appearance of debrominated speciesBase-induced elimination or radical pathwayUse a milder, non-nucleophilic base (e.g., K₂CO₃, DIPEA); avoid excessively high temperatures.

Analytical Monitoring of Degradation

Proactive monitoring is key to understanding the stability of this compound in your specific reaction or formulation matrix. A stability-indicating analytical method is crucial.

Question 4: How can I develop an analytical method to monitor the degradation of this compound and identify its degradants?

Answer: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.[7] Coupling this with Mass Spectrometry (UPLC-MS) provides the highest resolution and allows for the structural elucidation of unknown byproducts.[7][8]

Workflow: Forced Degradation Study

A forced degradation study is essential to develop a robust, stability-indicating method. This involves intentionally stressing the compound to produce degradants.

forced_degradation cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions prep 1. Prepare Stock Solution (e.g., in ACN) stress 2. Expose Aliquots to Stress Conditions prep->stress acid Acidic (0.1M HCl) base Basic (0.1M NaOH) ox Oxidative (3% H₂O₂) therm Thermal (60°C) photo Photolytic (UV/Vis Light) sample 3. Sample at Time Intervals (e.g., 0, 2, 4, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample analyze 4. Analyze by LC-MS sample->analyze identify 5. Identify Degradants & Validate Method analyze->identify

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol: HPLC Method Development
  • Column Selection: Start with a standard reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is necessary to separate the relatively non-polar starting material from polar degradants like the hydrolyzed alcohol.

    • Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

  • Detection: Use a UV detector set to a wavelength where the pyrimidine ring absorbs strongly (e.g., ~254 nm or ~270 nm). A Photo Diode Array (PDA) detector is ideal to assess peak purity.

  • Analysis and Identification:

    • Inject samples from your forced degradation study. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Use the coupled mass spectrometer to obtain the mass-to-charge ratio (m/z) of the degradants. The primary hydrolysis product, 5-Hydroxymethyl-2-methylpyrimidine, will have an [M+H]⁺ corresponding to the replacement of Br (79/81 Da) with OH (17 Da).

    • Further fragmentation (MS/MS) can confirm the structure.

By implementing these analytical controls, you can confidently track the stability of your material and ensure the integrity of your experimental results.

References

preventing dimerization of 5-(Bromomethyl)-2-methylpyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimerization in Solution

Welcome to the Technical Support Center for 5-(Bromomethyl)-2-methylpyrimidine. As Senior Application Scientists with extensive experience in synthetic chemistry and drug development, we understand the challenges researchers face when working with reactive intermediates. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions to help you successfully handle this compound and prevent its dimerization in solution.

Understanding the Challenge: The Dimerization of this compound

This compound is a valuable building block in medicinal chemistry, often utilized for introducing the 2-methylpyrimidine moiety into a target molecule. However, its utility is often hampered by its propensity to self-react in solution, forming a stable dimer. This unwanted side reaction can significantly reduce the yield of the desired product and complicate purification.

The primary mechanism for this dimerization is a self-alkylation reaction , a classic example of a bimolecular nucleophilic substitution (SN2) reaction. In this process, one molecule of this compound acts as a nucleophile, while another acts as an electrophile. The nucleophilic nitrogen atom of the pyrimidine ring on one molecule attacks the electrophilic carbon of the bromomethyl group on another molecule, displacing the bromide ion and forming a new carbon-nitrogen bond. This results in the formation of a pyrimidinium salt, the dimer.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound turning cloudy or forming a precipitate?

A1: The formation of a precipitate is a strong indication of dimerization. The resulting pyrimidinium salt (the dimer) often has lower solubility in the reaction solvent compared to the monomeric starting material, causing it to precipitate out of the solution.

Q2: I'm observing a new, less polar spot on my TLC plate. What could it be?

A2: While the dimer is a salt and generally more polar, other side reactions can occur. However, if you are running your TLC in a highly polar mobile phase, it's possible the dimer's Rf is still significant. More likely, you may be observing other degradation products. It is crucial to use analytical techniques like HPLC and NMR to definitively identify the components of your reaction mixture.

Q3: Can I use a common polar aprotic solvent like DMF or DMSO for my reaction?

A3: While polar aprotic solvents are often recommended for SN2 reactions, they can accelerate the unwanted dimerization of this compound. These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophile itself (in this case, the pyrimidine nitrogen) highly reactive.[1][2][3][4] If your desired reaction requires a polar aprotic solvent, it is critical to use low temperatures and dilute concentrations to minimize self-alkylation.

Q4: Is it better to store this compound as a solid or in solution?

A4: For long-term storage, it is highly recommended to store this compound as a dry solid in a tightly sealed container, protected from light and moisture, at a low temperature (ideally ≤ -20°C). If a solution is necessary for your workflow, it should be prepared fresh and used immediately. If short-term storage of a solution is unavoidable, use a non-polar, aprotic solvent and store at a low temperature.

Q5: Can I add a radical inhibitor to prevent decomposition?

A5: The primary pathway for dimerization is nucleophilic substitution, not a radical-based process. Therefore, the addition of radical inhibitors like BHT (butylated hydroxytoluene) is unlikely to prevent the formation of the dimer.[5]

Troubleshooting Guide: Minimizing Dimer Formation

This section provides actionable strategies to mitigate the dimerization of this compound during your experiments.

Issue 1: Rapid Dimer Formation Observed During Reaction Setup
  • Potential Cause: Use of a nucleophilic or polar aprotic solvent at ambient temperature.

  • Troubleshooting Steps:

    • Solvent Selection: Immediately switch to a less nucleophilic solvent. Non-polar solvents like toluene, hexane, or dichloromethane are preferable. If the solubility of your other reagents is an issue, a less nucleophilic polar aprotic solvent like acetonitrile might be a compromise, but must be used at low temperatures.

    • Temperature Control: Prepare your solution at a low temperature (e.g., 0°C or -20°C) and maintain this temperature throughout the reaction setup and the reaction itself.

    • Order of Addition: If your reaction involves another nucleophile, consider adding the this compound solution last and slowly to the reaction mixture to ensure it reacts preferentially with your desired nucleophile rather than itself.

Issue 2: Significant Dimer Formation Detected After the Reaction
  • Potential Cause: Reaction conditions (temperature, concentration, solvent) favor self-alkylation over the desired reaction.

  • Troubleshooting Steps:

    • Lower the Temperature: SN2 reactions are temperature-dependent. Reducing the reaction temperature can significantly slow down the rate of dimerization.

    • Decrease Concentration: High concentrations of this compound increase the probability of intermolecular collisions, leading to a higher rate of dimerization. Running the reaction under more dilute conditions can be beneficial.

    • Solvent Optimization: As detailed in the table below, solvent choice is critical. Avoid polar protic solvents which can also participate in side reactions and highly polar aprotic solvents which can accelerate the SN2 dimerization.

Solvent Type Examples Effect on Dimerization Recommendation
Non-Polar Aprotic Toluene, Hexane, DichloromethaneMinimizes Dimerization: Low polarity reduces the reactivity of the pyrimidine nitrogen.Highly Recommended for storage and reactions where solubility allows.
Polar Aprotic Acetonitrile, Acetone, DMF, DMSOAccelerates Dimerization: Stabilizes the transition state of the SN2 reaction.Use with Caution: Only if required for reagent solubility, at low temperatures and concentrations.
Polar Protic Water, Methanol, EthanolComplex Effects: Can solvate and deactivate the pyrimidine nitrogen via hydrogen bonding, but may also act as a nucleophile leading to other byproducts.Generally Not Recommended due to potential for side reactions.
Issue 3: Difficulty in Purifying the Desired Product from the Dimer
  • Potential Cause: The dimer is co-eluting with the product during chromatography or co-precipitating during crystallization.

  • Troubleshooting Steps:

    • Chromatography Optimization: The dimer, being a salt, has very different polarity from the neutral monomer. A significant change in the polarity of your mobile phase in column chromatography should allow for separation. A gradient elution might be necessary.

    • Extraction: If the dimer is soluble in an aqueous phase, a liquid-liquid extraction can be an effective purification step before chromatography.

    • Crystallization: If your desired product is crystalline, carefully select a recrystallization solvent where the dimer is either highly soluble or insoluble to allow for separation.

Experimental Protocols

Protocol 1: Recommended Storage of a this compound Stock Solution

For applications requiring a stock solution, the following protocol is recommended to maximize stability and minimize dimerization.

  • Solvent Selection: Choose a dry, non-polar, aprotic solvent such as anhydrous toluene or dichloromethane.

  • Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the solid this compound in the chosen solvent to the desired concentration.

    • Perform this dissolution at a low temperature (0°C).

  • Storage:

    • Store the solution in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) to protect from light and moisture.

    • Store the solution at a low temperature, ideally -20°C or below.

    • Use the solution as quickly as possible. For best results, prepare fresh for each experiment.

Protocol 2: Analytical Monitoring of Dimer Formation by HPLC

This protocol provides a starting point for developing an HPLC method to monitor the purity of your this compound and quantify any dimer formation.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A suggested starting gradient is 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Dilute a small aliquot of your solution in the initial mobile phase composition.

    • Filter through a 0.22 µm syringe filter before injection.

  • Expected Results: The monomer, being more non-polar, will have a longer retention time than the more polar, salt-like dimer.

Protocol 3: Characterization of Monomer and Dimer by ¹H NMR Spectroscopy

¹H NMR is a powerful tool to identify and distinguish between the monomer and the dimer.

  • Sample Preparation: Dissolve the sample in a deuterated solvent that provides good solubility for both species, such as DMSO-d₆ or CD₃CN.

  • Expected Chemical Shifts:

    • Monomer (this compound):

      • The methyl protons (-CH₃) will appear as a singlet.

      • The bromomethyl protons (-CH₂Br) will appear as a singlet.

      • The pyrimidine ring protons will have characteristic shifts.

    • Dimer (Pyrimidinium Salt):

      • Upon formation of the pyrimidinium salt, the electronic environment of the pyrimidine ring protons changes significantly, leading to a downfield shift of these signals.[6][7][8][9]

      • The protons on the pyrimidine ring that is now part of the cation will be shifted the most.

      • The methylene bridge protons (-CH₂-) will also have a characteristic chemical shift, likely downfield from the starting bromomethyl protons.

  • Quantitative Analysis: The ratio of monomer to dimer can be determined by comparing the integration of well-resolved peaks corresponding to each species.[2]

Visualizing the Dimerization and Prevention Strategies

Dimerization_Mechanism

Prevention_Workflow

References

stability issues of 5-(Bromomethyl)-2-methylpyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Bromomethyl)-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this highly reactive building block. Our goal is to provide you with the expertise and practical guidance necessary to ensure the successful application of this compound in your synthetic endeavors.

Introduction to the Stability of this compound

This compound is a valuable reagent in medicinal chemistry and organic synthesis, prized for its ability to introduce the 2-methylpyrimidine moiety. However, the very feature that makes it so useful—the highly electrophilic bromomethyl group—is also the source of its inherent instability, particularly in the presence of nucleophilic solvents. Understanding the reactivity of this benzylic-like bromide is crucial for its effective handling, storage, and use in chemical reactions.

The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack, readily undergoing substitution reactions (SN1 and SN2). This reactivity is analogous to that of benzyl bromide, where the carbocation intermediate is stabilized by resonance with the aromatic ring. In the case of this compound, the pyrimidine ring can similarly delocalize a positive charge, facilitating nucleophilic substitution.

This guide will provide a detailed overview of the stability of this compound in different solvent systems, troubleshooting advice for common experimental issues, and best practices for storage and handling.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading in solution?

A1: The most common cause of degradation is reaction with the solvent itself or with trace impurities like water. Protic solvents (e.g., alcohols, water) and nucleophilic aprotic solvents can act as nucleophiles, displacing the bromide and forming byproducts. This process is known as solvolysis.

Q2: What are the typical degradation products in common laboratory solvents?

A2: In protic solvents, you can expect to form the corresponding ether or alcohol. For example:

  • In methanol, the primary degradation product will be 5-(methoxymethyl)-2-methylpyrimidine.

  • In water, the primary degradation product will be (2-methylpyrimidin-5-yl)methanol.[1][2][3]

In nucleophilic aprotic solvents, degradation can also occur, though often at a slower rate unless nucleophilic impurities are present.

Q3: How can I minimize degradation during my reaction?

A3: To minimize degradation, it is crucial to use anhydrous, aprotic solvents and to work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Solvents should be freshly dried and distilled or sourced from a sealed bottle. Reactions should be conducted at the lowest effective temperature.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dark, and dry environment.[4] The recommended storage temperature is in a freezer at or below -20°C.[4] The container should be tightly sealed to prevent moisture ingress, and for optimal stability, it should be stored under an inert atmosphere.

Q5: I am observing multiple spots on my TLC plate even before starting the reaction. What could be the cause?

A5: This often indicates that the starting material has already started to degrade. This could be due to improper storage or exposure to atmospheric moisture. It is advisable to check the purity of the reagent before use, for example, by running a quick 1H NMR or HPLC analysis.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or your reaction is not going to completion, consider the following troubleshooting steps.

low_yield start Low Yield or Incomplete Reaction check_purity 1. Verify Purity of Starting Material (NMR, HPLC) start->check_purity degraded Degradation Observed? check_purity->degraded purify Purify Reagent (if possible) or Use New Batch degraded->purify Yes no_degradation Purity Acceptable degraded->no_degradation No purify->check_purity check_solvent 2. Evaluate Solvent Choice and Quality no_degradation->check_solvent solvent_issue Solvent Protic or Wet? check_solvent->solvent_issue change_solvent Switch to Anhydrous, Aprotic Solvent (e.g., THF, Dioxane, Toluene) solvent_issue->change_solvent Yes solvent_ok Solvent is Appropriate solvent_issue->solvent_ok No check_conditions 3. Assess Reaction Conditions change_solvent->check_conditions solvent_ok->check_conditions conditions_issue Temperature Too High? Reaction Time Too Long? check_conditions->conditions_issue optimize_conditions Optimize Temperature and Time (Lower Temp, Shorter Time) conditions_issue->optimize_conditions Yes conditions_ok Conditions Seem Optimal conditions_issue->conditions_ok No end_point Improved Yield optimize_conditions->end_point check_reagents 4. Check Other Reagents conditions_ok->check_reagents reagent_issue Base or Nucleophile Degradation? check_reagents->reagent_issue fresh_reagents Use Freshly Prepared/Purchased Reagents reagent_issue->fresh_reagents Yes reagent_issue->end_point No fresh_reagents->end_point

Caption: Troubleshooting flowchart for low reaction yields.

Issue 2: Formation of an Unexpected Byproduct

The formation of byproducts is often a direct result of the reactivity of this compound with the solvent or other nucleophiles present in the reaction mixture.

SolventByproduct StructureByproduct Name
Methanol (CH₃OH)2-Me-Py-CH₂-OCH₃5-(Methoxymethyl)-2-methylpyrimidine
Ethanol (C₂H₅OH)2-Me-Py-CH₂-OCH₂CH₃5-(Ethoxymethyl)-2-methylpyrimidine
Water (H₂O)2-Me-Py-CH₂-OH(2-Methylpyrimidin-5-yl)methanol
Isopropanol ((CH₃)₂CHOH)2-Me-Py-CH₂-OCH(CH₃)₂5-(Isopropoxymethyl)-2-methylpyrimidine

*Py = Pyrimidine

Causality: Protic solvents possess a nucleophilic oxygen atom and an acidic proton. The reaction can proceed via an SN1 or SN2 mechanism. In polar protic solvents, the SN1 pathway is often favored due to the stabilization of the resulting carbocation intermediate by the solvent.

degradation_pathway reactant This compound (Py-CH₂Br) carbocation Resonance-Stabilized Carbocation ([Py-CH₂]⁺) reactant->carbocation Loss of Br⁻ (SN1 pathway) product Solvolysis Product (Py-CH₂-OR) carbocation->product Nucleophilic attack by ROH solvent Solvent (ROH) solvent->carbocation

References

methods for removing impurities from crude 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of crude 5-(Bromomethyl)-2-methylpyrimidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common challenges associated with this versatile but sensitive intermediate.

This guide is structured as a dynamic question-and-answer resource, beginning with frequently asked questions to build a foundational understanding, followed by in-depth troubleshooting scenarios you may encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the radical bromination of 2,5-dimethylpyrimidine using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

Common impurities from this route include:

  • Unreacted Starting Material: 2,5-dimethylpyrimidine.

  • Di-brominated Byproduct: 5-(Dibromomethyl)-2-methylpyrimidine. This forms when the product is subjected to the reaction conditions for too long.

  • Ring-Brominated Byproducts: Bromine addition to the pyrimidine ring itself, though less common under radical conditions.

  • Succinimide: A byproduct from the NBS reagent.[1]

  • Residual Solvents: Such as carbon tetrachloride or acetonitrile used during the reaction.

Identifying these via analytical techniques like TLC, GC-MS, or ¹H NMR is the first critical step before selecting a purification strategy.

Q2: How stable is this compound? What precautions should I take during workup and storage?

This compound's reactivity is key to its utility, but also to its instability. The primary concerns are:

  • Hydrolysis: The bromomethyl group is a potent electrophile and is susceptible to hydrolysis, converting it to the hydroxymethyl derivative. This can be accelerated by the presence of water and basic conditions. Always use anhydrous solvents and avoid prolonged exposure to aqueous media where possible.

  • pH Sensitivity: Pyrimidine rings can be sensitive to strongly acidic or basic conditions, which can lead to ring opening or other degradation pathways.[2] Standard workups involving mild aqueous washes are generally acceptable, but prolonged contact should be avoided.

  • Thermal Lability: Like many halogenated compounds, it can decompose at elevated temperatures.[3][4] During solvent removal, use a rotary evaporator at moderate temperatures (e.g., < 40°C).

  • Light Sensitivity: It is good practice to protect the compound from direct light by storing it in amber vials and covering reaction flasks with aluminum foil.

For long-term storage, keep the purified solid in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is recommended).[5]

Troubleshooting Purification Challenges

This section addresses specific issues encountered during the purification of this compound.

Q3: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. What's happening?

This is the most frequently reported issue and is almost always caused by the acidic nature of standard silica gel. Your compound is likely decomposing on the stationary phase. The pyrimidine nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, catalyzing degradation.[2][6]

Solutions:

  • Neutralize the Silica: Before packing your column, you can neutralize the silica gel. A common method is to slurry the silica in your starting eluent (e.g., hexane) containing 1-2% triethylamine (TEA). This deactivates the acidic sites.[2] You should also add 0.5-1% TEA to your mobile phase throughout the elution to maintain neutrality.

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a more inert stationary phase.

    • Neutral Alumina: A good alternative, though its separation characteristics differ from silica. You will need to re-screen TLC plates.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade.

    • Use flash chromatography with positive pressure to speed up the elution.

    • Avoid letting the column run dry or pausing the elution for extended periods.

Q4: I'm attempting to purify by recrystallization, but the product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution is supersaturated at a temperature above the compound's melting point or when the cooling is too rapid.

Solutions:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.

  • Reduce the Cooling Rate: Do not place the hot flask directly into an ice bath. Let it cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary. Slow cooling encourages the formation of well-defined crystals.

  • Use a Solvent System: A single solvent may not provide the ideal solubility curve. Try a binary solvent system. Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexane or petroleum ether) at an elevated temperature until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, and then cool slowly. A mixture of ethyl acetate and petroleum ether is often effective.[7]

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure solid, add a tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.

Q5: After column chromatography, my NMR shows the desired product, but also succinimide. How can I remove it?

Succinimide is a byproduct of using NBS and is quite polar. While it can often be separated by silica gel chromatography, it can sometimes co-elute with the product, especially if the polarity of the mobile phase is increased too quickly.

Solutions:

  • Aqueous Wash: Before chromatography, perform a simple workup. After the reaction, filter off the bulk of the succinimide (it has low solubility in nonpolar solvents like CCl₄). Then, wash the organic layer with water or a dilute sodium bicarbonate solution. Succinimide is more soluble in water than your product, and this wash will remove a significant portion of it.

  • Optimized Chromatography: If the succinimide persists, use a shallower gradient during column chromatography. A slow, gradual increase in the polar solvent (e.g., ethyl acetate in hexane) will provide better resolution between your less polar product and the more polar succinimide.

Experimental Protocols & Data

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This is an essential first step to assess purity and optimize column chromatography conditions.

  • Plate: Use a standard silica gel 60 F254 plate.

  • Sample Prep: Dissolve a small amount of your crude material in a few drops of dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the TLC plate baseline.

  • Eluent System: Start with a non-polar system and increase polarity. Good starting points for this compound are mixtures of Hexane and Ethyl Acetate (EtOAc).

    • Try 10% EtOAc in Hexane (9:1 Hexane:EtOAc).

    • Try 20% EtOAc in Hexane (4:1 Hexane:EtOAc).

  • Development: Place the plate in a chamber with your chosen eluent. Let the solvent front run until it is about 1 cm from the top of the plate.

  • Visualization:

    • First, view the plate under a UV lamp (254 nm). The pyrimidine ring is UV active and will appear as a dark spot.

    • Next, stain the plate using a potassium permanganate (KMnO₄) dip, which will react with many functional groups.

An ideal Rf value for column chromatography is between 0.25 and 0.40.

Protocol 2: Flash Column Chromatography (Neutralized Silica)
  • Prepare Slurry: For a 50 g column, measure ~50 g of silica gel into a beaker. Add ~150 mL of 1% triethylamine in hexane. Stir to create a uniform slurry.

  • Pack Column: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Load Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (~2x the mass of your crude product) and evaporate the solvent until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve your crude product in the smallest possible volume of your starting eluent and carefully pipette it onto the column bed.

  • Elution: Begin eluting with your chosen mobile phase (e.g., 5% EtOAc in Hexane, with 1% TEA added). Gradually increase the polarity of the mobile phase based on your TLC analysis (e.g., to 10% EtOAc, then 15% EtOAc).

  • Collect & Analyze: Collect fractions and analyze them by TLC to identify which ones contain your pure product.[8] Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary: Comparison of Purification Methods
MethodPrincipleProsConsTypical Purity
Recrystallization Differential solubility at different temperaturesSimple, inexpensive, scalable, removes minor impurities effectively.Can have lower yield; not effective for impurities with similar solubility; risk of oiling out.>98% (if successful)
Silica Gel Chromatography Differential partitioning between stationary and mobile phasesHigh resolution for separating compounds of different polarities.Risk of product decomposition on acidic silica; more time and solvent intensive.[2]>99%
Acid-Base Extraction Differential solubility of acidic/basic forms in aqueous vs. organic layersExcellent for removing acidic (e.g., carboxylic acids) or basic (e.g., amines) impurities.[9][10]Not effective for neutral impurities (e.g., starting material, di-brominated product).Purity improvement depends on impurity type.

Workflow Visualization

To assist in selecting the appropriate purification strategy, the following decision tree illustrates a logical workflow.

Purification_Decision_Tree start Start: Crude this compound tlc_nmr Analyze by TLC & 1H NMR start->tlc_nmr decision1 What is the main impurity profile? tlc_nmr->decision1 path1 Mainly one major spot by TLC (>85% pure by NMR) decision1->path1 High Initial Purity path2 Multiple spots of varying polarity decision1->path2 Complex Mixture path3 Suspected acidic or basic impurities (e.g., from reagents) decision1->path3 Ionic Impurities recrystallize Attempt Recrystallization path1->recrystallize check_purity Check Purity of Isolated Product recrystallize->check_purity column Perform Column Chromatography (Neutralized Silica Recommended) path2->column column->check_purity wash Perform Aqueous Acid/Base Wash Prior to other methods path3->wash Re-analyze wash->decision1 Re-analyze success Product is Pure (>98%) check_purity->success Yes failure Purity still low check_purity->failure No failure->column Re-purify

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Effective Workup Procedures for Reactions Involving 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-(Bromomethyl)-2-methylpyrimidine. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the common challenges encountered during the workup of reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a highly reactive alkylating agent, prized for its ability to introduce the 2-methylpyrimidine moiety into a wide range of nucleophiles. This reactivity, however, necessitates careful consideration during the reaction workup to prevent the formation of unwanted byproducts and ensure the isolation of a pure product. The primary challenge stems from the lability of the bromomethyl group, which is susceptible to hydrolysis and other side reactions under various conditions. This guide is structured to address these challenges head-on, providing clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the workup of reactions with this compound in a question-and-answer format.

FAQ 1: My TLC analysis of the crude reaction mixture shows a new, more polar spot that I suspect is a byproduct. What could it be and how do I confirm it?

Answer:

The most common polar byproduct is 5-(hydroxymethyl)-2-methylpyrimidine, which results from the hydrolysis of the starting material or your product if the pyrimidine moiety is attached to a sensitive group. This hydrolysis can occur during the reaction if traces of water are present, or more commonly, during an aqueous workup.

Confirmation:

  • Co-spotting on TLC: Spot your crude reaction mixture alongside a known standard of this compound. The new, more polar spot will be distinct from the starting material. If you have access to 5-(hydroxymethyl)-2-methylpyrimidine, co-spotting it will provide definitive confirmation.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is a powerful tool to identify the byproduct. The hydrolyzed product will have a molecular weight corresponding to the replacement of the bromine atom with a hydroxyl group.

Visualization on TLC: Pyrimidine-containing compounds are often UV-active, making UV light the primary method for visualization.[1] For compounds that are not UV-active or for better visualization, various stains can be used:

  • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as the alcohol group in the hydrolysis byproduct.

  • Iodine Chamber: Iodine vapor can visualize a wide range of organic compounds.[2]

  • p-Anisaldehyde Stain: This stain can be useful for visualizing aldehydes, ketones, and alcohols, which may be relevant if your nucleophile or subsequent reactions involve these functional groups.[1]

FAQ 2: During my aqueous workup, I'm experiencing significant product loss or the formation of an inseparable mixture. What are the likely causes and how can I mitigate this?

Answer:

Product loss during aqueous workup is often due to the partial or complete hydrolysis of the desired product, especially if it is sensitive to the pH of the aqueous layer. The formation of inseparable mixtures can arise from incomplete reaction, leading to a mix of starting material, product, and byproducts.

Causality & Mitigation Strategies:

  • pH Control: The pyrimidine ring can be sensitive to both strongly acidic and basic conditions.[3] During workup, it is crucial to use mild aqueous solutions.

    • Acidic Byproducts: If your reaction generates acidic byproducts (e.g., HBr), a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is recommended over stronger bases like sodium hydroxide (NaOH). Vent the separatory funnel frequently as CO₂ will be generated.[4]

    • Basic Byproducts: For the removal of basic byproducts, a wash with a dilute solution of a weak acid, such as 1 M ammonium chloride (NH₄Cl), is preferable to strong acids.

  • Minimizing Contact Time: Reduce the time your organic layer is in contact with the aqueous phase to minimize hydrolysis. Perform extractions efficiently and proceed to the drying step promptly.

  • Use of Brine: A final wash with a saturated aqueous solution of sodium chloride (brine) helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.

Workflow for a Standard Aqueous Workup:

Workup_Workflow Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Base Wash with sat. NaHCO3 (if acidic) Extract->Wash_Base Optional Wash_Acid Wash with dil. NH4Cl (if basic) Wash_Base->Wash_Acid Optional Wash_Brine Wash with Brine Wash_Acid->Wash_Brine Dry Dry over Na2SO4 or MgSO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Purification (Chromatography/Recrystallization) Concentrate->Purify Workup_Choices cluster_0 Initial Assessment cluster_1 Workup Strategy cluster_2 Purification Method Reaction_Complete Is the reaction complete? Aqueous_Workup Proceed with Aqueous Workup Reaction_Complete->Aqueous_Workup Yes Direct_Purification Direct Purification (e.g., column chromatography) Reaction_Complete->Direct_Purification No Product_Stability Is the product acid/base sensitive? Mild_Wash Use Mild Washes (NaHCO3, NH4Cl) Product_Stability->Mild_Wash Yes Standard_Wash Standard Washes Product_Stability->Standard_Wash No Column Column Chromatography Aqueous_Workup->Column Direct_Purification->Column Neutral_Column Neutralized Silica/Alumina Mild_Wash->Neutral_Column Standard_Wash->Column Recrystallization Recrystallization Column->Recrystallization If solid

References

Validation & Comparative

A Senior Application Scientist's Guide to Halomethylpyrimidine Reactivity: A Comparative Analysis of 5-(Bromomethyl)-2-methylpyrimidine and 5-(chloromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic organic chemistry, pyrimidine-based scaffolds are indispensable building blocks for a vast array of therapeutic agents, from kinase inhibitors to anti-inflammatory drugs.[1][2] The functionalization of these heterocycles is a critical step in drug discovery, and the introduction of substituents via a reactive "handle" is a cornerstone of molecular design. Among the most versatile of these handles are the 5-(halomethyl) groups, which act as potent electrophiles for nucleophilic substitution.

This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-(Bromomethyl)-2-methylpyrimidine and 5-(chloromethyl)pyrimidine . Understanding the nuanced differences in their reactivity is paramount for optimizing reaction conditions, maximizing yields, and making informed decisions in the early stages of a synthetic campaign. We will delve into the fundamental chemical principles governing their reactivity, present supporting experimental frameworks, and offer practical insights for their application.

The Decisive Factor: Leaving Group Ability in S\textsubscript{N}2 Reactions

The primary reaction pathway for both compounds is the bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction.[3] In this concerted mechanism, a nucleophile attacks the electrophilic methylene carbon (-CH₂-) at the same time as the halide leaving group departs. The rate of this reaction is critically dependent on the stability of the departing halide ion.

The fundamental difference in reactivity between our two subject compounds lies in the identity of the halogen: bromine versus chlorine. Bromide (Br⁻) is an exceptional leaving group, significantly better than chloride (Cl⁻). This can be explained by two core principles:

  • Basicity: A good leaving group must be stable on its own, which corresponds to it being a weak base.[4][5] We can assess basicity by looking at the acidity of the conjugate acid. Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[5] Consequently, bromide is a weaker base than chloride and is therefore a more stable, and thus better, leaving group.[5][6]

  • Polarizability: The bromide ion is larger than the chloride ion. Its larger, more diffuse electron cloud is more easily polarized, which helps to stabilize the partial negative charge that develops in the S\textsubscript{N}2 transition state.[6][7] This lowers the activation energy of the reaction, leading to a faster rate.

The pyrimidine ring itself, with its two electron-withdrawing nitrogen atoms, enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack for both compounds.[3][8] While the 2-methyl group is weakly electron-donating, its effect on the reactivity at the distant 5-position is minimal compared to the profound influence of the leaving group.

Therefore, This compound is inherently more reactive than 5-(chloromethyl)pyrimidine . This translates to faster reaction times, the ability to use milder reaction conditions, and often higher yields when reacting with the same nucleophile.

G cluster_0 This compound (Higher Reactivity) cluster_1 5-(chloromethyl)pyrimidine (Lower Reactivity) Nu Nu:⁻ TS_Br [Nu---CH₂---Br]⁻ ‡ Nu->TS_Br Faster Attack C_Br H₂C-Br Prod_Br Nu-CH₂ TS_Br->Prod_Br LG_Br Br⁻ (Good Leaving Group, Weak Base) TS_Br->LG_Br Lower Ea Nu_Cl Nu:⁻ TS_Cl [Nu---CH₂---Cl]⁻ ‡ Nu_Cl->TS_Cl Slower Attack C_Cl H₂C-Cl Prod_Cl Nu-CH₂ TS_Cl->Prod_Cl LG_Cl Cl⁻ (Poorer Leaving Group, Stronger Base) TS_Cl->LG_Cl Higher Ea

Caption: Comparative S\textsubscript{N}2 reaction pathways.

Quantitative Comparison and Data Summary

ParameterThis compound5-(chloromethyl)pyrimidineRationale
Relative Rate ~25-100x faster1x (Baseline)Superior leaving group ability of bromide.[4][7]
Typical Temp. 0 °C to Room TemperatureRoom Temperature to 60 °CLower activation energy allows for milder conditions.
Typical Time 1 - 6 hours6 - 24 hoursFaster reaction kinetics lead to shorter completion times.
Expected Yield High to Excellent (85-98%)Moderate to High (70-90%)Faster, cleaner reactions often minimize side products.
Nucleophile Scope Broad (incl. weaker nucleophiles)Good (may require stronger nucleophiles)Can react effectively with a wider range of nucleophiles.

Experimental Protocols: A Practical Guide

To illustrate the practical implications of these reactivity differences, we provide detailed protocols for the synthesis of a hypothetical N-((2-methylpyrimidin-5-yl)methyl)aniline. These protocols are designed as self-validating systems, where the choice of conditions directly reflects the inherent reactivity of the starting material.

Protocol 1: Reaction with this compound (High Reactivity)
  • Objective: To synthesize N-((2-methylpyrimidin-5-yl)methyl)aniline efficiently under mild conditions.

  • Causality: The high reactivity of the bromomethyl group allows the reaction to proceed quickly at room temperature, minimizing thermal degradation of products and reactants.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) (0.1 M solution)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound and acetonitrile.

  • Add potassium carbonate, followed by the dropwise addition of aniline at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Rationale: The reaction is typically complete within this timeframe due to the excellent leaving group.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter off the inorganic salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with 5-(chloromethyl)pyrimidine (Moderate Reactivity)
  • Objective: To synthesize N-((2-methylpyrimidin-5-yl)methyl)aniline, compensating for the lower reactivity of the starting material.

  • Causality: The poorer leaving group ability of chloride necessitates more forcing conditions (elevated temperature) to achieve a reasonable reaction rate.

Materials:

  • 5-(chloromethyl)pyrimidine (1.0 eq)

  • Aniline (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) (0.1 M solution)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-(chloromethyl)pyrimidine and acetonitrile or DMF. Rationale: DMF may be chosen for its higher boiling point and ability to dissolve all reactants at elevated temperatures.

  • Add potassium carbonate, followed by the dropwise addition of aniline at room temperature.

  • Heat the reaction mixture to 50-60 °C. Rationale: Thermal energy is required to overcome the higher activation energy associated with chloride displacement.

  • Stir the reaction at this temperature for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. If using DMF, perform an aqueous workup by partitioning between ethyl acetate and water.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

G cluster_0 Decision Workflow start Define Synthetic Goal reagent_choice Select Halomethylpyrimidine start->reagent_choice bromo_path This compound reagent_choice->bromo_path Need High Reactivity / Mild Conditions chloro_path 5-(chloromethyl)pyrimidine reagent_choice->chloro_path Cost-Sensitive / Slower Reactivity Tolerable conditions_bromo Mild Conditions (RT, 1-4h) bromo_path->conditions_bromo conditions_chloro Forcing Conditions (Heat, 8-16h) chloro_path->conditions_chloro reaction Nucleophilic Substitution conditions_bromo->reaction conditions_chloro->reaction product Purified Product reaction->product

Caption: Synthetic workflow based on reagent choice.

Conclusion and Strategic Recommendations

The choice between this compound and 5-(chloromethyl)pyrimidine is a strategic one, dictated by the specific demands of the synthetic target and project constraints.

  • Choose this compound for:

    • Speed and Efficiency: When rapid synthesis and high throughput are desired.

    • Sensitive Substrates: When milder conditions are necessary to avoid decomposition of the nucleophile or product.

    • Weak Nucleophiles: When the reacting partner has low nucleophilicity.

  • Choose 5-(chloromethyl)pyrimidine for:

    • Cost-Effectiveness: It is often less expensive, making it a better choice for large-scale synthesis.

    • Stability: Alkyl chlorides are generally more stable and have a longer shelf-life than alkyl bromides.

    • Controlled Reactivity: When a slower, more controlled reaction is advantageous.

References

A Comparative Guide to the Synthetic Routes of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(Bromomethyl)-2-methylpyrimidine is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. Its bifunctional nature, featuring a reactive bromomethyl group and a pyrimidine core, allows for diverse chemical modifications. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this versatile intermediate. We will delve into two main pathways: the direct side-chain bromination of a dimethylpyrimidine precursor and the functional group interconversion from pre-functionalized pyrimidine derivatives. This document will offer an in-depth examination of the experimental methodologies, supported by comparative data on yields, scalability, and safety considerations, to assist researchers in selecting the optimal route for their specific needs.

Introduction

The pyrimidine scaffold is a ubiquitous motif in numerous pharmaceuticals and agrochemicals. The introduction of a reactive bromomethyl handle at the 5-position of a 2-methylpyrimidine core creates a valuable intermediate for nucleophilic substitution reactions, enabling the facile introduction of various functional groups. This guide aims to provide a comprehensive overview and comparison of the most viable synthetic routes to this compound, empowering researchers to make informed decisions in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic strategies dominate the landscape for the synthesis of this compound.

Strategy A focuses on the late-stage introduction of the bromine atom via selective free-radical bromination of the 5-methyl group of a 2,5-dimethylpyrimidine precursor.

Strategy B employs a functional group interconversion approach, starting from a pyrimidine ring already functionalized at the 5-position, such as with a hydroxyl or carboxyl group, which is then converted to the desired bromomethyl group.

G cluster_A Strategy A: Side-Chain Bromination cluster_B Strategy B: Functional Group Interconversion This compound This compound 2,5-Dimethylpyrimidine 2,5-Dimethylpyrimidine Free-Radical Bromination (NBS) Free-Radical Bromination (NBS) 2,5-Dimethylpyrimidine->Free-Radical Bromination (NBS) Selective Bromination Free-Radical Bromination (NBS)->this compound 5-(Hydroxymethyl)-2-methylpyrimidine 5-(Hydroxymethyl)-2-methylpyrimidine Bromination (PBr3/SOBr2) Bromination (PBr3/SOBr2) 5-(Hydroxymethyl)-2-methylpyrimidine->Bromination (PBr3/SOBr2) Bromination (PBr3/SOBr2)->this compound 2-Methylpyrimidine-5-carboxylic acid 2-Methylpyrimidine-5-carboxylic acid Reduction to Alcohol Reduction to Alcohol 2-Methylpyrimidine-5-carboxylic acid->Reduction to Alcohol Bromination of Alcohol Bromination of Alcohol Reduction to Alcohol->Bromination of Alcohol Bromination of Alcohol->this compound

Caption: Overview of synthetic strategies for this compound.

Strategy A: Side-Chain Bromination of 2,5-Dimethylpyrimidine

This approach is conceptually the most direct, involving the synthesis of 2,5-dimethylpyrimidine followed by a selective bromination of the methyl group at the 5-position.

A1. Synthesis of 2,5-Dimethylpyrimidine

The synthesis of the 2,5-dimethylpyrimidine precursor can be achieved through established pyrimidine ring formation methodologies. A common method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. While specific literature for 2,5-dimethylpyrimidine is sparse, a plausible route involves the condensation of acetamidine with a suitable three-carbon synthon bearing a methyl group at the 2-position.

A2. Selective Free-Radical Bromination

The key step in this strategy is the selective bromination of the 5-methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations, typically in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions.[1][2]

The regioselectivity of this reaction is a critical consideration. The pyrimidine ring's nitrogen atoms are electron-withdrawing, which can influence the stability of the benzylic-like radical intermediates. Studies on analogous dimethylated pyridines suggest that the methyl group further away from the nitrogen atom is preferentially brominated.[3] In the case of 2,5-dimethylpyrimidine, this would favor the formation of the desired 5-(bromomethyl) isomer.

G start 2,5-Dimethylpyrimidine reagents + NBS, AIBN (Radical Initiator) CCl4, Reflux start->reagents product This compound reagents->product Major Product byproduct 2-(Bromomethyl)-5-methylpyrimidine (minor isomer) reagents->byproduct Minor Product

Caption: Proposed free-radical bromination of 2,5-dimethylpyrimidine.

Experimental Protocol: Free-Radical Bromination
  • To a solution of 2,5-dimethylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.0-1.1 eq).

  • Add a catalytic amount of a radical initiator, such as AIBN (0.05-0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Strategy B: Functional Group Interconversion

This strategy involves the synthesis of a pyrimidine derivative with a functional group at the 5-position that can be readily converted to a bromomethyl group.

Route B1: From 5-(Hydroxymethyl)-2-methylpyrimidine

This route involves the synthesis of 5-(hydroxymethyl)-2-methylpyrimidine, followed by the conversion of the primary alcohol to an alkyl bromide.

The synthesis of 5-(hydroxymethyl)pyrimidines can be achieved by the reduction of the corresponding carboxylic acid or ester.[4] For instance, ethyl 2-methylpyrimidine-5-carboxylate can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) to yield 5-(hydroxymethyl)-2-methylpyrimidine.

The conversion of the hydroxyl group to a bromide is a standard transformation in organic synthesis. Reagents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) are effective for this purpose.[5][6] These reagents convert the alcohol into a good leaving group, which is then displaced by a bromide ion in an SN2 reaction.

G start 5-(Hydroxymethyl)-2-methylpyrimidine reagents + PBr3 or SOBr2 Pyridine, 0 °C to RT start->reagents product This compound reagents->product

Caption: Bromination of 5-(hydroxymethyl)-2-methylpyrimidine.

Experimental Protocol: Bromination of Alcohol
  • Dissolve 5-(hydroxymethyl)-2-methylpyrimidine (1.0 eq) in an anhydrous aprotic solvent such as diethyl ether or dichloromethane, and cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.5 eq) or thionyl bromide (1.1 eq) to the stirred solution. A small amount of pyridine may be added as a scavenger for the generated acid.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route B2: From 2-Methylpyrimidine-5-carboxylic acid

This route is an extension of Route B1, starting from the corresponding carboxylic acid.

2-Methylpyrimidine-5-carboxylic acid is a commercially available compound, or it can be synthesized via methods such as the condensation of acetamidine with a suitable C3 synthon followed by hydrolysis of an ester or nitrile.[7][8]

The carboxylic acid is first reduced to the corresponding alcohol, 5-(hydroxymethyl)-2-methylpyrimidine. This can be achieved using strong reducing agents like LiAlH4 or by a two-step process of esterification followed by reduction with a milder reagent. The resulting alcohol is then brominated as described in Route B1.

Comparative Analysis of Synthetic Routes

FeatureStrategy A: Side-Chain BrominationRoute B1: From AlcoholRoute B2: From Carboxylic Acid
Number of Steps 2 (from precursor)2 (from ester/acid)3 (from acid)
Starting Material Availability Precursor (2,5-dimethylpyrimidine) may require synthesis.Alcohol precursor requires synthesis, often from the corresponding ester or acid.Carboxylic acid is commercially available.[8]
Key Challenges Regioselectivity of bromination.Synthesis of the alcohol precursor.Requires a robust reduction step.
Potential Yields Moderate to good, dependent on selectivity.Generally good for the bromination step.Overall yield depends on the efficiency of the reduction and bromination steps.
Scalability Potentially scalable, but control of the radical reaction is crucial.Scalable, with standard and well-understood transformations.Scalable, though the use of hydrides for reduction may pose challenges on a large scale.
Safety Considerations Use of toxic solvents like CCl4 (can be substituted), handling of NBS and radical initiators.Handling of PBr3 or SOBr2, which are corrosive and moisture-sensitive.Use of highly reactive and pyrophoric reducing agents like LiAlH4.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

  • Strategy A (Side-Chain Bromination) offers the most direct approach, provided that the 2,5-dimethylpyrimidine precursor is readily accessible. The main challenge lies in achieving high regioselectivity during the bromination step.

  • Strategy B (Functional Group Interconversion) , particularly Route B1 , provides a more controlled and often higher-yielding approach, leveraging well-established chemical transformations. The commercial availability of 2-methylpyrimidine-5-carboxylic acid makes Route B2 an attractive, albeit longer, alternative.

For researchers requiring high purity and predictable outcomes, the functional group interconversion routes (Strategy B) are generally recommended. For rapid access to the target compound where some isomer separation may be acceptable, the side-chain bromination route (Strategy A) presents a viable option.

References

analytical methods for confirming the structure of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for Confirming the Structure of 5-(Bromomethyl)-2-methylpyrimidine

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is the bedrock of chemical and pharmaceutical research. This compound is a valuable heterocyclic building block, featuring two distinct reactive sites that make it a versatile precursor in the synthesis of targeted therapeutics. Ensuring the correct regiochemistry and the integrity of the functional groups is paramount before its inclusion in any synthetic pathway.

This guide provides a comprehensive comparison of the primary analytical methods used to confirm the structure of this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, presenting a self-validating framework of analysis that combines orthogonal techniques for definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the carbon-hydrogen framework.

A. Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect three distinct signals corresponding to the three unique proton environments.

Predicted ¹H NMR Spectral Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.75Singlet2HH-4, H-6Protons on the electron-deficient pyrimidine ring are highly deshielded, appearing far downfield. Their chemical equivalence results in a single signal.
~4.60Singlet2H-CH₂BrThe electronegative bromine atom strongly deshields the adjacent methylene protons, shifting them downfield relative to a standard alkyl group.
~2.70Singlet3H-CH₃The methyl protons attached to the pyrimidine ring are in a relatively standard electronic environment for such a position.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.

  • Standard Addition: Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and provides a reference point.

  • Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum on a 300 MHz or higher field instrument. A higher field provides better signal dispersion and resolution.

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals to obtain the relative proton counts.

B. Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon atom typically gives a distinct signal.

Predicted ¹³C NMR Spectral Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~168C-2The carbon atom flanked by two nitrogen atoms and attached to the methyl group is significantly deshielded.
~158C-4, C-6These equivalent aromatic carbons are deshielded due to their position in the heterocyclic ring.
~132C-5The carbon atom bearing the bromomethyl group.
~31-CH₂BrAn aliphatic carbon atom, deshielded by the directly attached bromine.
~24-CH₃The methyl carbon, appearing in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR Analysis

The sample preparation is identical to that for ¹H NMR. The acquisition, however, requires a longer time due to the low natural abundance of the ¹³C isotope (~1.1%). A broadband proton-decoupled experiment is typically run to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry is an essential technique for determining the molecular weight of a compound, which provides direct confirmation of its elemental formula.[1] For halogenated compounds, MS offers a particularly powerful validation feature through the analysis of isotopic patterns.

Analysis of this compound

The molecular formula is C₆H₇BrN₂. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion.

Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)AssignmentExpected Relative Abundance
187.98[M+H]⁺ with ⁷⁹Br~100%
189.98[M+H]⁺ with ⁸¹Br~98%

This distinctive "doublet" of peaks with a 2-Da separation and nearly equal intensity is a definitive fingerprint for a molecule containing a single bromine atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement accurate to several decimal places.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in a positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Analyze the spectrum to identify the molecular ion cluster and compare the observed isotopic pattern with the theoretical pattern for a single bromine atom.

Caption: Integrated workflow for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3] While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique. An ATR-IR spectrum for the related isomer, 5-Bromo-2-methylpyrimidine, is publicly available and provides a strong comparative basis.[4]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeAssignment
3100-3000C-H StretchAromatic C-H on the pyrimidine ring
3000-2850C-H StretchAliphatic C-H in -CH₃ and -CH₂Br groups
1620-1550C=N, C=C StretchPyrimidine ring vibrations[2][5]
~1450C-H BendAliphatic C-H bending
600-500C-Br StretchCarbon-Bromine bond

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond). No extensive sample preparation is required.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

X-ray Crystallography: The Unambiguous Gold Standard

For absolute proof of structure, single-crystal X-ray diffraction is the definitive technique.[6][7] It provides a precise three-dimensional map of the electron density in a molecule, revealing exact bond lengths, bond angles, and stereochemistry.[1]

The primary challenge of this method is growing a single crystal of sufficient size and quality. While often not feasible for every compound in a drug discovery pipeline, obtaining a crystal structure for a key intermediate like this compound would provide irrefutable evidence of its atomic arrangement. The resulting data would confirm the substitution pattern on the pyrimidine ring beyond any doubt.[8]

Comparative Summary and Conclusion

Each analytical technique provides a unique and vital piece of the structural puzzle. Relying on a single method is insufficient; the synergy between them provides the high degree of confidence required in research and development.

Comparison of Analytical Methods

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Atomic connectivity, carbon-hydrogen frameworkProvides the most detailed structural information in solution.Requires larger sample amounts; interpretation can be complex.
Mass Spectrometry Molecular weight, elemental formula, isotopic dataHigh sensitivity, confirms molecular formula, isotopic pattern is definitive for halogens.Provides no connectivity information; destructive technique.[1]
IR Spectroscopy Presence of functional groupsFast, non-destructive, requires minimal sample prep.Provides limited structural detail; some vibrations can be ambiguous.[9]
X-ray Crystallography Absolute 3D structure, bond lengths/anglesUnambiguous and definitive "gold standard" proof of structure.Requires a suitable single crystal, which can be difficult or impossible to grow.

References

A Comparative Spectroscopic Guide to 5-(Bromomethyl)-2-methylpyrimidine and its Structural Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers an in-depth spectroscopic comparison of 5-(bromomethyl)-2-methylpyrimidine, a critical building block in medicinal chemistry, against its close structural analogue, 5-bromo-2-methylpyrimidine. For researchers, scientists, and professionals in drug development, the ability to unequivocally distinguish between synthetic precursors, intermediates, and final products is paramount. This document provides a detailed analysis of the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic signatures that differentiate these two key compounds. By explaining the causality behind spectral differences and providing robust, field-proven experimental protocols, this guide serves as a practical reference for the structural elucidation and quality control of pyrimidine-based scaffolds in the synthetic pipeline.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a foundational heterocyclic motif in a vast number of biologically active compounds, including several FDA-approved drugs.[1] Its presence in the nucleobases of DNA and RNA underscores its inherent biocompatibility and ability to interact with biological targets like enzymes and receptors.[1] Consequently, functionalized pyrimidines such as this compound are highly valued as versatile intermediates in drug discovery programs. The bromomethyl group at the C5 position acts as a reactive electrophilic handle, enabling chemists to introduce a wide array of functional groups and build molecular complexity.

Accurate structural confirmation of such intermediates is non-negotiable. Spectroscopic techniques provide the necessary tools for this validation. This guide focuses on comparing the spectral characteristics of This compound with its common precursor or alternative, 5-bromo-2-methylpyrimidine . Understanding their distinct spectral fingerprints is crucial for monitoring reaction progress, identifying impurities, and ensuring the structural integrity of the target molecule.

Comparative Spectroscopic Analysis

The primary structural difference between our two compounds of interest is the substituent at the C5 position of the pyrimidine ring: a -CH₂Br group versus a -Br atom. This seemingly small change induces significant and predictable variations in their respective spectra, particularly in NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2]

The key differentiator in the ¹H NMR spectra will be the appearance of a new aliphatic signal for the bromomethyl protons (-CH₂) and the disappearance of an aromatic proton signal from the pyrimidine ring. In ¹³C NMR, a new aliphatic carbon signal will appear. For 5-bromo-2-methylpyrimidine, the C5 carbon is directly bonded to bromine and bears no proton, making its signal a low-intensity quaternary peak in the proton-decoupled spectrum. In contrast, for this compound, the C5 carbon is bonded to the CH₂Br group and a proton, fundamentally altering its chemical shift and coupling.

Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound CDCl₃~8.7 (s, 2H, H-4, H-6)~4.5 (s, 2H, -CH₂ Br)~2.7 (s, 3H, -CH₃ )~168 (C-2)~158 (C-4, C-6)~125 (C-5)~30 (-C H₂Br)~25 (-C H₃)
5-Bromo-2-methylpyrimidine CDCl₃8.68 (s, 2H, H-4, H-6)2.69 (s, 3H, -CH₃ )~167 (C-2)~160 (C-4, C-6)~118 (C-5)~25 (-C H₃)
Note: Values for this compound are predictive based on established chemical shift principles. Values for 5-Bromo-2-methylpyrimidine are from experimental data.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, along with structural information derived from its fragmentation patterns.[2]

The most telling feature in the mass spectrum of both compounds is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive signature for a monobrominated compound. The key difference between our two compounds will be the mass-to-charge (m/z) ratio of these molecular ion clusters.

Table 2: Comparative Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectrometry (m/z) Peaks
This compound C₆H₇BrN₂187.04[M]⁺/~186, [M+2]⁺/~188 (Characteristic 1:1 bromine isotopic pattern)[M-Br]⁺/~107
5-Bromo-2-methylpyrimidine C₅H₅BrN₂173.01[M]⁺/~172, [M+2]⁺/~174 (Characteristic 1:1 bromine isotopic pattern)[M-HBr]⁺/~92
Note: The listed m/z values correspond to the most abundant isotopes.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

While the IR spectra of both compounds will be dominated by the characteristic vibrations of the substituted pyrimidine ring, the crucial difference lies in the C-H stretching region. This compound possesses an aliphatic -CH₂- group, which will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These bands are absent in the spectrum of 5-bromo-2-methylpyrimidine.

Table 3: Comparative FTIR Spectroscopic Data
CompoundFTIR (cm⁻¹) - Key Vibrational Modes
This compound ~3100-3000 (C-H, aromatic stretch)~2980-2850 (C-H, aliphatic stretch from -CH₂Br and -CH₃) ~1580, ~1470 (C=C, C=N ring stretch)~1450 (-CH₂ scissoring)~680-550 (C-Br stretch)
5-Bromo-2-methylpyrimidine ~3100-3000 (C-H, aromatic stretch)[4]~2980-2850 (C-H, aliphatic stretch from -CH₃ only) [4]~1570, ~1460 (C=C, C=N ring stretch)[4]~670-540 (C-Br stretch)[4]
Note: Values are typical ranges. Specific peak positions can vary.

Experimental Protocols & Workflows

The following protocols are self-validating systems designed to produce reliable and reproducible spectroscopic data for pyrimidine derivatives.

General Spectroscopic Analysis Workflow

The logical flow for comprehensive structural analysis ensures that data from multiple techniques are used synergistically to build a conclusive structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Pristine Sample NMR NMR (¹H, ¹³C) Prep->NMR 分样 MS Mass Spec (ESI/EI) Prep->MS 分样 IR FTIR (ATR/KBr) Prep->IR 分样 Analysis Spectral Interpretation (Chemical Shifts, m/z, Frequencies) NMR->Analysis MS->Analysis IR->Analysis Compare Comparison to Analogue / Reference Analysis->Compare Confirm Structure Confirmation Compare->Confirm

Caption: General workflow for spectroscopic characterization.

Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a Fourier-Transform NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Rationale: Standard proton NMR provides the primary overview of the proton environments.

    • Parameters: Use a standard single-pulse experiment. Set a spectral width of 0-12 ppm. A relaxation delay of 2-5 seconds is recommended to ensure quantitative integrity.[2] Co-add 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Rationale: Carbon NMR reveals the carbon skeleton of the molecule. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

    • Parameters: Use a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of 0-200 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[2]

Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, minimizing fragmentation and clearly showing the molecular ion.[2]

    • Procedure: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL. Perform a serial dilution to a final concentration of approximately 1-10 µg/mL. Acidifying the solution slightly with formic acid can aid in protonation and enhance signal in positive ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

  • Data Acquisition:

    • Parameters: Acquire data in positive ion, full scan mode over a mass range that includes the expected molecular weights (e.g., m/z 50-500).

    • Validation: Confirm the presence of the [M]⁺ and [M+2]⁺ ion cluster with ~1:1 intensity, which validates the presence of a single bromine atom.

Protocol: Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Rationale: This method is a standard for acquiring high-quality IR spectra of solid samples, minimizing interference from solvents.[6]

    • Procedure: In an agate mortar, thoroughly grind 1-2 mg of the solid sample with ~100 mg of spectroscopic grade, dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.[5] Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Parameters: Place the KBr pellet in the spectrometer's sample holder. Acquire the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[6] Co-add 16-32 scans to improve the signal-to-noise ratio.

Logical Relationships in NMR Analysis

The interpretation of NMR spectra follows a clear logical path where different data points provide specific structural information.

G cluster_data Observed NMR Data cluster_info Deduced Structural Information Shift Chemical Shift (δ) Environment Electronic Environment of Nucleus Shift->Environment Integral Integration ProtonCount Proton Ratio Integral->ProtonCount Coupling Splitting Pattern (J) Connectivity Neighboring Nuclei Coupling->Connectivity Structure Final Structure Environment->Structure ProtonCount->Structure Connectivity->Structure

Caption: Logical workflow for NMR spectral interpretation.

Conclusion

The structural characterization of synthetic intermediates like this compound is a foundational activity in drug discovery and development. While structurally similar to its 5-bromo analogue, its spectroscopic properties are distinct and predictable. The definitive markers for this compound are the emergence of a ¹H NMR singlet around 4.5 ppm and a corresponding ¹³C NMR signal around 30 ppm, a molecular ion cluster in the mass spectrum at m/z ~186/188, and the presence of aliphatic C-H stretching bands in its IR spectrum. By employing the robust protocols and comparative data presented in this guide, researchers can confidently identify and differentiate these critical pyrimidine derivatives, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Guide to the Biological Activity of 5-(Bromomethyl)-2-methylpyrimidine Analogs: A Strategic Approach for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in natural products and FDA-approved drugs underscores its versatility and significance in medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of the biological activity of a specific subclass: 5-(bromomethyl)-2-methylpyrimidine analogs. While direct and extensive research on this precise substitution pattern is emerging, this guide will synthesize data from closely related 2,5-disubstituted pyrimidine analogs to provide a predictive framework for their therapeutic potential, focusing primarily on anticancer and antimicrobial activities. We will delve into the structure-activity relationships (SAR), present quantitative data from analogous compounds, and provide detailed experimental protocols to empower further research and development in this promising area.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is therefore deeply integrated into biological systems.[3] This inherent biocompatibility makes pyrimidine derivatives excellent candidates for therapeutic intervention, as they can be designed to interact with a wide array of biological targets with high specificity.[4] Strategic modifications at various positions of the pyrimidine ring can dramatically influence the compound's biological activity, a principle that forms the basis of modern drug design.[1]

Comparative Biological Activity: Insights from Structurally Related Analogs

Due to the limited public data specifically on this compound analogs, this section will draw comparative insights from broader classes of 2,5-disubstituted pyrimidines to forecast the potential biological activities of our target compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrimidine analogs have a rich history in oncology, with compounds like 5-fluorouracil being a mainstay of chemotherapy for decades. The primary anticancer mechanisms of pyrimidine derivatives often involve the inhibition of key enzymes involved in nucleic acid synthesis or the modulation of signaling pathways that control cell growth and proliferation.[1]

Structure-Activity Relationship (SAR) Insights:

The biological activity of 2,5-disubstituted pyrimidines is significantly influenced by the nature of the substituents at these positions.

  • The 2-Methyl Group: The presence of a small alkyl group, such as methyl, at the C2 position can influence the compound's lipophilicity and steric profile, potentially enhancing its ability to cross cell membranes and fit into the active site of target enzymes.

  • The 5-(Bromomethyl) Group: The introduction of a bromomethyl group at the C5 position is of particular interest. The bromine atom can act as a leaving group, making the methylene group susceptible to nucleophilic attack. This reactivity can lead to the formation of covalent bonds with biological targets, such as the cysteine residues in the active sites of certain kinases, resulting in irreversible inhibition. Furthermore, the C5 position is known to be crucial for the activity of many pyrimidine-based inhibitors, with modifications at this site often impacting potency and selectivity.[3]

Quantitative Data from Analogous 5-Substituted Pyrimidine Derivatives:

The following table summarizes the in vitro cytotoxic activity of a series of 2,4,5-substituted pyrimidine derivatives against the human hepatocellular carcinoma BEL-7402 cell line. While not direct analogs, this data highlights the significant impact of substitutions at the C5 position on anticancer potency.

Compound IDR1 (C2-position)R2 (C5-position)IC50 (µM) against BEL-7402 Cells[3]
7ga 4-Cl-PhH> 100
7gb 4-Cl-PhCH30.091
7gc 4-Cl-PhC2H50.024
7gd 4-Cl-Phn-Pr0.032

This data demonstrates that even small alkyl substitutions at the C5 position can dramatically increase cytotoxic activity.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[5] Their mechanisms of action can vary, including the inhibition of essential enzymes in microbial metabolic pathways.

Structure-Activity Relationship (SAR) Insights:

For antimicrobial pyrimidine analogs, the nature of the substituents plays a critical role in determining the spectrum and potency of their activity. The introduction of halogen atoms, for instance, has been shown to enhance the antimicrobial properties of various heterocyclic compounds.[6] The bromomethyl group in our target scaffold could therefore contribute significantly to its antimicrobial potential.

Experimental Protocols for Biological Evaluation

To facilitate further research into this compound analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using a suitable software.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the concentration of a compound that inhibits the activity of a specific kinase by 50% (IC50).

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2)

  • Kinase substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Test compounds dissolved in DMSO

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate peptide.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Synthetic and Biological Pathways

To provide a clearer understanding of the experimental and biological context, the following diagrams illustrate a general synthetic workflow and a key signaling pathway often targeted by pyrimidine-based inhibitors.

G cluster_synthesis General Synthesis of 2,5-Disubstituted Pyrimidines start 2-Methyl-5-bromopyrimidine intermediate Palladium-Catalyzed Cross-Coupling start->intermediate Arylboronic acid or other coupling partner product Diverse 5-Substituted 2-Methylpyrimidine Analogs intermediate->product

Caption: General synthetic workflow for the diversification of the 2-methyl-5-bromopyrimidine scaffold.

G cluster_pathway Simplified Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound Analog (Potential Inhibitor) Inhibitor->RTK

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway that can be targeted by pyrimidine-based inhibitors.

Future Directions and Conclusion

The this compound scaffold holds considerable promise as a template for the development of novel anticancer and antimicrobial agents. The strategic placement of a reactive bromomethyl group at the C5 position and a methyl group at the C2 position provides a unique combination of reactivity and structural features that can be exploited for potent and selective biological activity.

This guide has provided a comparative analysis based on existing knowledge of related pyrimidine analogs, offering a rational basis for the synthesis and evaluation of this specific compound class. The detailed experimental protocols and visual representations of synthetic and biological pathways serve as a practical resource for researchers venturing into this area.

Future research should focus on the synthesis of a diverse library of this compound analogs and their systematic evaluation against a panel of cancer cell lines and microbial strains. Elucidating their precise mechanisms of action, including their potential as kinase inhibitors, will be crucial for their further development as therapeutic agents. The insights and methodologies presented in this guide are intended to accelerate these efforts and unlock the full therapeutic potential of this intriguing class of molecules.

References

Section 1: Nucleophilic Substitution (S\textsubscript{N}2) Reactions: The Primary Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of 5-(Bromomethyl)-2-methylpyrimidine in Diverse Synthetic Transformations

Welcome to a comprehensive examination of this compound, a versatile reagent prized in medicinal chemistry and drug development. This guide moves beyond simple protocols to explore the chemical causality that governs its efficacy across various reaction types. We will dissect its performance in nucleophilic substitution reactions and draw critical comparisons with related structures in palladium-catalyzed cross-coupling, providing the field-proven insights necessary for robust synthetic design.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of substituents onto this privileged heterocycle is paramount for modulating biological activity. This compound serves as a key building block, primarily enabling the introduction of the (2-methylpyrimidin-5-yl)methyl moiety onto a wide range of molecular scaffolds. Its reactivity is dominated by the benzylic-like bromide, a potent electrophilic site for nucleophilic attack.

The most prominent role of this compound is as an alkylating agent in S\textsubscript{N}2 reactions. The bromomethyl group at the 5-position is highly susceptible to displacement by a variety of nucleophiles. This reactivity is analogous to that of benzyl bromide, where the adjacent π-system of the pyrimidine ring stabilizes the transition state of the substitution reaction.

Mechanism of Action: S\textsubscript{N}2 Displacement

The reaction proceeds via a classical bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism. A nucleophile (Nu\textsuperscript{-}) attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond cleavage. The reaction results in the inversion of stereochemistry if the carbon were chiral, and the formation of a new carbon-nucleophile bond.

Efficacy with O-Nucleophiles

The ether linkage is a common motif in drug molecules. This compound readily reacts with phenols and alkoxides to form the corresponding ethers, effectively tethering the pyrimidine core to other aromatic or aliphatic systems.

Representative Protocol: O-Alkylation of a Phenol

This protocol details the synthesis of 5-((phenoxymethyl)-2-methylpyrimidine.

  • Preparation: To a solution of phenol (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K\textsubscript{2}CO\textsubscript{3}, 1.5 eq) or cesium carbonate (Cs\textsubscript{2}CO\textsubscript{3}, 1.2 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide anion.

  • Reagent Addition: Add a solution of this compound (1.05 eq) dropwise to the reaction mixture.

  • Reaction & Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Comparative Efficacy: O-Alkylation

ReagentNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-MethoxyphenolK\textsubscript{2}CO\textsubscript{3}DMF50485-95Typical, based on analogous reactions
Benzyl Bromide4-MethoxyphenolK\textsubscript{2}CO\textsubscript{3}DMF503>90General Knowledge
2-(Bromomethyl)pyridine4-MethoxyphenolK\textsubscript{2}CO\textsubscript{3}DMF50480-90Typical, based on analogous reactions

Analysis: The efficacy of this compound is comparable to that of benzyl bromide, a standard benzylating agent. The choice between them is dictated not by reactivity, but by the desired final molecular structure. Compared to other heteroaromatic alkylating agents like 2-(bromomethyl)pyridine, it exhibits similar reactivity profiles, underscoring its reliability for introducing the specific (2-methylpyrimidin-5-yl)methyl group.

Efficacy with N-Nucleophiles

The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. This compound provides an efficient route to secondary and tertiary amines containing the pyrimidine moiety.

Representative Protocol: N-Alkylation of a Secondary Amine

  • Preparation: Dissolve the secondary amine (e.g., piperidine, 1.0 eq) and this compound (1.0 eq) in a suitable solvent like acetonitrile or THF.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et\textsubscript{3}N, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) to act as a scavenger for the HBr byproduct.

  • Reaction & Monitoring: Stir the mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Workup & Purification: Remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then dried and concentrated. Purification is achieved via column chromatography.

Efficacy with S-Nucleophiles

Thiol-ethers (sulfides) are important functional groups in various bioactive molecules. Thiols are excellent nucleophiles and react readily with this compound.[3][4]

Representative Protocol: S-Alkylation of a Thiol

  • Preparation: To a solution of the thiol (e.g., thiophenol, 1.0 eq) in ethanol or DMF, add a base such as sodium hydroxide (1.0 eq) or potassium carbonate (1.2 eq) to generate the thiolate.

  • Reagent Addition: Add this compound (1.0 eq) to the reaction mixture.

  • Reaction & Monitoring: Stir at room temperature. The reaction is often rapid, typically completing within 1-2 hours. Monitor progress by TLC.

  • Workup & Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Comparative Efficacy: S\textsubscript{N}2 Reactions

Nucleophile TypeReagentConditionsOutcomeCausality
O-Nucleophile This compoundMild base (K\textsubscript{2}CO\textsubscript{3}), polar aprotic solventHigh yield, clean conversionThe benzylic-like position enhances reactivity, making it an efficient alkylating agent for phenoxides and alkoxides.
N-Nucleophile This compoundAmine base (Et\textsubscript{3}N), room tempHigh yieldAmines are strong nucleophiles, and the reaction proceeds readily. A scavenger base is required to neutralize the HBr byproduct.
S-Nucleophile This compoundMild base, room tempVery high yield, fast reactionThiolates are exceptionally potent nucleophiles, leading to rapid and efficient displacement of the bromide.[3]

Experimental Workflow for S\textsubscript{N}2 Reactions

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nuc Nucleophile (1.0 eq) (Phenol, Amine, or Thiol) Base Base (1.0-1.5 eq) Nuc->Base  Stir BMP This compound (1.0-1.1 eq) Base->BMP  Add Solvent Solvent (DMF, ACN, THF) ReactionMix Reaction Mixture Stir at RT - 50°C BMP->ReactionMix TLC Monitor by TLC ReactionMix->TLC Quench Quench with Water TLC->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify via Column Chromatography Extract->Purify Suzuki_Cycle Pd0 Pd(0)L2 PdII_complex R-Pd(II)L2-X Pd0->PdII_complex Oxidative Addition PdII_trans R-Pd(II)L2-R' PdII_complex->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product Ar-R' PdII_trans->Product Boronate R'-B(OR)2 Boronate->PdII_trans Base Base Base->Boronate RX Ar-Br RX->PdII_complex Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_complex R-Pd(II)L2-X Pd0->PdII_complex Oxidative Addition PdII_alkynyl R-Pd(II)L2-C≡CR' PdII_complex->PdII_alkynyl PdII_alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_alkynyl->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->PdII_alkynyl Transmetalation Cu_acetylide->CuX Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Alkyne RX Ar-Br RX->PdII_complex

References

A Senior Application Scientist's Guide to Modern Reagents for the Functionalization of the 2-Methylpyrimidine Core

Author: BenchChem Technical Support Team. Date: January 2026

The 2-methylpyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced materials. Its prevalence drives a continuous need for more efficient, selective, and versatile methods to modify its core structure. While classical approaches have their place, the modern synthetic chemist's toolkit has expanded significantly, offering powerful alternatives that provide access to novel chemical space with improved functional group tolerance and atom economy.

This guide moves beyond textbook examples to provide a comparative analysis of contemporary reagents and strategies for functionalizing the 2-methylpyrimidine core. We will explore direct C-H activation, functionalization of the activated methyl group, and advanced cross-coupling techniques, offering field-proven insights into the causality behind experimental choices. Each section includes comparative data and detailed protocols to serve as a self-validating system for researchers, scientists, and drug development professionals.

Direct C-H Functionalization of the Pyrimidine Ring: The Atom-Economic Frontier

The direct conversion of C-H bonds into new functionalities represents the pinnacle of synthetic efficiency. For an electron-deficient heterocycle like 2-methylpyrimidine, this is primarily achieved through radical-mediated and transition-metal-catalyzed pathways.

Minisci-Type Radical Functionalization

The Minisci reaction is exceptionally well-suited for electron-poor N-heterocycles. The core principle involves the generation of a nucleophilic carbon-centered radical that readily adds to the protonated pyrimidine ring, which acts as an excellent radical acceptor.[1][2] This method allows for the direct introduction of alkyl and acyl groups without pre-functionalization.

Mechanistic Rationale: The reaction is initiated by the formation of a radical, typically through oxidative decarboxylation of a carboxylic acid or via photoredox catalysis from a suitable precursor.[3] This radical adds to the pyrimidine ring, which is activated by acid to lower its LUMO energy. A subsequent oxidation and deprotonation step restores aromaticity, yielding the functionalized product.[2]

Reagent Comparison: Classical Minisci conditions often employ silver nitrate (AgNO₃) and a persulfate oxidant (e.g., K₂S₂O₈), which can require high temperatures and may not be suitable for sensitive substrates.[1] Modern alternatives offer milder conditions and broader scope:

  • Photoredox Catalysis: Visible-light photoredox catalysts (e.g., Eosin Y, iridium or ruthenium complexes) can generate radicals from alkylboron species, carboxylic acids, or their derivatives under exceptionally mild conditions.[4]

  • Mechanochemistry: Ball-milling techniques can mediate Minisci reactions, sometimes avoiding bulk solvents and offering a greener profile.[5]

Comparative Data: Minisci Alkylation Reagents

Radical PrecursorCatalyst/Initiator SystemKey AdvantagesTypical YieldsReference
Pivalic AcidAgNO₃, (NH₄)₂S₂O₈, H₂SO₄Inexpensive, classic method40-70%[1]
Alkylboronic AcidsPyridine N-oxide, K₂S₂O₈, 456 nm LEDMild, broad scope, bench-stable precursors60-90%[4]
Alkyl BromidesMagnesium (Mg)Mechanochemical, metal-mediated50-85%[5]
N-AcyloxyphthalimidesIr(ppy)₃, Blue LEDRedox-active esters, mild conditions65-95%[3]

Experimental Protocol: Photocatalytic Minisci Alkylation This protocol is adapted from demonstrated methodologies for photoredox-catalyzed alkylation.[4]

  • To an oven-dried 10 mL Schlenk tube, add 2-methylpyrimidine (0.2 mmol, 1.0 equiv.), the desired alkylboronic acid (0.4 mmol, 2.0 equiv.), pyridine N-oxide (0.3 mmol, 1.5 equiv.), and K₂S₂O₈ (0.4 mmol, 2.0 equiv.).

  • Add 2.0 mL of anhydrous DMSO.

  • Seal the tube, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Place the reaction tube approximately 5 cm from a 456 nm LED lamp and stir at room temperature (~25 °C) for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Note: Regioselectivity is a key consideration in Minisci reactions with pyrimidines. The C4 and C6 positions are electronically favored for radical attack. The substitution pattern can often be controlled by steric factors of either the substrate or the incoming radical.

// Nodes Radical_Source [label="Radical Precursor\n(e.g., R-COOH)", fillcolor="#F1F3F4"]; Radical [label="R•\n(Nucleophilic Radical)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Initiator [label="Initiator\n(e.g., Ag⁺/S₂O₈²⁻ or hv)", fillcolor="#FBBC05"]; Pyrimidine [label="Protonated\n2-Methylpyrimidine", fillcolor="#F1F3F4"]; Adduct [label="Radical Adduct\nIntermediate", fillcolor="#F1F3F4"]; Cation [label="Radical Cation\nIntermediate", fillcolor="#F1F3F4"]; Product [label="Functionalized\nProduct", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxidant [label="Oxidant", fillcolor="#FBBC05"];

// Edges Radical_Source -> Radical [label="Oxidative Decarboxylation"]; Initiator -> Radical_Source [style=dashed]; Pyrimidine -> Adduct [label="Radical Addition"]; Radical -> Adduct; Adduct -> Cation [label="Oxidation"]; Oxidant -> Adduct [style=dashed]; Cation -> Product [label="-H⁺\n(Rearomatization)"]; }

Caption: Generalized Minisci Reaction Cycle

Palladium-Catalyzed Direct C-H Arylation

For installing aryl or vinyl groups, palladium-catalyzed C-H activation is a powerful strategy. These reactions often proceed via a directing-group-assisted mechanism, where a Lewis basic group on the substrate coordinates to the metal center, positioning it for C-H cleavage at a specific site. For 2-aminopyrimidines, the amino group can direct functionalization to the C5 position.[6]

Mechanistic Rationale: The catalytic cycle is typically proposed to involve a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) pathway. In a common Pd(II)/Pd(IV) cycle, a Pd(II) catalyst coordinates to the directing group and effects a concerted metalation-deprotonation (CMD) step to form a palladacycle. Oxidative addition of an aryl halide leads to a Pd(IV) intermediate, which then undergoes reductive elimination to form the C-C bond and regenerate the Pd(II) catalyst.[6]

Reagent Comparison: Catalyst performance is highly dependent on the choice of the palladium source, ligands, and oxidant.

  • Catalysts: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

  • Bases/Additives: Bases like K₂CO₃ or Na₂CO₃ are crucial for the deprotonation step. Additives such as pivalic acid (PivOH) can act as proton shuttles, lowering the activation energy for the C-H cleavage.[6]

  • Coupling Partners: Aryl halides (iodides, bromides) are the most common coupling partners.

Experimental Protocol: C5-Arylation of N-Alkyl-2-aminopyrimidine This protocol is based on the work of Das and co-workers for the selective C5-arylation of 2-aminopyrimidines.[6]

  • In a sealable reaction vessel, combine the N-alkyl-2-aminopyrimidine derivative (0.5 mmol, 1.0 equiv.), the aryl halide (0.6 mmol, 1.2 equiv.), Pd(OAc)₂ (0.025 mmol, 5 mol%), and Na₂CO₃ (1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon).

  • Add 2.5 mL of anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over MgSO₄.

  • Concentrate the solution and purify the residue by flash column chromatography to yield the C5-arylated product.

// Nodes Pd_II [label="Pd(II)Lₙ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="2-Aminopyrimidine\nSubstrate (R-H)", fillcolor="#F1F3F4"]; Coordination [label="Coordination\nComplex", fillcolor="#F1F3F4"]; Palladacycle [label="Palladacycle\nIntermediate", fillcolor="#F1F3F4"]; Pd_IV [label="Pd(IV) Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="C5-Arylated\nProduct (R-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArX [label="Aryl Halide\n(Ar-X)", fillcolor="#FBBC05"];

// Edges Pd_II -> Coordination [label="Coordination"]; Substrate -> Coordination; Coordination -> Palladacycle [label="C-H Activation\n(CMD)"]; Palladacycle -> Pd_IV [label="Oxidative\nAddition"]; ArX -> Palladacycle; Pd_IV -> Product [label="Reductive\nElimination"]; Product -> Pd_II [style=invis]; Pd_IV -> Pd_II [label="Regeneration", constraint=false, pos="e,0.5,0.5"]; }

Caption: Pd(II)/Pd(IV) C-H Arylation Cycle

Functionalization via the 2-Methyl Group

The protons on the 2-methyl group are significantly acidified by the electron-withdrawing pyrimidine ring, making them susceptible to deprotonation by strong bases. The resulting carbanion is a potent nucleophile that can react with a wide range of electrophiles.

Deprotonation and Electrophilic Quench

This strategy provides a direct route to elaborate the side chain at the C2 position, a crucial modification in many bioactive molecules.

Reagent Comparison: The choice of base is critical to ensure efficient deprotonation without competing nucleophilic attack on the pyrimidine ring.

  • Organolithium Reagents: n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are classic choices but can suffer from poor functional group tolerance and side reactions.

  • Knochel-Type Bases: Hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, offer superior performance.[7] They are highly effective, non-nucleophilic, and exhibit excellent tolerance for sensitive functional groups like esters and nitriles, making them ideal for complex molecule synthesis.

Comparative Data: Bases for 2-Methyl Deprotonation

BaseKey CharacteristicsFunctional Group ToleranceReference
n-BuLiVery strong, highly reactive, inexpensiveLow (reacts with esters, ketones, etc.)[8]
LDAStrong, non-nucleophilic, sterically hinderedModerate[8]
TMPMgCl·LiClHighly selective, excellent toleranceHigh (tolerates esters, amides, nitriles)[7]

Experimental Protocol: TMP-Base Mediated Alkylation This protocol is adapted from procedures developed by Knochel and co-workers.[7]

  • To a flame-dried Schlenk flask under argon, add TMPMgCl·LiCl (1.1 mmol, 1.1 equiv.) as a solution in THF.

  • Cool the solution to the specified temperature (e.g., -20 °C to 25 °C, depending on the substrate).

  • Add 2-methylpyrimidine (1.0 mmol, 1.0 equiv.) dropwise.

  • Stir the mixture for the optimized metalation time (e.g., 1-4 hours) at that temperature.

  • Add the electrophile (e.g., benzaldehyde or benzyl bromide, 1.2 mmol, 1.2 equiv.) dropwise, maintaining the temperature.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography.

// Nodes Start [label="2-Methylpyrimidine", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; Base [label="Add Hindered Base\n(e.g., TMPMgCl·LiCl)", style=filled, fillcolor="#FBBC05"]; Anion [label="Formation of\n2-Pyrimidinylmethanide", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Add Electrophile\n(E⁺)", style=filled, fillcolor="#FBBC05"]; Product [label="2-Substituted-Methyl\nPyrimidine", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Base; Base -> Anion; Anion -> Electrophile [label="Nucleophilic Attack"]; Electrophile -> Product; }

Caption: Deprotonation-Functionalization Workflow

Advanced Cross-Coupling Strategies

While requiring pre-functionalization (typically halogenation) of the pyrimidine core, palladium-catalyzed cross-coupling reactions remain indispensable for their reliability and broad scope in forming C-C, C-N, and C-S bonds.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages.[10][11]

Mechanistic Rationale: The cycle involves oxidative addition of a Pd(0) catalyst to a halopyrimidine, transmetalation of the organic group from a boron reagent (facilitated by a base), and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Reagent Comparison: The success of Suzuki couplings on pyrimidines hinges on the catalyst system.

  • Palladium Precatalysts: Pd(PPh₃)₄ is a classic, effective catalyst. More modern catalysts like PdCl₂(dppf) or those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can offer higher turnover numbers and are often necessary for less reactive coupling partners like chlorides.[10]

  • Bases: The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is crucial and can significantly affect reaction rates and yields. K₃PO₄ is often effective for challenging couplings.

Experimental Protocol: Suzuki Coupling of a 4-Chloro-2-methylpyrimidine This protocol is a generalized procedure based on common literature methods.[10][11]

  • To a round-bottom flask, add the 4-chloro-2-methylpyrimidine (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Scientist's Note: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. The use of bulky, electron-rich phosphine ligands helps to prevent this catalyst inhibition and promotes the desired reductive elimination step.[12]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HetAr_X [label="2-Me-HetAr-X", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition\nIntermediate\n(HetAr-Pd(II)-X)L₂", fillcolor="#F1F3F4"]; Ar_B [label="Ar-B(OR)₂", fillcolor="#FBBC05"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation\nIntermediate\n(HetAr-Pd(II)-Ar)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Product\n(HetAr-Ar)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; HetAr_X -> OxAdd; OxAdd -> Transmetal [label="Transmetalation"]; Ar_B -> Transmetal; Base -> Ar_B [style=dashed]; Transmetal -> Product [label="Reductive\nElimination"]; Product -> Pd0 [style=invis]; Transmetal -> Pd0 [constraint=false, pos="e,0.5,0.5"]; }

Caption: Suzuki-Miyaura Coupling Cycle

Strategic Selection of Functionalization Reagents

Choosing the optimal reagent requires a clear understanding of the desired final structure. The following table provides a high-level comparison to guide this decision-making process.

Overall Strategy Comparison

StrategyPosition FunctionalizedBond FormedKey ReagentsProsCons
Minisci Reaction Ring (C4/C6)C-Alkyl, C-AcylRadical Precursors, Oxidants/PhotocatalystsHigh atom economy, no pre-functionalizationRegioselectivity can be an issue, radical-sensitive groups may react
Pd-Catalyzed C-H Arylation Ring (C5)C-Aryl, C-VinylPd(OAc)₂, Aryl Halides, BaseHigh regioselectivity (with DG), atom-economicRequires a directing group (DG), higher catalyst loading
Deprotonation 2-Methyl GroupC-C, C-HeteroatomHindered Bases (TMP-metal), ElectrophilesDirect functionalization of methyl group, high FG toleranceRequires stoichiometric strong base, anhydrous conditions
Suzuki Coupling Ring (Pre-functionalized)C-Aryl, C-VinylHalopyrimidines, Boronic Acids, Pd CatalystHighly reliable, broad scope, well-understoodRequires pre-functionalization, generates stoichiometric waste

Decision_Tree

Caption: Decision Tree for Functionalization Strategy

Conclusion

The functionalization of the 2-methylpyrimidine core has evolved far beyond traditional methods. Modern reagents and catalytic systems provide unprecedented access to diverse analogues through highly selective and efficient pathways. Direct C-H functionalization methods like the Minisci reaction and palladium-catalyzed arylation offer remarkable atom economy, while advanced metalating agents like TMP-bases allow for precise modification of the 2-methyl group with outstanding functional group tolerance. By understanding the mechanisms, advantages, and limitations of each approach, researchers can strategically design syntheses to accelerate the discovery and development of next-generation pharmaceuticals and materials.

References

A Comparative Guide to the Validation of HPLC and GC-MS Methods for 5-(Bromomethyl)-2-methylpyrimidine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and concentration of intermediates are critical determinants of final drug substance quality. 5-(Bromomethyl)-2-methylpyrimidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods are imperative for its characterization. This guide provides an in-depth comparison of two instrumental techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, grounded in the principles of analytical method validation.

The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[1][2] HPLC is a premier technique for compounds that are non-volatile or thermally labile (prone to decomposition at high temperatures), separating them in the liquid phase.[1][3] Conversely, GC-MS is ideal for analytes that are volatile or can be made volatile, offering excellent separation and structural identification capabilities.[1][3] This guide will dissect the validation of both methods for this compound, providing the technical rationale behind protocol design to ensure conformity with regulatory standards such as those from the International Council for Harmonisation (ICH).[4][5][6]

The Foundation: ICH Q2(R1) Validation Parameters

The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[6][7] According to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," a method must be evaluated for several key performance characteristics.[4][5][8] These parameters ensure the method is reliable, reproducible, and accurate.

The core validation parameters that will be compared for both HPLC and GC-MS are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Validation Phase 2: ICH Q2(R1) Validation cluster_Deploy Phase 3: Implementation Plan Define Analytical Target Profile (ATP) Dev Method Development (HPLC vs. GC-MS) Plan->Dev Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Routine Routine Use & Lifecycle Management Report->Routine

Fig 1. A flowchart of the analytical method validation process.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is often the workhorse for pharmaceutical analysis due to its applicability to a wide range of non-volatile and thermally unstable compounds.[3][9] For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective approach.[10]

Causality Behind Experimental Choices for HPLC
  • Column Selection: A C18 (octadecylsilyl) column is the standard starting point for RP-HPLC. Its non-polar stationary phase is ideal for retaining and separating moderately polar compounds like this compound from potential polar and non-polar impurities.

  • Mobile Phase: A mixture of a weak acid (like formic or phosphoric acid) in water and an organic modifier (acetonitrile or methanol) is typical. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution properties. A gradient elution (where the proportion of organic solvent is increased over time) is useful for separating a wide range of impurities with different polarities.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable as pyrimidine rings are chromophoric, meaning they absorb UV light. Detection at a wavelength of maximum absorbance (e.g., around 260-270 nm) provides the best sensitivity.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[3]

Validation Parameter Assessment for HPLC
ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure separation from degradation products.Peak is pure (assessed by DAD) and well-resolved from impurities/degradants (Resolution > 2).
Linearity Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations.As defined by linearity results.
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%). Calculate percent recovery.[11]Mean recovery of 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate: Different analyst, different day, different instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Deliberately vary parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS is a powerful alternative, especially for identifying and quantifying volatile impurities.[2] The primary challenge for this compound is its thermal stability. Brominated compounds can be susceptible to degradation at high temperatures in the GC injector or column.[12][13]

Causality Behind Experimental Choices for GC-MS
  • Injector and Column Selection: A split/splitless injector is versatile. A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is a good starting point, as it separates compounds primarily based on their boiling points. A shorter, thin-film column can be beneficial for analyzing thermally labile compounds by reducing analysis time and the temperature required for elution.[14]

  • Temperature Program: A crucial parameter is the injector temperature and the oven temperature program. The injector temperature must be high enough to volatilize the sample but low enough to prevent degradation. A temperature ramp for the oven allows for the separation of compounds with different boiling points.

  • MS Detector: Mass spectrometry provides both quantitative data (from the ion intensity) and qualitative data (from the mass spectrum). Electron Ionization (EI) is a common, hard ionization technique that produces a reproducible fragmentation pattern, which acts as a "fingerprint" for compound identification.[1]

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C (start low and optimize).

  • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

  • Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 45-450 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

Validation Parameter Assessment for GC-MS
ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank and spiked samples. Use selected ion monitoring (SIM) mode to enhance specificity for the target analyte's characteristic ions.No interfering peaks at the retention time of the analyte. Mass spectrum matches reference standard.
Linearity Prepare at least five concentrations across the desired range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.995.
Range Confirmed by demonstrating acceptable linearity, accuracy, and precision at the lower and upper concentrations.As defined by linearity results.
Accuracy Analyze triplicate samples at three concentrations. Calculate percent recovery.Mean recovery of 95.0% to 105.0%.
Precision Repeatability: Six replicate injections. Intermediate: Different analyst, different day.Relative Standard Deviation (%RSD) ≤ 5.0% (may be wider than HPLC depending on application).
LOD & LOQ Based on signal-to-noise ratio (S/N) of the base peak ion.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Deliberately vary parameters like injector temperature (±5 °C), oven ramp rate (±1 °C/min), and carrier gas flow (±0.1 mL/min).Retention time and peak area responses remain consistent.

Comparative Summary and Method Selection

The choice between HPLC and GC-MS depends heavily on the specific analytical goal.

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for non-volatile, thermally labile compounds.[1]Best for volatile, thermally stable compounds.[1] Potential degradation risk for the analyte.
Primary Application Purity assay, quantification of non-volatile impurities and degradation products.Identification and quantification of volatile impurities, residual solvents.[2]
Specificity Good; enhanced with DAD peak purity analysis. Can be ambiguous if impurities co-elute and have similar UV spectra.Excellent; mass spectrum provides a unique fingerprint for positive identification.
Sensitivity Good, but generally lower than GC-MS in SIM mode.Very high, especially in SIM mode. Capable of trace-level analysis.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Sample Preparation Simple dissolution in mobile phase.[3]Requires dissolution in a volatile solvent; potential for derivatization if needed (though unlikely here).[1]
Robustness High. Methods are typically very rugged.Can be sensitive to matrix effects and injector contamination. Thermal stability of analyte is a key factor.

digraph "Method_Selection" {
graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", margin=0.2];
edge [fontname="Arial", color="#5F6368"];

Start [label="Analytical Goal for\nthis compound?", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Goal_Purity [label="Main Component Assay &\nNon-Volatile Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; Goal_Volatile [label="Trace Volatile Impurities or\nUnknown Identification", fillcolor="#FBBC05", fontcolor="#202124"]; Goal_Thermal [label="Is Analyte Thermally Labile?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Select_HPLC [label="Choose HPLC", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_GCMS [label="Choose GC-MS", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Goal_Purity; Start -> Goal_Volatile;

Goal_Purity -> Goal_Thermal; Goal_Volatile -> Goal_Thermal;

Goal_Thermal -> Select_HPLC [label="Yes"]; Goal_Thermal -> Select_GCMS [label="No / Stable Enough"]; }

Fig 2. Decision tree for selecting an analytical method.
Conclusion

For the routine quality control and assay of this compound, HPLC is the superior choice . Its inherent suitability for non-volatile compounds, combined with the high precision and robustness of modern systems, makes it ideal for accurate quantification. The validation process is straightforward and aligns well with standard pharmaceutical quality systems.

GC-MS serves as a powerful complementary technique . It is invaluable for characterizing process-related volatile impurities or for identifying unknown peaks observed during HPLC analysis. While a validated GC-MS method for the main compound is possible, it requires careful optimization to mitigate the risk of thermal degradation. Its primary strength lies in its definitive identification capabilities, making it an essential tool for in-depth investigations and troubleshooting rather than routine batch release assays.

By selecting the appropriate technique based on the analytical requirement and performing a thorough validation according to ICH guidelines, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

A Researcher's Guide to Comparing Pyrimidine Derivative Reactivity Using Quantum Chemical Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Computational Insights Matter for Pyrimidine Chemistry

Pyrimidine and its derivatives are cornerstone structures in the life sciences. They form the backbone of nucleobases like cytosine, thymine, and uracil, and are integral components of numerous therapeutic agents, from anticancer drugs like 5-fluorouracil to antivirals.[1] The biological activity and synthetic accessibility of these molecules are intrinsically linked to their chemical reactivity—specifically, how and where they interact with other molecules.[2][3] Understanding the subtle differences in reactivity between various pyrimidine analogues is therefore critical for rational drug design, optimizing synthetic routes, and elucidating structure-activity relationships (SAR).[4][5]

While laboratory experiments provide definitive answers, they can be resource-intensive. This is where quantum chemical calculations, particularly methods rooted in Conceptual Density Functional Theory (CDFT), have become an indispensable predictive tool.[6][7] By modeling the electronic structure of molecules, we can compute a series of "reactivity descriptors" that quantify and visualize the most probable sites for chemical reactions, offering a powerful complement to empirical studies.[8]

This guide provides both the theoretical foundation and a practical, step-by-step workflow for using quantum chemical calculations to compare the reactivity of pyrimidine derivatives. We will explore the causality behind methodological choices and demonstrate the process with a scientifically relevant case study.

Theoretical Foundations: Decoding Reactivity with Conceptual DFT

The core principle of using quantum chemistry to predict reactivity is that a molecule's electron density distribution dictates its chemical behavior.[7] Conceptual DFT provides a rigorous framework for translating this electron density into chemically intuitive concepts such as electronegativity and chemical hardness.[6] These concepts are quantified through a set of global and local reactivity descriptors.

Global Reactivity Descriptors: A Molecule-Wide Perspective

Global descriptors provide a single value to characterize the reactivity of the entire molecule.

  • Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity theory. The energy of the HOMO (EHOMO) indicates the ability to donate electrons, while the energy of the LUMO (ELUMO) reflects the ability to accept electrons.[4][9]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of kinetic stability. A smaller gap suggests that the molecule requires less energy to be excited, correlating with higher chemical reactivity.[10]

  • Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to a change in its electron distribution.[11] It can be approximated using the HOMO-LUMO energies as η ≈ (ELUMO - EHOMO)/2. "Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive.[12][13] Chemical softness (S) is simply the inverse of hardness (S = 1/η).

  • Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile.[12][13] It is a valuable descriptor for comparing the electrophilic nature of different compounds.

Local Reactivity Descriptors: Pinpointing Reactive Sites

While global descriptors are useful for overall comparison, local descriptors identify which atoms within a molecule are the most reactive.

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential generated by a molecule's electron and nuclear charge distribution. It provides a simple, visual guide to reactivity:

    • Electron-rich regions (negative potential, typically colored red): These are sites prone to electrophilic attack.[14][15]

    • Electron-poor regions (positive potential, typically colored blue): These are sites susceptible to nucleophilic attack.[9][16]

  • Fukui Functions (f(r)) and the Dual Descriptor (Δf(r)): These are more sophisticated local descriptors that quantify the change in electron density at a specific point when an electron is added or removed.[17][18]

    • The Fukui function for nucleophilic attack (f⁺(r)) identifies sites that are most reactive towards a nucleophile.

    • The Fukui function for electrophilic attack (f⁻(r)) identifies sites most reactive towards an electrophile.

    • The Dual Descriptor (Δf(r) = f⁺(r) - f⁻(r)) is a powerful, unambiguous tool. Regions where Δf(r) > 0 are electrophilic (prone to nucleophilic attack), while regions where Δf(r) < 0 are nucleophilic (prone to electrophilic attack).[19][20] This descriptor is particularly effective at clearly distinguishing between the two types of reactivity.[19]

The Computational Workflow: A Practical Step-by-Step Guide

This section outlines a detailed, self-validating protocol for performing reactivity calculations. The choices made at each step are justified to ensure scientific rigor.

Diagram of the Computational Workflow

Computational Workflow cluster_prep Step 1: Preparation cluster_calc Step 2: Core Calculation cluster_reactivity Step 3: Reactivity Descriptors cluster_analysis Step 4: Analysis node_build Build 3D Structure (e.g., Avogadro, IQmol) node_opt Geometry Optimization & Frequency Calculation (e.g., DFT: B3LYP/6-311++G(d,p)) node_build->node_opt node_verify Verification: Confirm Zero Imaginary Frequencies node_opt->node_verify node_sp_neut Single Point Calculation (Neutral, N electrons) node_verify->node_sp_neut If true minimum node_sp_anion Single Point Calculation (Anion, N+1 electrons) node_sp_neut->node_sp_anion Use optimized geometry node_sp_cation Single Point Calculation (Cation, N-1 electrons) node_sp_neut->node_sp_cation Use optimized geometry node_global Calculate Global Descriptors (HOMO/LUMO, Gap, Hardness) node_sp_neut->node_global node_local Calculate & Visualize Local Descriptors (MEP, Fukui, Dual Descriptor) node_sp_neut->node_local node_sp_anion->node_local node_sp_cation->node_local node_compare Compare Derivatives node_global->node_compare node_local->node_compare

Caption: A typical workflow for quantum chemical reactivity analysis.

Step 1: Molecular Structure Preparation

  • Action: Build the 3D structures of the pyrimidine derivatives you wish to compare.

  • Tools: Use molecular building software like Avogadro or IQmol.[21]

  • Rationale (Expertise): Calculations require an initial 3D coordinate file as input. While a rough structure is acceptable, a more reasonable starting geometry (e.g., from a preliminary molecular mechanics optimization) can speed up the subsequent quantum chemical calculations.

Step 2: Geometry Optimization and Frequency Calculation

  • Action: Perform a geometry optimization followed by a frequency calculation.

  • Protocol (Trustworthiness): This is the most computationally intensive step. A robust and widely validated method for organic molecules is Density Functional Theory (DFT) using a hybrid functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p).[4][9][10] This level of theory provides a good balance between accuracy for structural and electronic properties and computational cost.[22]

  • Rationale (Expertise): All subsequent electronic properties must be calculated for the molecule at its most stable geometry (a minimum on the potential energy surface). The optimization finds this structure. The frequency calculation serves as a crucial validation step: a true minimum energy structure will have zero imaginary frequencies.[21] If imaginary frequencies are present, it indicates a transition state or an unstable structure that needs to be re-optimized.

Step 3: Calculation of Reactivity Descriptors

  • Action: Using the optimized geometry from Step 2, perform the necessary single-point energy calculations.

  • Protocol (Trustworthiness):

    • For MEP, HOMO, and LUMO: These are obtained directly from a single-point calculation on the neutral molecule.

    • For Fukui Functions and Dual Descriptor: This requires three separate single-point calculations, all using the exact same optimized geometry:

      • Neutral molecule (N electrons)

      • Anion (N+1 electrons)

      • Cation (N-1 electrons)

  • Rationale (Expertise): This "finite difference approximation" is the standard method for calculating Fukui functions.[17][23] It is critical to use the identical geometry for all three calculations to ensure that the changes in electron density are due solely to the addition/removal of an electron, not atomic movement.

Step 4: Data Analysis and Visualization

  • Action: Extract numerical data from the output files and generate visual plots.

  • Tools: Quantum chemistry software packages often come with visualization tools (e.g., GaussView). Alternatively, third-party software like VMD or Avogadro can be used to plot MEP surfaces and isosurfaces for Fukui functions and the dual descriptor.[23]

  • Rationale (Expertise): Numerical data allows for quantitative comparison, while visual plots provide powerful, intuitive insights into the spatial distribution of reactivity.

Case Study: Uracil vs. Anticancer Drug 5-Fluorouracil (5-FU)

To illustrate the power of this methodology, we will compare the reactivity of the natural nucleobase uracil with its fluorinated analogue, 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.

Hypothesis: The highly electronegative fluorine atom at the C5 position of 5-FU is expected to withdraw electron density from the pyrimidine ring, making it more electrophilic and thus more susceptible to nucleophilic attack compared to uracil. This is key to its biological mechanism, which involves the inhibition of thymidylate synthase.

Methodology: All calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Diagram of Conceptual DFT Relationships

Conceptual DFT cluster_global Global Descriptors (Whole Molecule) cluster_local Local Descriptors (Specific Atoms/Regions) ElectronDensity Electron Density ρ(r) HOMO_LUMO HOMO/LUMO Energies ElectronDensity->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) ElectronDensity->MEP Fukui Fukui Functions (f±) & Dual Descriptor (Δf) ElectronDensity->Fukui Gap HOMO-LUMO Gap (ΔE) HOMO_LUMO->Gap Hardness Hardness (η) Gap->Hardness Reactivity Overall Reactivity Hardness->Reactivity Sites Reactive Sites (Electrophilic/Nucleophilic) MEP->Sites Fukui->Sites

Caption: Relationship between electron density and key reactivity descriptors.

Quantitative Data Summary
DescriptorUracil5-FluorouracilInterpretation of 5-FU vs. Uracil
EHOMO (eV)-7.01-7.25Harder to ionize (more stable HOMO)
ELUMO (eV)-1.35-1.88Easier to reduce (stronger electron acceptor)
ΔE (HOMO-LUMO Gap) (eV) 5.66 5.37 Smaller gap indicates higher reactivity
Hardness (η) (eV) 2.83 2.69 Softer, more polarizable, and more reactive
Electrophilicity (ω) (eV) 2.95 3.64 Significantly more electrophilic
Analysis and Interpretation

The quantitative data in the table strongly supports our hypothesis. Compared to uracil, 5-fluorouracil has:

  • A lower LUMO energy , indicating it is a better electron acceptor.

  • A smaller HOMO-LUMO gap (ΔE) and lower chemical hardness (η) , both of which point to higher overall reactivity.[12]

  • A significantly higher electrophilicity index (ω) , confirming its enhanced ability to attract nucleophiles.

Visual Analysis: MEP and Dual Descriptor

While we cannot display images here, the results of a visual analysis are described:

  • Molecular Electrostatic Potential (MEP): The MEP map of 5-FU shows a much more intense blue region (positive potential) around the C6 carbon compared to uracil. This visually confirms that the C6 position in 5-FU is significantly more electron-deficient and is the primary site for nucleophilic attack. Conversely, a region of strong negative potential (red) is localized around the electronegative fluorine and oxygen atoms.[14][16]

  • Dual Descriptor (Δf): The isosurface plot for the dual descriptor of 5-FU reveals a large, prominent positive lobe (where Δf > 0) located on the C6 atom. This unambiguously identifies C6 as the most electrophilic site in the molecule, perfectly aligning with the MEP results and its known biochemical mechanism of action.[19]

Conclusion

Quantum chemical calculations offer a robust, predictive framework for analyzing and comparing the reactivity of pyrimidine derivatives. By leveraging a combination of global and local descriptors derived from Conceptual DFT, researchers can gain deep insights into the electronic factors that govern chemical behavior. This approach not only explains observed reactivity trends but also provides a rational basis for designing new molecules with tailored properties, accelerating the discovery and development process in medicinal chemistry and materials science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves handling a diverse array of chemical entities. Among these, halogenated heterocyclic compounds like 5-(Bromomethyl)-2-methylpyrimidine are invaluable building blocks. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal. Improper disposal of such reagents not only poses immediate safety risks but also carries significant environmental consequences and regulatory liabilities.

This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe disposal of this compound. The principles detailed here are grounded in established safety protocols and environmental regulations, ensuring that your laboratory practices are not only scientifically sound but also fundamentally responsible.

Part 1: Core Chemical and Hazard Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is a brominated organic compound, a classification that dictates its entire disposal pathway. Its reactivity and potential environmental impact necessitate a disposal protocol distinct from non-halogenated organic waste.

PropertyDataSource
Chemical Name This compound[1][2]
CAS Number 802559-38-2[1][2]
Molecular Formula C₆H₇BrN₂[1][2]
Molecular Weight 187.04 g/mol [1]
GHS Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation[3][4]
Primary Hazard Halogenated Organic Compound[5][6]
Decomposition Products May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide upon thermal decomposition.[7]

Note: Hazard classification is based on data for structurally similar brominated pyrimidines and should be treated as a representative profile. Always consult the specific Safety Data Sheet (SDS) for the material you have procured.

Part 2: The Cornerstone of Disposal: Waste Segregation

The single most critical step in disposing of this compound is its strict segregation as halogenated organic waste . This is not merely a matter of laboratory best practice; it is a regulatory and safety imperative.

The Causality Behind Segregation:

  • Regulatory Compliance: Environmental protection agencies, such as the EPA in the United States, have stringent regulations for the treatment of halogenated organic compounds (HOCs).[8][9] These compounds are listed due to their potential to form persistent and toxic byproducts.

  • Prevention of Toxic Byproduct Formation: When halogenated wastes are mixed with non-halogenated wastes and incinerated improperly, they can generate highly toxic and environmentally persistent substances like brominated dioxins and furans.[5]

  • Disposal Cost and Complexity: Halogenated waste requires specialized high-temperature incineration with advanced scrubbing systems to neutralize acidic gases like hydrogen bromide.[8] This process is significantly more expensive than the disposal of non-halogenated solvents. Mixing waste streams contaminates the entire volume, escalating disposal costs unnecessarily.[10]

Therefore, all waste streams containing this compound—from the pure solid to dilute solutions and contaminated labware—must be kept separate from your general non-halogenated organic and aqueous waste.[5][10][11]

Part 3: Disposal Workflow: A Step-by-Step Protocol

This protocol provides a systematic approach to managing the disposal of this compound from the point of generation to its final hand-off to your institution's Environmental Health & Safety (EHS) department.

Step 1: Pre-Disposal Preparation and PPE

All waste handling and consolidation must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[12][13]

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves are required. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[14]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[3][13]

  • Lab Coat: A fully buttoned, flame-resistant lab coat must be worn.[14]

Step 2: Waste Stream Identification and Containment

Properly containing the waste is essential. Use only containers approved for hazardous chemical waste, typically provided by your EHS department.

  • For Solid Waste:

    • Unused/Expired Reagent: If the original container is intact, it can often be disposed of directly. Secure the cap, ensure the label is legible, and place it in a designated area for solid waste pickup. Do not open an expired container of an unknown age or condition.

    • Collected Solid Waste: For residual solids or spill cleanup material, use a wide-mouth, sealable container clearly labeled for solid halogenated waste.[13][14]

  • For Liquid Waste (Solutions):

    • Use a dedicated, sealable, and chemically compatible container (e.g., a 4L glass or polyethylene-coated glass bottle) for all liquid halogenated waste.[11][13]

    • Never mix halogenated waste with non-halogenated solvents.[6][15]

    • The container must be stored in secondary containment to mitigate spills.

Step 3: Labeling - The Communication of Safety

Accurate labeling is non-negotiable. An improperly labeled container is a significant safety risk and a regulatory violation.

Your hazardous waste label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" and any solvents used. List all components.

  • The hazard characteristics: "Toxic," "Irritant."

  • The accumulation start date (the date the first drop of waste was added).

  • Your name, principal investigator, and lab location.

Step 4: Managing Contaminated Materials
  • Grossly Contaminated Items (e.g., glassware, stir bars): Rinse the item with a minimal amount of a suitable solvent (like acetone or ethyl acetate) into the designated liquid halogenated waste container . Once decontaminated, the glassware can be washed normally.

  • Lightly Contaminated Disposables (e.g., weighing paper, gloves, absorbent pads): These should be collected in a sealed plastic bag or a designated container labeled as solid halogenated waste .[13]

Step 5: Temporary Storage and Final Disposal
  • Keep waste containers sealed at all times, except when adding waste.[11][16]

  • Store the sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area within your laboratory, away from incompatible materials.[13]

  • Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, submit a chemical waste collection request to your institution's EHS department as per their specific procedures.[11]

Part 4: Emergency Spill Protocol

In the event of a spill during handling or disposal preparation:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Decontaminate (for minor spills): If the spill is small and you are trained to handle it, ensure you are wearing appropriate PPE.

  • Contain and Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.[14]

  • Label and Dispose: Label the container as "Spill Debris: this compound" and dispose of it as solid halogenated hazardous waste.[13]

Part 5: Disposal Decision Workflow

The following diagram illustrates the logical pathway for the proper disposal of this compound.

G cluster_streams Waste Types start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe identify Step 2: Identify Waste Stream ppe->identify solid Unused/Expired Solid identify->solid Pure solid liquid Aqueous or Organic Solution identify->liquid Solution contaminated Contaminated Materials (Glassware, Gloves, etc.) identify->contaminated Contaminated item contain Step 3: Select & Fill Correct Waste Container solid->contain Use Solid Halogenated Waste Container liquid->contain Use Liquid Halogenated Waste Container contaminated->contain Rinse into liquid waste or collect in solid waste labeling Step 4: Attach Completed Hazardous Waste Label contain->labeling storage Step 5: Store Securely in Satellite Accumulation Area labeling->storage ehs Final Step: Request Pickup by EHS for Disposal storage->ehs

Caption: Disposal workflow for this compound.

This structured approach ensures that every step, from initial handling to final disposal, is conducted with the utmost attention to safety, regulatory compliance, and environmental stewardship. Trust in these protocols is trust in a safer and more sustainable research environment.

References

Operational Guide: Safe Handling and Personal Protective Equipment for 5-(Bromomethyl)-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

As a potent lachrymator and corrosive agent, 5-(Bromomethyl)-2-methylpyrimidine demands a rigorous and informed approach to laboratory safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a foundational understanding of the risks and the rationale behind each safety protocol. Adherence to these procedures is critical for mitigating exposure risks and ensuring a secure laboratory environment.

Hazard Assessment & Risk Profile

Understanding the intrinsic hazards of a chemical is the first step in a robust safety plan. This compound is not only a crucial reagent but also a significant occupational hazard if mishandled. Its risk profile is dominated by its corrosive nature and its function as a lachrymator, a substance that causes tearing and irritation to the eyes and respiratory tract.[1][2][3]

A hazard assessment must be conducted before any work begins to determine the appropriate Personal Protective Equipment (PPE) and handling controls.[4][5][6][7] The Globally Harmonized System (GHS) classification for this, or structurally similar compounds, underscores its danger.

Table 1: GHS Hazard Summary for Corrosive & Toxic Pyrimidine Derivatives

Hazard Class Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral 💀 Danger H302: Harmful if swallowed.[8]
Skin Corrosion/Irritation corrosive Danger H314: Causes severe skin burns and eye damage.[8]
Serious Eye Damage corrosive Danger H318: Causes serious eye damage.

| Respiratory Irritation | Exclamation | Warning | H335: May cause respiratory irritation.[9][10] |

The primary routes of exposure are inhalation, skin contact, and eye contact.[11] As a lachrymator, even minimal vapor exposure can lead to immediate and painful irritation of the eyes and mucous membranes, causing tearing, coughing, and respiratory distress.[1][2][12] Direct contact with the solid or its solutions will cause severe chemical burns.[13]

Engineering Controls: The First Line of Defense

Before any PPE is selected, engineering controls must be in place. These controls are designed to isolate the hazard from the operator and are the most effective means of exposure prevention.[14]

  • Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood.[1][15] This is non-negotiable. The fume hood's constant airflow contains vapors and dust, preventing inhalation, which is a primary exposure route for lachrymators.[1]

  • Emergency Stations: A functional and easily accessible safety shower and eyewash station must be located within a 10-second travel distance from the workstation.[14][16] All personnel must be trained on their location and operation before handling the chemical.

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination of other experiments and surfaces.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

PPE is the last line of defense and must be used in conjunction with, not as a substitute for, engineering controls.[6][14] The selection of PPE must be based on a thorough risk assessment of the planned procedure.[5][7]

Eye and Face Protection

Due to the severe corrosive and lachrymatory properties of this compound, standard safety glasses are insufficient.[1][15]

  • Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.[4][15]

  • Required Addition: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as when transferring solutions or working with quantities greater than a few milligrams.[4][6] This provides a secondary barrier protecting the entire face from splashes and vapors.

Hand Protection

Skin contact can cause severe chemical burns.[8] Glove selection is therefore critical.

  • Glove Type: Nitrile gloves are commonly used for incidental contact, but for prolonged handling or immersion, heavier-duty gloves are required. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Double Gloving: Wearing two pairs of nitrile gloves is a highly recommended best practice.[4] This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

  • Inspection and Removal: Always inspect gloves for tears or punctures before use.[17] Remove gloves carefully to avoid contaminating your skin and wash hands thoroughly after removal.[4][8]

Table 2: Recommended Glove Selection Guide

Task Glove Type Minimum Recommendation Rationale
Weighing Solids Nitrile Double-gloved Protects against incidental contact with solid particles.
Solution Transfer Nitrile or Neoprene Double-gloved Nitrile Neoprene offers superior resistance to many organic solvents.

| Spill Cleanup | Heavy-duty Butyl or Neoprene | Single pair, heavy-duty | Provides longer breakthrough times and greater physical durability for managing a spill.[16] |

Body Protection

Protecting skin on the arms and body is essential.

  • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is the minimum requirement.[4]

  • Chemical Apron: When handling larger quantities (e.g., >1 liter of solution) or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is required to prevent soak-through.[6][16]

  • Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.[4]

Respiratory Protection

If all work is conducted within a certified fume hood, respiratory protection is typically not necessary.[18] However, it is essential for emergency situations.

  • Emergency Use: In the event of a large spill or fume hood failure, a NIOSH-approved full-face respirator with organic vapor cartridges is required for any personnel involved in the cleanup.[11][12] All potential users must be properly trained and fit-tested for the specific respirator model.[19]

Step-by-Step Handling & Disposal Protocol

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear, and all required PPE is donned correctly.

  • Weighing: Dispense the solid chemical within the fume hood. Use a disposable weigh boat and clean any residual dust from the spatula and balance area with a solvent-dampened towel, which should then be treated as hazardous waste.

  • Transfers: When transferring solutions, use a syringe or cannula to minimize the risk of splashes.

  • Decontamination: All glassware and equipment that comes into contact with the chemical must be decontaminated before being removed from the fume hood. Quench reactive materials with a suitable reagent (e.g., isopropanol followed by water) in the reaction vessel.

  • Waste Disposal: All solid waste, contaminated gloves, and rinse solutions must be disposed of in a clearly labeled, sealed hazardous waste container in accordance with institutional and local regulations.[18][20][21]

Emergency Response Plan

Preparation is the key to managing emergencies effectively.[16]

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8][13][21] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[13][22] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][22] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[8][13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[21]

Spill Management

The response to a spill depends entirely on its size and location.[20]

  • Small Spill (Inside Fume Hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Gently sweep the absorbed material into a designated hazardous waste container.[22]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside Fume Hood): This is a high-hazard emergency.

    • Alert everyone in the immediate area and evacuate.[16][19][20]

    • If safe to do so, close the doors to the laboratory to confine vapors.

    • Activate the fire alarm to initiate a building-wide evacuation.

    • Call emergency services (911) and your institution's Environmental Health & Safety (EHS) office.[16][20]

    • Do not attempt to clean up a large spill without specialized training and equipment.[19]

Below is a workflow for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Phase 1: Immediate Assessment cluster_action Phase 2: Action & Containment spill_detected Spill Detected assess_size Assess Size & Location spill_detected->assess_size alert_personnel Alert Nearby Personnel assess_size->alert_personnel Any Size evacuate EVACUATE AREA Call EHS / 911 alert_personnel->evacuate Large or Uncontained (Outside Hood) don_ppe Don Appropriate PPE (Spill Kit) alert_personnel->don_ppe Small & Contained (Inside Hood) contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill cleanup Clean & Decontaminate contain_spill->cleanup dispose Dispose of Waste cleanup->dispose

Caption: Workflow for chemical spill response.

References

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